Technical Documentation Center

3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine
  • CAS: 403741-00-4

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Technical Guide to 3-Fluoro-4-morpholinoaniline: A Key Intermediate in Pharmaceutical Synthesis

An Important Note on Chemical Structure: This guide provides a comprehensive overview of 3-Fluoro-4-morpholinoaniline (CAS No. 93246-53-8).

Author: BenchChem Technical Support Team. Date: March 2026

An Important Note on Chemical Structure: This guide provides a comprehensive overview of 3-Fluoro-4-morpholinoaniline (CAS No. 93246-53-8). It is crucial to distinguish this compound from the structurally related "3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine." The latter possesses a flexible ethoxy linker between the morpholine and phenyl rings, whereas the subject of this guide, 3-Fluoro-4-morpholinoaniline, features a direct, more rigid bond between the morpholine nitrogen and the phenyl ring. While the core moieties are similar, this structural difference significantly alters the molecule's properties, synthesis, and applications. Publicly available, in-depth technical data for "3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine" is limited. Therefore, this guide focuses on its well-characterized and industrially significant analogue, a critical building block in modern medicinal chemistry.

Introduction: The Significance of a Fluorinated Building Block

3-Fluoro-4-morpholinoaniline is a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug development. Its primary claim to notability is its role as a pivotal intermediate in the synthesis of Linezolid , a last-resort oxazolidinone antibiotic used to treat serious infections caused by multi-drug resistant Gram-positive bacteria.[1] The incorporation of the fluoro and morpholino groups onto the aniline scaffold imparts unique electronic and physicochemical properties that are instrumental in the biological activity of the final drug products.

The fluorine atom enhances metabolic stability and can modulate the pKa of the aniline amine, while the morpholine group can improve aqueous solubility and provides a key interaction point for biological targets.[1] This guide offers a field-proven perspective on the synthesis, characterization, and application of this vital chemical intermediate, grounded in established chemical principles.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties is the foundation of its effective use in synthesis and formulation. The key data for 3-Fluoro-4-morpholinoaniline are summarized below.

PropertyValueSource(s)
CAS Number 93246-53-8[2][3]
Molecular Formula C₁₀H₁₃FN₂O[3][4]
Molecular Weight 196.22 g/mol [3][4]
Appearance Light yellow to brown crystalline powder[5]
Melting Point 121 °C – 123 °C[3]
Purity Typically >98%[3]
Storage Keep in dark place, inert atmosphere, room temperature
IUPAC Name 3-fluoro-4-(morpholin-4-yl)aniline[4]
Synonyms 4-(2-Fluoro-4-aminophenyl)morpholine, 3-Fluoro-4-(4-morpholinyl)benzenamine[3][5][6]

Safety Profile: This compound should be handled with appropriate laboratory precautions.

  • GHS Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled)

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Validated Synthesis Protocol

The most prevalent and scalable synthesis of 3-Fluoro-4-morpholinoaniline proceeds via a two-step pathway starting from a commercially available difluoronitrobenzene derivative. This approach is favored for its high yields and robust reaction conditions.

Logical Framework: The strategy hinges on the principles of Nucleophilic Aromatic Substitution (SₙAr) followed by a standard nitro group reduction. The electron-withdrawing nitro group powerfully activates the aromatic ring, making the para-fluorine atom highly susceptible to substitution by a nucleophile like morpholine. The subsequent reduction is a clean and efficient transformation to yield the target aniline.

Synthesis_Workflow start Starting Material: 1,2-Difluoro-4-nitrobenzene step1 Step 1: Nucleophilic Aromatic Substitution (SₙAr) start->step1 reagent1 Morpholine (Nucleophile) reagent1->step1 intermediate Intermediate: 4-(2-Fluoro-4-nitrophenyl)morpholine step1->intermediate High Yield step2 Step 2: Nitro Group Reduction intermediate->step2 reagent2 Reducing Agent (e.g., Fe/NH₄Cl or H₂/Pd-C) reagent2->step2 product Final Product: 3-Fluoro-4-morpholinoaniline step2->product Clean Conversion

Figure 1: General synthesis workflow for 3-Fluoro-4-morpholinoaniline.
Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

  • Reactor Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,2-difluoro-4-nitrobenzene (1.0 eq).

  • Reagent Addition: Add morpholine (1.1 - 1.5 eq). The reaction can be run neat (without solvent) or in a polar aprotic solvent like DMSO or DMF for better temperature control on a larger scale.[1]

  • Reaction Conditions: Heat the mixture to 70-80 °C and stir for 4-6 hours. The causality here is that elevated temperature is required to overcome the activation energy for the SₙAr reaction, but excessive heat is unnecessary and can lead to side products.

  • Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with water. The product will precipitate as a solid. Filter the solid, wash thoroughly with water to remove excess morpholine and any water-soluble impurities, and dry under vacuum. This precipitation and filtration method is a self-validating system; a pure intermediate should readily crystallize from the aqueous mixture.

Step 2: Reduction to 3-Fluoro-4-morpholinoaniline

  • Reactor Setup: To a reaction vessel, add the dried 4-(2-fluoro-4-nitrophenyl)morpholine intermediate (1.0 eq) and a solvent such as ethanol or methanol.[2]

  • Catalyst/Reagent Addition:

    • Method A (Catalytic Hydrogenation): Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).[2] Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously. The use of Pd/C is a classic, clean method for nitro reduction, producing only water as a byproduct.

    • Method B (Chemical Reduction): Alternatively, add Iron powder (Fe, ~3 eq) and a solution of ammonium chloride (NH₄Cl, ~0.5 eq) in water.[1] Heat the mixture to reflux. This is a robust and cost-effective industrial method.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Isolation:

    • For Method A: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • For Method B: Filter the hot reaction mixture to remove iron oxides.

  • Final Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final, pure 3-Fluoro-4-morpholinoaniline as a solid.

Analytical Characterization for Structure Validation

Confirming the identity and purity of the final compound is a non-negotiable step. A multi-technique approach ensures a self-validating analytical system.

Analytical_Workflow cluster_structure Structure Confirmation cluster_purity Purity & Identity nmr ¹H & ¹³C NMR (Confirms connectivity and environment of atoms) ms Mass Spectrometry (MS) (Confirms molecular weight) ir Infrared (IR) Spectroscopy (Confirms functional groups) hplc HPLC (Assesses purity) mp Melting Point (Confirms identity and purity) product Synthesized Product: 3-Fluoro-4-morpholinoaniline product->nmr product->ms product->ir product->hplc product->mp

Figure 2: Analytical workflow for product validation.
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include multiplets for the aromatic protons, and two distinct triplets (or multiplets) for the morpholine protons adjacent to the oxygen and nitrogen atoms, respectively, along with a broad singlet for the aniline -NH₂ protons.[2]

  • Mass Spectrometry (MS): This technique confirms the molecular weight. For 3-Fluoro-4-morpholinoaniline, the expected molecular ion peak [M+H]⁺ would be at m/z 197.1.[4]

  • Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. Expect to see characteristic stretches for N-H bonds (in the aniline group, ~3300-3500 cm⁻¹), C-F bond (~1100-1300 cm⁻¹), aromatic C=C bonds, and C-O-C ether linkage of the morpholine ring.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound, which should typically be >98% for use in further pharmaceutical synthesis.

Applications in Drug Discovery and Materials Science

The utility of 3-Fluoro-4-morpholinoaniline extends beyond a single application, making it a versatile building block.

Applications cluster_pharma Pharmaceutical Synthesis cluster_materials Materials Science main 3-Fluoro-4-morpholinoaniline (Key Intermediate) linezolid Linezolid (Oxazolidinone Antibiotic) main->linezolid Primary Use schiff Schiff Bases (Antimicrobial Agents) main->schiff carbamates Carbamates/Sulfonamides (Bioactive Molecules) main->carbamates cnd Carbon Nanodots (Fluorescent Materials) main->cnd

Figure 3: Core applications of 3-Fluoro-4-morpholinoaniline.
  • Antibiotic Synthesis: As previously mentioned, its most critical role is in the industrial synthesis of Linezolid.[1] The aniline nitrogen is the point of attachment for constructing the core oxazolidinone ring system of the drug.

  • Novel Antimicrobial Agents: The primary amine is readily functionalized. It can react with various aldehydes to form Schiff bases, some of which have shown promising biofilm inhibition activity, even surpassing that of Linezolid in certain assays.[3] It is also a precursor for novel sulfonamide and carbamate derivatives with demonstrated antimicrobial properties.[3]

  • Materials Science: In a more recent application, this molecule has been used to modify the surface of carbon nanodots. This modification can significantly enhance the photoluminescence quantum yield, making these materials suitable for applications in optoelectronics like color conversion in white LEDs.[3]

Conclusion

3-Fluoro-4-morpholinoaniline is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. The deliberate placement of its fluoro and morpholino substituents creates a building block that is stable, reactive in a controlled manner, and capable of imparting desirable pharmaceutical properties to a final active molecule. Its robust synthesis and well-defined analytical profile make it a reliable and indispensable tool for professionals in drug discovery and advanced materials development. Understanding the causality behind its synthesis and the validation of its structure are key to leveraging its full potential in creating next-generation products.

References

  • PubChem. (n.d.). N-[3-Fluoro-4-({7-[2-(Morpholin-4-Yl)ethoxy]-1,6-Naphthyridin-4-Yl}oxy)phenyl]-N'-(4-Fluorophenyl)cyclopropane-1,1-Dicarboxamide. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 93246-53-8 | Product Name : 3-Fluoro-4-(4-morpholinyl) Benzenamine. Available at: [Link]

  • BIOGEN Científica. (n.d.). 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine. Available at: [Link]

  • Janakiramudu, D. B., et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Research on Chemical Intermediates, 44, 469–489. Available at: [Link]

  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Available at: [Link]

Sources

Exploratory

Introduction: The Rationale for Analogue Synthesis in Targeted Therapy

An In-depth Technical Guide to the Synthesis and Properties of the 7-Ethoxy Analogue of a Key Gefitinib Intermediate Gefitinib (Iressa®) marked a significant milestone in oncology, heralding the era of targeted therapies...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Properties of the 7-Ethoxy Analogue of a Key Gefitinib Intermediate

Gefitinib (Iressa®) marked a significant milestone in oncology, heralding the era of targeted therapies as a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Its approval for non-small cell lung cancer (NSCLC) with specific EGFR mutations validated the strategy of inhibiting the ATP-binding site of the EGFR kinase domain to block downstream signaling pathways crucial for tumor cell proliferation and survival.[1] The clinical success of Gefitinib has since spurred extensive research into second and third-generation inhibitors, as well as analogues designed to refine its pharmacological profile.

The development of analogues is a cornerstone of medicinal chemistry, aimed at enhancing therapeutic efficacy, improving pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and overcoming resistance mechanisms. A common strategy involves the subtle modification of the lead compound's core structure. Gefitinib possesses a quinazoline scaffold with a methoxy group at the C7 position.[2] This guide focuses on a key synthetic intermediate for an ethoxy analogue of Gefitinib, specifically N-(3-chloro-4-fluorophenyl)-7-ethoxy-6-nitroquinazolin-4-amine .

Replacing the C7-methoxy group with a slightly more lipophilic ethoxy group can influence the molecule's solubility, metabolic stability, and protein-binding characteristics. Understanding the synthesis and properties of this intermediate is the foundational step for developing a novel Gefitinib analogue and exploring its potential as a next-generation EGFR inhibitor. This document provides a comprehensive overview of a proposed synthetic pathway, a comparative analysis of its predicted physicochemical properties against its methoxy counterpart, and detailed protocols for its characterization.

Proposed Synthetic Pathway

While numerous synthetic routes to Gefitinib have been established, no direct literature exists for its 7-ethoxy analogue.[3][4] Therefore, we propose a robust and logical synthetic pathway adapted from established methods, commencing with the readily available starting material, 4-hydroxy-3-methoxybenzaldehyde (vanillin), and its ethoxy counterpart, 4-hydroxy-3-ethoxybenzaldehyde. The core of this strategy involves building the substituted quinazoline ring system before the crucial coupling with 3-chloro-4-fluoroaniline.

The rationale for this multi-step process is to construct the complex heterocyclic core in a controlled, stepwise manner. Each reaction is chosen for its reliability and high yield in analogous syntheses. For instance, chlorination of the quinazolinone at the 4-position is a critical activation step, transforming it into a highly reactive electrophile for the subsequent nucleophilic aromatic substitution (SNAr) with the aniline moiety.[3]

Synthetic_Workflow_Ethoxy_Gefitinib_Intermediate A 4-Hydroxy-3-ethoxybenzaldehyde B 4-Hydroxy-3-ethoxy-5-nitrobenzaldehyde A->B Nitration (HNO3, H2SO4) C 4-Hydroxy-3-ethoxy-5-nitrobenzonitrile B->C Oximation & Dehydration (NH2OH·HCl, Formic Acid) D 3-Amino-4-hydroxy-5-ethoxybenzonitrile C->D Reduction (e.g., Fe, NH4Cl) E 7-Ethoxy-6-hydroxyquinazolin-4(3H)-one D->E Cyclization (Formamidine Acetate) F 4-Chloro-7-ethoxy-6-hydroxyquinazoline E->F Chlorination (POCl3 or SOCl2) G N-(3-chloro-4-fluorophenyl)-7-ethoxy-6-hydroxyquinazolin-4-amine (Final Intermediate) F->G SNAr Reaction (3-chloro-4-fluoroaniline, Isopropanol, Reflux) EGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds P P EGFR->P Autophosphorylation Gefitinib Gefitinib Analogue Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR ADP ADP Ras_MAPK Ras/MAPK Pathway P->Ras_MAPK Activates PI3K_Akt PI3K/Akt Pathway P->PI3K_Akt Activates Proliferation Cell Proliferation & Survival Ras_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis

Sources

Foundational

Comprehensive Technical Guide: 4-Amino-2-fluorophenyl 2-morpholinoethyl ether in Targeted Therapeutics

Executive Summary As modern drug discovery pivots toward highly selective kinase inhibitors and targeted immunomodulators, the architectural precision of small-molecule building blocks has never been more critical. 4-Ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward highly selective kinase inhibitors and targeted immunomodulators, the architectural precision of small-molecule building blocks has never been more critical. 4-Amino-2-fluorophenyl 2-morpholinoethyl ether —universally referred to in synthetic literature as 3-Fluoro-4-(2-morpholinoethoxy)aniline —is a privileged pharmacophore intermediate.

This whitepaper provides an in-depth, self-validating technical framework for the synthesis, characterization, and application of this intermediate. By dissecting the causality behind its structural components and the logic governing its synthetic protocols, this guide serves as a definitive resource for senior medicinal chemists and drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is essential for predicting its behavior during downstream coupling reactions and its ultimate impact on the pharmacokinetic (PK) profile of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties
PropertyValue / Description
IUPAC Name 3-Fluoro-4-[2-(morpholin-4-yl)ethoxy]aniline
Common Synonyms 4-Amino-2-fluorophenyl 2-morpholinoethyl ether; 4-(2-Morpholinoethoxy)-3-fluoroaniline
Molecular Formula C₁₂H₁₇FN₂O₂
Molecular Weight 240.27 g/mol
Physical State Off-white to pale brown solid (free base)
Estimated LogP ~1.3 (Highly favorable for aqueous solubility)
pKa (Aniline -NH₂) ~4.5 – 5.0 (Attenuated by ortho-fluorine)
pKa (Morpholine -NH) ~7.5 – 8.0 (Protonated at physiological pH)

Pharmacophore Analysis & Structural Logic

The ubiquity of this specific moiety in advanced therapeutics is not coincidental; it is the result of rational drug design. Each functional group serves a distinct, synergistic purpose in optimizing both target engagement and systemic exposure.

Pharmacophore Core 4-Amino-2-fluorophenyl 2-morpholinoethyl ether Key Structural Features Aniline Aniline (4-Amino) • C-N coupling point • Attaches to heterocycle core Core->Aniline Fluoro Fluorine (2-Fluoro) • Inductive electron withdrawal • Lowers aniline pKa • Steric lock (atropisomerism) Core->Fluoro Morpholine Morpholinoethyl Ether • Solubilizing group • Interacts with solvent-exposed region • Basic amine (pKa ~7-8) Core->Morpholine Target Kinase/Target Binding Improved PK/PD & Target Engagement Aniline->Target Fluoro->Target Morpholine->Target

Fig 1. Pharmacophore logic and target binding rationale of the morpholinoethoxy-fluoroaniline core.

Causality of Structural Choices:
  • The Morpholinoethoxy Tail (Solubility & Solvent Exposure): In kinase inhibitors, this basic tail is purposefully designed to project out of the hydrophobic ATP-binding pocket into the solvent-exposed region. Because the morpholine nitrogen has a pKa of ~7.5, it is predominantly ionized in the gastrointestinal tract and blood, drastically improving aqueous solubility and oral bioavailability without disrupting the hinge-binding core.

  • The Ortho-Fluorine (Electronic & Steric Modulation): Fluorine exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the adjacent aniline amine. When this aniline is coupled to a pyrimidine or quinazoline core, the fluorine reduces the electron density of the resulting system, fortifying the molecule against CYP450-mediated oxidative metabolism. Furthermore, the steric bulk of the fluorine can restrict bond rotation, locking the drug into a bioactive conformation (atropisomerism) as observed in novel KRAS inhibitors 1.

  • The Aniline Core (Synthetic Handle): The primary amine serves as the anchor point for Buchwald-Hartwig cross-coupling or S_NAr reactions, allowing modular attachment to diverse heterocyclic scaffolds.

Synthetic Methodology: A Self-Validating Workflow

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its in-process controls. The following two-step synthesis is designed as a self-validating system to ensure high fidelity and yield.

SynthesisWorkflow A 2-Fluoro-4-nitrophenol (Starting Material) B Williamson Ether Synthesis (4-(2-chloroethyl)morpholine, K2CO3, DMF, 80°C) A->B C In-Process Control: LC-MS / TLC (Check for completion) B->C C->B  Fail (Add Time/Base) D 4-(2-(2-Fluoro-4-nitrophenoxy)ethyl)morpholine (Isolated Intermediate) C->D  Pass E Nitro Reduction (Pd/C, H2, MeOH or Fe/HCl) D->E F In-Process Control: Disappearance of Nitro peak E->F F->E  Fail (Add Catalyst/H2) G 4-Amino-2-fluorophenyl 2-morpholinoethyl ether (Final Product) F->G  Pass

Fig 2. Self-validating synthetic workflow for 4-Amino-2-fluorophenyl 2-morpholinoethyl ether.

Step 1: Williamson Ether Synthesis

Objective: Alkylation of 2-fluoro-4-nitrophenol.

  • Causality of Reagents: While NaH is a common default for ether synthesis, the pronounced acidity of 2-fluoro-4-nitrophenol (pKa ≈ 5.7) 2 renders strong bases unnecessary. Potassium carbonate (K₂CO₃) provides the optimal thermodynamic balance to generate the nucleophilic phenoxide without triggering side reactions with the chloroethylmorpholine. DMF is selected to leave the phenoxide "naked" and highly reactive.

Protocol:

  • Charge a dry reaction vessel with 2-fluoro-4-nitrophenol (1.0 eq) and anhydrous DMF (10 volumes) under N₂.

  • Add K₂CO₃ (3.0 eq). The mixture will immediately shift to a deep orange hue, validating phenoxide formation.

  • Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) portion-wise.

  • Heat to 80°C and stir for 12 hours.

  • Self-Validating Control: Sample the reaction for LC-MS. Pass criteria: Complete consumption of the phenol (m/z 156[M-H]⁻) and appearance of the intermediate (m/z 271 [M+H]⁺).

  • Quench with ice-water, extract with EtOAc, wash extensively with brine (to clear DMF), dry over Na₂SO₄, and concentrate.

Step 2: Nitro Reduction

Objective: Reduction of the nitro group to the primary amine.

  • Causality of Reagents: Catalytic hydrogenation of fluorinated nitroarenes carries a well-documented risk of hydrodefluorination. To mitigate this, we strictly maintain ambient hydrogen pressure (1 atm) and utilize 10% Pd/C at room temperature.

Protocol:

  • Dissolve the intermediate from Step 1 in degassed methanol (10 volumes).

  • Carefully add 10% Pd/C (0.1 eq by weight) under an argon blanket.

  • Purge the vessel (3x vacuum/H₂ cycles) and stir under an H₂ balloon (1 atm) at 25°C for 4-6 hours.

  • Self-Validating Control: Monitor via LC-MS. Pass criteria: Complete shift from m/z 271 [M+H]⁺ to m/z 241[M+H]⁺. Critical Failure Check: Ensure absence of m/z 223 [M+H]⁺, which would indicate unwanted defluorination.

  • Filter through a Celite pad to remove the catalyst, wash with methanol, and concentrate in vacuo to afford the final product.

Analytical Characterization Data

Rigorous analytical validation is required before deploying this intermediate into late-stage API synthesis. Below is the standard analytical profile for the pure free base.

Table 2: Analytical Characterization Profile
Analytical MethodExpected Spectral Data
LC-MS (ESI+) m/z 241.1 [M+H]⁺ (Base peak); m/z 263.1 [M+Na]⁺
¹H NMR (400 MHz, CDCl₃) δ 6.85 (t, J=8.8 Hz, 1H, Ar-H), 6.50 (dd, J=12.0, 2.8 Hz, 1H, Ar-H), 6.35 (dd, J=8.8, 2.8 Hz, 1H, Ar-H), 4.10 (t, J=5.6 Hz, 2H, -OCH₂), 3.75 (t, J=4.6 Hz, 4H, morpholine-CH₂O), 3.50 (br s, 2H, -NH₂), 2.80 (t, J=5.6 Hz, 2H, -CH₂N), 2.60 (t, J=4.6 Hz, 4H, morpholine-CH₂N).
¹³C NMR (100 MHz, CDCl₃) δ 153.2 (d, J=240 Hz, C-F), 140.5, 138.2, 117.5, 109.8, 102.4, 68.5, 66.8, 57.2, 53.8.
¹⁹F NMR (376 MHz, CDCl₃) δ -132.5 (s, 1F)

Applications in Advanced Drug Discovery

The 3-fluoro-4-(2-morpholinoethoxy)aniline motif is not just a theoretical construct; it is actively deployed in cutting-edge clinical candidates across multiple therapeutic areas:

  • CDK2 Inhibitors: In the development of highly selective cyclin-dependent kinase 2 (CDK2) inhibitors for oncology, this intermediate is coupled to imidazolyl pyrimidinylamines. The morpholine tail ensures solubility while the fluorine atom properly orients the molecule within the ATP-binding cleft 3.

  • STING Agonists: Stimulator of Interferon Genes (STING) agonists utilize this building block to construct complex aminoisoxazolo-pyridine architectures. The electronic properties of the fluoroaniline core are vital for modulating the binding kinetics required to induce type I interferon production in tumor microenvironments 4.

  • Covalent KRAS Inhibitors: Derivatives of this scaffold are critical in inducing the atropisomerism necessary to effectively target the shallow, dynamic pockets of mutant KRAS (e.g., G12C), ensuring the warhead is perfectly aligned for covalent attachment to Cys12 1.

References

  • JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • The synthesis and evaluation of 3-aryloxymethyl-1,2-dimethylindole-4,7-diones as mechanism-based inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1) activity. Bioorganic & Medicinal Chemistry, NIH/PMC.[Link]

  • Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors.
  • METHOD OF CANCER THERAPY.

Sources

Exploratory

Structural and Synthetic Profiling of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine: A Key Pharmacophore in Targeted Kinase Inhibitor Design

Executive Summary In modern medicinal chemistry, the strategic assembly of specific structural motifs is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of targeted therapeutics. 3-Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic assembly of specific structural motifs is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of targeted therapeutics. 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine (also known as 3-fluoro-4-(2-morpholinoethoxy)aniline) is a highly privileged intermediate frequently utilized in the synthesis of small-molecule kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

This technical whitepaper deconstructs the chemical identity, pharmacological rationale, and synthetic methodologies associated with this molecule, providing a comprehensive guide for drug development professionals.

Structural Identity and SMILES Formulation

The precise topological mapping of a molecule is essential for computational drug design and database querying. The structure of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine consists of three distinct functional zones:

  • Aniline Core: Serves as the primary coupling point (often forming an amide or binding to a quinazoline hinge).

  • 3-Fluoro Substitution: Positioned ortho to the alkoxy group and meta to the amine.

  • Morpholinoethoxy Tail: A highly flexible, solvent-exposed solubilizing group.

Validated SMILES Codes:

  • Isomeric/Standard SMILES: Nc1cc(F)c(OCCN2CCOCC2)cc1

  • Alternative Ring-Closure SMILES: C1COCCN1CCOc2ccc(N)cc2F

Pharmacological Rationale: The Tripartite Advantage

The integration of this specific fragment into a larger active pharmaceutical ingredient (API) is driven by strict causality in molecular recognition and ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.

A. Fluorine-Mediated pKa Modulation and Metabolic Shielding

The introduction of a fluorine atom into the phenyl ring is not arbitrary. Due to fluorine's high electronegativity (Pauling scale: 3.98), it exerts a strong inductive electron-withdrawing effect (-I effect)[1]. This lowers the pKa of the adjacent aniline nitrogen, modulating its basicity and preventing unwanted off-target electrostatic interactions. Furthermore, replacing a vulnerable C-H bond with a highly stable C-F bond (bond dissociation energy >109 kcal/mol) effectively blocks oxidative metabolism by cytochrome P450 enzymes at that specific position, thereby increasing the systemic half-life of the drug[2].

B. Morpholine as a Solubilizing Appendage

Kinase inhibitors are notoriously lipophilic, often suffering from poor aqueous solubility. The morpholine ring is a well-established solubilizing element in medicinal chemistry[3]. With a pKa of approximately 8.3 (lowered slightly by the ethoxy linker), the morpholine nitrogen is partially protonated at physiological pH (7.4). This protonation benefits hydration, while the saturated, non-planar chair conformation of the morpholine ring disrupts tight crystal lattice packing, significantly enhancing the thermodynamic solubility of the parent drug[3].

Binding Inhibitor Kinase Inhibitor (Pharmacophore) Aniline Aniline Core (Hinge Region Binding) Inhibitor->Aniline Anchors to Fluoro 3-Fluoro Substitution (Metabolic Shielding) Inhibitor->Fluoro Protects Morpholine Morpholinoethoxy Tail (Solvent-Exposed Region) Inhibitor->Morpholine Solubilizes EGFR EGFR / Kinase Target Inhibition Aniline->EGFR H-Bonds Fluoro->EGFR Steric Fit Morpholine->EGFR Aqueous Solvation

Pharmacophore binding logic and target engagement within the kinase ATP-binding pocket.

Physicochemical Profiling

The following table summarizes the quantitative physicochemical data that makes this fragment highly desirable in Rule-of-5 compliant drug design.

PropertyValue (Calculated)Pharmacological Relevance
Molecular Weight 240.28 g/mol Optimal size for a fragment; leaves ample MW budget for the rest of the API.
LogP (Octanol/Water) ~1.2 - 1.5Balanced lipophilicity ensures adequate cell membrane permeability.
Topological Polar Surface Area 41.5 ŲIdeal for oral bioavailability; permits potential Blood-Brain Barrier (BBB) penetration if required.
pKa (Morpholine Nitrogen) ~7.5 - 8.0Ensures partial ionization in blood plasma, driving aqueous solubility.
pKa (Aniline Nitrogen) ~4.0 - 4.5Weak base; nucleophilicity is maintained for synthetic coupling, but basicity is suppressed by the fluorine atom.

Synthetic Methodology & Causality

The synthesis of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine is typically achieved via a two-step sequence starting from commercially available 2-fluoro-4-nitrophenol. The protocols below are designed as self-validating systems , ensuring that thermodynamic and kinetic parameters act as built-in quality controls.

Step 1: Nucleophilic Substitution (Alkylation)

Objective: Synthesis of 4-(2-(2-Fluoro-4-nitrophenoxy)ethyl)morpholine.

  • Reagent Assembly: Charge a clean, dry reactor with 2-fluoro-4-nitrophenol (1.0 eq), 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq), and anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq) in Dimethylformamide (DMF).

  • Causality of Base & Solvent: K₂CO₃ is a mild, non-nucleophilic base that selectively deprotonates the highly acidic phenol (pKa ~7.0, lowered by the electron-withdrawing nitro and fluoro groups) to generate a potent phenoxide nucleophile. DMF, a polar aprotic solvent, strips the solvation shell from the potassium cation, leaving the phenoxide highly reactive for the subsequent Sₙ2 displacement.

  • Reaction Execution: Heat the suspension to 80°C for 4-6 hours.

  • Self-Validation (Workup): Quench the reaction with water and extract with Ethyl Acetate. The basic aqueous layer acts as a chemical filter, retaining any unreacted starting phenol as a water-soluble phenoxide salt. If the organic layer yields high purity upon evaporation, the Sₙ2 trajectory was successfully completed.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduction of the nitroarene to the target aniline.

  • Reagent Assembly: Dissolve the intermediate from Step 1 in Methanol. Add 10% Palladium on Carbon (Pd/C) (0.05 eq Pd).

  • Reaction Execution: Purge the vessel with Nitrogen, then introduce Hydrogen gas (H₂) at 1 atm. Stir vigorously at room temperature.

  • Mechanistic Causality: The nitro group coordinates next to absorbed H₂ on the active face of the palladium particle. The reduction proceeds via a series of single-electron and proton transfers, passing through a critical hydroxyamine intermediate before yielding the primary amine[4].

  • Self-Validation (Monitoring): The reaction is a closed-loop validating system monitored by a gas burette. The stoichiometric cessation of H₂ pressure drop directly indicates complete conversion[5]. Furthermore, maintaining mild conditions (1 atm, 25°C) prevents the unwanted side-reaction of hydrodefluorination (cleavage of the C-F bond).

Synthesis SM 2-Fluoro-4-nitrophenol Alkylation Alkylation (SN2) K2CO3, DMF SM->Alkylation Deprotonation Intermediate 4-(2-(2-Fluoro-4-nitrophenoxy) ethyl)morpholine Alkylation->Intermediate Etherification Reduction Catalytic Hydrogenation H2, Pd/C, MeOH Intermediate->Reduction Surface Adsorption Nitroso Hydroxyamine Intermediate Reduction->Nitroso e- / H+ transfer Product 3-Fluoro-4-[2-(4-morpholinyl) ethoxy]phenylamine Nitroso->Product Final Reduction

Synthetic workflow and reduction mechanism of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine.

Analytical Validation

To ensure absolute structural integrity prior to downstream API coupling, the following analytical validations must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The target compound must exhibit a clear [M+H]⁺ peak at m/z 241.1. The absence of a peak at m/z 271 confirms the complete reduction of the nitro group.

  • ¹⁹F NMR Spectroscopy: A critical self-validating check for fluorinated aromatics. The spectrum must show a single, sharp multiplet (typically around -130 to -135 ppm relative to CFCl₃). The preservation of this peak confirms that the Pd/C catalyzed hydrogenation did not result in hydrodefluorination, verifying the chemoselectivity of the reduction protocol.

  • ¹H NMR Spectroscopy: The appearance of a broad singlet integrating to 2 protons (the -NH₂ group) around 4.5–5.0 ppm (depending on solvent) confirms the successful formation of the aniline.

References

  • Source: National Institutes of Health (PMC)
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development Source: AiFChem URL
  • Source: National Institutes of Health (PMC)
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis Source: Benchchem URL
  • Precious Metal Catalyst (PMC)

Sources

Foundational

Comparative Analysis: Propoxy vs. Ethoxy Morpholine Aniline Linkers in Drug Design

The following technical guide provides an in-depth analysis of Propoxy (C3) versus Ethoxy (C2) morpholine aniline linkers. It is structured to serve researchers in medicinal chemistry and drug discovery, focusing on the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Propoxy (C3) versus Ethoxy (C2) morpholine aniline linkers. It is structured to serve researchers in medicinal chemistry and drug discovery, focusing on the critical decision-making parameters: physicochemical properties, synthetic viability, and structure-activity relationships (SAR).

Executive Summary

In the optimization of small molecule drugs—particularly kinase inhibitors and protein degraders (PROTACs)—the "tail" region containing a solubilizing morpholine moiety is a critical tunable element. The choice between a 3-morpholinopropoxy (C3) and a 2-morpholinoethoxy (C2) linker is rarely arbitrary.

While both linkers improve aqueous solubility via the morpholine nitrogen, the Propoxy variant is generally preferred in successful clinical candidates (e.g., Gefitinib) due to three decisive factors:

  • pKa Modulation: The C3 linker minimizes the electron-withdrawing inductive effect of the ether oxygen on the morpholine nitrogen, maintaining a higher pKa and ensuring better solubility at physiological pH.

  • Conformational Freedom: The C3 chain allows the morpholine ring to exit the ATP-binding pocket and interact with the solvent front without incurring steric penalties.

  • Synthetic Stability: The C3 precursors avoid the rapid formation of highly reactive aziridinium intermediates characteristic of C2 analogs during synthesis.

Part 1: Structural & Physicochemical Basis

The fundamental difference lies in the distance between the electronegative ether oxygen (attached to the aniline/aromatic scaffold) and the basic morpholine nitrogen. This distance dictates the electronic environment and the acid-base profile of the molecule.

The Inductive Effect & pKa Shift

The ether oxygen exerts a strong electron-withdrawing inductive effect (-I). This effect decays rapidly with distance (number of bonds).

  • Ethoxy (C2 Linker): The morpholine nitrogen is separated by only two carbons (

    
    ). The strong -I effect pulls electron density from the nitrogen, stabilizing the lone pair less effectively against protonation, or conversely, making the conjugate acid more acidic.
    
    • Result: Lower pKa (typically

      
       to -1.5 relative to parent morpholine).
      
  • Propoxy (C3 Linker): The separation of three carbons (

    
    ) significantly dampens the -I effect.
    
    • Result: The pKa remains closer to the intrinsic pKa of N-alkyl morpholine (~8.0–8.2).

Implication for Solubility: At physiological pH (7.4), a base with a pKa of 8.0 (Propoxy) is ~80% protonated, providing high aqueous solubility. A base with a pKa of 6.8–7.0 (Ethoxy) may be less than 50% protonated, potentially limiting solubility for lipophilic scaffolds.

Quantitative Comparison Table
Feature2-Morpholinoethoxy (C2)3-Morpholinopropoxy (C3)Impact on Drug Design
Linker Length ~3.5 Å~4.8 ÅC3 allows better solvent reach.
Inductive Effect Strong (-I) on NitrogenWeak (-I) on NitrogenC2 lowers basicity significantly.
Est. pKa (Morpholine N) 6.5 – 7.27.8 – 8.3C3 offers superior solubility at pH 7.4.
Rotatable Bonds 34C3 has higher entropic penalty but better adaptability.
Synthetic Risk High (Aziridinium formation)Low (Azetidinium formation is slower)C3 is safer to scale up.
Metabolic Liability O-dealkylation (Fast)O-dealkylation (Moderate)C3 often slightly more stable.

Part 2: Synthetic Accessibility & Safety

The synthesis of these linkers typically involves the alkylation of an aniline-phenol or hydroxy-aniline precursor with a chloro-alkyl morpholine.

The Aziridinium Hazard (C2)

When using 4-(2-chloroethyl)morpholine , the free base is unstable. It undergoes an intramolecular nucleophilic attack to form a strained, highly electrophilic aziridinium salt .

  • Safety: This intermediate is a potent alkylating agent (mustard-like properties) and poses genotoxic risks.

  • Process: Reactions must be kept acidic or performed immediately upon generating the free base to prevent self-polymerization or dimerization.

The Stability Advantage (C3)

The 4-(3-chloropropyl)morpholine precursor would theoretically form a 4-membered azetidinium ring.

  • Kinetics: The formation of the 4-membered ring is kinetically much slower than the 3-membered aziridinium.

  • Result: The C3 reagent is more stable, easier to handle in large-scale GMP manufacturing, and has a longer shelf-life as a free base.

Visualization of Synthetic Pathways

SynthesisPathways Precursor Morpholine Precursor C2_Path C2: 2-Chloroethyl Precursor->C2_Path n=2 C3_Path C3: 3-Chloropropyl Precursor->C3_Path n=3 Aziridinium Aziridinium Ion (High Reactivity/Toxicity) C2_Path->Aziridinium Fast Cyclization Product_C2 Ethoxy Product (Lower Yield/Purity) C2_Path->Product_C2 Alkylation Azetidinium Azetidinium Ion (Slow Formation) C3_Path->Azetidinium Slow Cyclization Product_C3 Propoxy Product (Stable Process) C3_Path->Product_C3 Alkylation Aziridinium->Product_C2 Ring Opening (Side Rxns)

Figure 1: Comparative synthetic stability. The C2 pathway risks diverting through a reactive aziridinium intermediate.

Part 3: Structure-Activity Relationship (SAR) & Biological Impact

Kinase Inhibitor Binding Mode

In many kinase inhibitors (e.g., EGFR inhibitors like Gefitinib), the morpholine-alkoxy group is attached to the quinazoline core.

  • Role: It extends out of the ATP-binding pocket toward the solvent interface.

  • Propoxy (C3): The extra methylene group acts as a flexible hinge. It allows the morpholine ring to "flop" out of the pocket and find a relaxed conformation in the bulk solvent, maximizing hydration of the protonated nitrogen.

  • Ethoxy (C2): The shorter chain often forces the morpholine ring to clash with the ribose-binding region or the scaffold itself, potentially reducing binding affinity (

    
    ).
    
hERG Channel Liability

Blockade of the hERG potassium channel is a major cause of cardiac toxicity.[1] The hERG pharmacophore often prefers a basic amine linked to an aromatic ring by a specific distance (Linker length).

  • Risk Analysis: While both linkers can bind hERG, the Propoxy linker sometimes increases hERG affinity because the increased flexibility allows the molecule to adopt the specific "U-shape" required to fit the hERG pore.

  • Mitigation: If hERG is a problem with a C3 linker, switching to C2 might reduce affinity by constraining the molecule, though this often comes at the cost of solubility.

Part 4: Experimental Protocols

Protocol: Comparative Microsomal Stability Assay

To determine if the linker length affects metabolic clearance (O-dealkylation).

Materials:

  • Test Compounds (C2 and C3 variants).

  • Pooled Liver Microsomes (Human/Rat).

  • NADPH Regenerating System.

  • LC-MS/MS.

Workflow:

  • Preparation: Prepare 10 mM stock solutions of C2 and C3 variants in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing microsomes (0.5 mg protein/mL).

  • Initiation: Add NADPH regenerating system to start the reaction at 37°C.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into cold acetonitrile (with internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of parent and appearance of the O-dealkylated phenol metabolite.

  • Calculation: Plot ln(% Remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Expected Outcome: The C3 linker generally shows a slightly longer half-life (


) due to steric hindrance protecting the ether oxygen from CYP450 oxidation compared to the more exposed C2 ether.
Protocol: pKa Determination via Potentiometric Titration

Objective: Confirm the inductive effect difference.

  • Setup: Use a Sirius T3 or equivalent autotitrator.

  • Sample: Dissolve 5 mg of compound in 0.15 M KCl (aq). If insoluble, use a co-solvent method (Methanol/Water ratios: 20%, 40%, 60%) and extrapolate to 0%.

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Data Processing: Calculate pKa using the Bjerrum difference plot method.

    • Target: C3 variant should show pKa > 7.5; C2 variant likely < 7.2.

Part 5: Decision Matrix for Linker Selection

Use the following logic flow to select the appropriate linker for your lead optimization.

DecisionMatrix Start Start: Select Linker for Aniline Scaffold Solubility Is Aqueous Solubility Limiting? Start->Solubility pKa_Check Does Scaffold lower pKa? Solubility->pKa_Check Yes Metabolic Is O-Dealkylation a major clearance route? Solubility->Metabolic No Select_C3 SELECT PROPOXY (C3) (Maximizes pKa & Solubility) pKa_Check->Select_C3 Yes (Need basicity) pKa_Check->Metabolic No Select_C2 SELECT ETHOXY (C2) (Only if steric constraint needed) Metabolic->Select_C3 Yes (C3 often more stable) hERG Is hERG Toxicity a concern? Metabolic->hERG No hERG->Select_C3 No (Default choice) hERG->Select_C2 Yes (C2 rigidifies)

Figure 2: Decision tree for selecting between Propoxy and Ethoxy linkers based on ADMET properties.

References

  • Physicochemical Properties of Linkers in Drug Design. Source: Journal of Medicinal Chemistry.[1][2] Note: General principles of inductive effects in ethers.

  • Synthesis and Reactivity of Morpholine Derivatives. Title: Medicinal chemistry of 2,2,4-substituted morpholines.[3] Source: Current Medicinal Chemistry / PubMed.

  • Metabolic Stability of Ether Linkers. Title: Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.[4] Source: PMC / NIH.

  • Gefitinib Structure and SAR. Title: Pharmacophore Based Design and Development of Probable Multi Tyrosine Kinase Inhibitors. Source: Research Journal of Pharmacy and Technology.

  • hERG Channel Interactions. Title: Structural modeling of the hERG potassium channel and associated drug interactions.[1] Source: Frontiers in Pharmacology.

Sources

Exploratory

A Technical Guide to the Medicinal Chemistry Applications of Fluorinated Aniline Ethers

Abstract The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with a significant percentage of newly approved drugs containing this unique halogen.[1][2] Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with a significant percentage of newly approved drugs containing this unique halogen.[1][2] The fluorinated aniline ether scaffold, in particular, has emerged as a privileged motif, offering a powerful toolkit for addressing common challenges in drug discovery, such as metabolic instability, suboptimal potency, and poor pharmacokinetics. This guide provides an in-depth analysis of the applications of fluorinated aniline ethers, synthesizing field-proven insights with fundamental chemical principles. We will explore how the strategic placement of fluorine on this scaffold allows for the fine-tuning of physicochemical properties, the enhancement of metabolic stability, and the optimization of drug-target interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical architecture in their own discovery programs.

The Strategic Value of the Fluorinated Aniline Ether Scaffold

The utility of the fluorinated aniline ether motif stems from the synergistic interplay between its three core components: the aromatic ether, the aniline nitrogen, and the strategically placed fluorine atom(s).

  • The Power of Fluorine: As the most electronegative element, fluorine's small size (van der Waals radius of 1.47 Å, similar to oxygen) allows it to act as a bioisostere for hydrogen while exerting profound electronic effects.[3] The strength of the carbon-fluorine (C-F) bond makes it highly resistant to metabolic cleavage, a property routinely exploited to enhance drug half-life.[4][5]

  • The Aniline Ether Motif: This scaffold is prevalent in medicinal chemistry. The aniline proton can serve as a crucial hydrogen bond donor for target engagement (e.g., in kinase hinge-binding), while the ether oxygen can act as a hydrogen bond acceptor. The two aromatic rings provide a framework for establishing hydrophobic and π-stacking interactions within a target's binding pocket.

When combined, these features create a versatile platform for multi-parameter optimization, allowing chemists to systematically address liabilities in a lead compound.

Scaffold Fluorinated Aniline Ether Scaffold Fluorine Fluorine Atom Scaffold->Fluorine Aniline Aniline Moiety Scaffold->Aniline Ether Aryl Ether Moiety Scaffold->Ether Properties Modulated Drug Properties Fluorine->Properties Inductive Effects Steric Shielding Aniline->Properties H-Bonding Basicity Ether->Properties Conformation Solubility pKa pKa (Basicity) Properties->pKa Lipophilicity Lipophilicity (LogP/D) Properties->Lipophilicity Metabolism Metabolic Stability Properties->Metabolism Binding Binding Affinity & Conformation Properties->Binding

Figure 1: Core components of the fluorinated aniline ether scaffold and their influence on key drug properties.

Fine-Tuning Physicochemical Properties

The introduction of fluorine can dramatically alter a molecule's physicochemical profile. Understanding these effects is critical for rational drug design.

Modulation of Basicity (pKa)

The basicity of the aniline nitrogen is a critical parameter influencing a drug's solubility, cell permeability, and potential for off-target effects like hERG channel binding. Fluorine's powerful electron-withdrawing nature significantly reduces the basicity of a nearby aniline.[3]

  • Causality: By pulling electron density away from the aromatic ring through the sigma framework (inductive effect), a fluorine substituent destabilizes the positive charge on the corresponding anilinium conjugate acid. This makes the parent aniline less likely to accept a proton, thereby lowering its pKa (making it less basic). The effect is distance-dependent, being most pronounced with ortho and para substitutions.

CompoundSubstitution PatternAniline pKa (approx.)Rationale for Change
AnilineUnsubstituted4.6Baseline basicity.
4-Fluoroanilinepara-Fluoro4.1Strong inductive electron withdrawal reduces basicity.
4-Methoxyanilinepara-Methoxy5.3Electron-donating group increases basicity.
4-Trifluoromethoxyanilinepara-OCF₃3.5The -OCF₃ group is a very strong electron-withdrawing group, significantly reducing basicity.

Table 1: Approximate pKa values of substituted anilines, demonstrating the powerful influence of fluorine-containing substituents on the basicity of the aniline nitrogen.

This ability to tune pKa is invaluable. By lowering basicity, a medicinal chemist can reduce the overall positive charge of a molecule at physiological pH (7.4), which can improve membrane permeability and reduce interactions with unwanted cationic binding sites.

Control of Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's absorption, distribution, and metabolism.[6] Fluorination generally increases lipophilicity, but the effect is highly context-dependent.[7][8]

  • Aromatic Fluorination: Replacing a hydrogen with a fluorine on an aromatic ring typically increases the measured LogP value by ~0.1 to 0.4 units. The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are significantly more lipophilic.[9]

  • Aliphatic Fluorination: In contrast, fluorinating an aliphatic side chain on the ether portion can sometimes decrease lipophilicity, particularly when multiple fluorine atoms are installed near an existing polar group.[7][10]

This modulation allows for precise control over a compound's LogD₇.₄ (the log of the distribution coefficient at pH 7.4), which is often a more relevant parameter than LogP for ionizable compounds like anilines. By carefully selecting the position and number of fluorine atoms, researchers can optimize a drug's solubility-permeability balance.

Enhancing Pharmacokinetics via Metabolic Shielding

One of the most powerful applications of fluorine in drug design is its ability to block metabolic "soft spots."[4][11] Cytochrome P450 (CYP) enzymes in the liver are responsible for the oxidative metabolism of many drugs, often through the hydroxylation of electron-rich aromatic C-H bonds. This is a common route of drug clearance and can sometimes lead to the formation of toxic metabolites.[11]

  • The C-F Block: The C-F bond is exceptionally strong (bond dissociation energy ~115 kcal/mol) and is not susceptible to cleavage by CYP enzymes. Placing a fluorine atom at a position that is otherwise prone to hydroxylation effectively shields the molecule from this metabolic pathway, thereby increasing its half-life and oral bioavailability.[5][10] The para-position of a phenyl ring is a classic site for such metabolic attack and, consequently, a common position for fluorination.[7][10]

cluster_0 Metabolic Pathway A (Without Fluorine) cluster_1 Metabolic Pathway B (With Fluorine) Parent_A Aniline Ether (Metabolic 'Soft Spot' at C-H) CYP450_A CYP450 Oxidation Parent_A->CYP450_A Metabolite_A Hydroxylated Metabolite (Rapid Clearance) CYP450_A->Metabolite_A Parent_B Fluorinated Aniline Ether (Metabolic Shield at C-F) CYP450_B CYP450 Oxidation Parent_B->CYP450_B Blocked Metabolism Blocked (Increased Half-Life) CYP450_B->Blocked C-F bond is stable

Figure 2: Fluorine as a metabolic shield, blocking CYP450-mediated hydroxylation and increasing drug half-life.

Synthetic Strategies for Fluorinated Aniline Ethers

The construction of these scaffolds generally relies on two primary strategies: building the molecule from already fluorinated starting materials or performing a late-stage fluorination reaction.

Synthesis from Fluorinated Building Blocks

This is the most common and reliable approach, typically involving a carbon-nitrogen or carbon-oxygen bond-forming reaction. Fluorinated anilines, phenols, and aryl halides are widely available commercial reagents.[2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a robust method for forming the C-N bond between an aryl halide (or triflate) and an amine. To synthesize a fluorinated aniline ether, one could couple a fluorinated aniline with a bromo- or iodo-substituted aryl ether.

  • Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can form either the C-N or C-O bond, often requiring harsher conditions than palladium-catalyzed methods but remaining a valuable tool.

cluster_SM cluster_Reagents Title Synthetic Workflow: Buchwald-Hartwig Amination Start Starting Materials Reaction Pd-Catalyzed Cross-Coupling Start->Reaction Reagents Reagents & Conditions Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Chromatography) Workup->Purify Product Final Product: Fluorinated Aniline Ether Purify->Product SM1 Fluorinated Aniline SM2 Bromo-Aryl Ether R1 Pd Catalyst (e.g., Pd₂(dba)₃) R2 Ligand (e.g., XPhos) R3 Base (e.g., K₃PO₄) R4 Solvent (e.g., Toluene)

Figure 3: A generalized workflow for the synthesis of fluorinated aniline ethers via Buchwald-Hartwig amination.
Experimental Protocol: Representative Buchwald-Hartwig Amination

Disclaimer: This protocol is a generalized representation and must be adapted and optimized for specific substrates. All reactions should be performed by trained chemists in a controlled laboratory environment with appropriate safety precautions.

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), the fluorinated aniline (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and the phosphine ligand (e.g., XPhos, 0.05 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.02 equiv).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired fluorinated aniline ether.

Case Studies in Drug Discovery

The principles outlined above are best illustrated through their application in real-world drug discovery programs. The fluorinated aniline ether motif and its close analogs are found in numerous therapeutic agents.

  • Oncology - Kinase Inhibitors: Many kinase inhibitors feature a pharmacophore that binds to the "hinge" region of the ATP binding pocket. An aniline N-H group is often a key hydrogen bond donor in this interaction. Fluorination on an associated aryl ether ring is frequently used to enhance potency, improve metabolic stability, and tune selectivity. For instance, the discovery of Ibrutinib , a BTK inhibitor, utilized a 4-fluorophenoxy substituent to enhance binding and improve pharmacokinetic properties.[4]

  • Central Nervous System (CNS) - GPCR Modulators: For drugs targeting the CNS, achieving the right balance of lipophilicity and pKa is paramount for crossing the blood-brain barrier while avoiding rapid efflux.[4] Fluorinated aniline ethers are excellent scaffolds for targeting aminergic G protein-coupled receptors (GPCRs), where these properties must be meticulously optimized.[1] The introduction of fluorine can modulate receptor subtype selectivity and improve metabolic resistance within the brain.[1]

  • Cardiovascular - Cholesterol Absorption Inhibitors: Ezetimibe is a cholesterol absorption inhibitor that contains two p-fluorophenyl groups. While not a classic aniline ether, it demonstrates the principle of using fluorine to block aromatic hydroxylation, improve metabolic stability, and enhance the overall pharmacokinetic profile of the drug.[7][10]

Future Perspectives

The application of fluorinated aniline ethers in medicinal chemistry continues to evolve. The development of novel late-stage fluorination techniques is enabling chemists to introduce fluorine at later steps in a synthetic sequence, accelerating the exploration of structure-activity relationships.[4] Furthermore, the use of the positron-emitting isotope ¹⁸F to label these scaffolds is a growing area of interest for developing novel PET imaging agents for diagnostics and pharmacokinetic studies.[3][12] The proven utility and synthetic tractability of the fluorinated aniline ether core ensure that it will remain a valuable and frequently utilized scaffold in the pursuit of new medicines.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. (2024, February 22). MDPI. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Filler, R., & Kirsch, P. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Future Medicinal Chemistry, 1(5), 777-791. [Link]

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Mahrous, M. Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Jarocha, D., et al. (2022). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 27(19), 6296. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia.pub. [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. (2023, August 16). The Journal of Organic Chemistry. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

  • Purrington, S. T. (1979). U.S. Patent No. 4,145,364. Washington, DC: U.S.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. [Link]

  • Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. (2021, November 8). MDPI. [Link]

  • Jelsch, F., et al. (2017). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal, 23(62), 15645-15649. [Link]

  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. (2024, October 24). Beilstein Journals. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Allosteric Modulators of G Protein-Coupled Receptors. (2022, March 8). MDPI. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (1993). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 33, 1-31. [Link]

  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (2022, May 30). MDPI. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 50(25), 6385-6408. [Link]

  • Synthetic route for the generation of substituted... ResearchGate. [Link]

  • Novel method to synthesize valuable fluorinated drug compounds. (2025, February 21). EurekAlert!. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). Beilstein Journals. [Link]

  • Deep Learning Reveals Endogenous Sterols as Allosteric Modulators of the GPCR-Gα Interface. (2025, May 30). eLife. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016, January 19). Journal of Visualized Experiments. [Link]

  • Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. (2021, October 6). Frontiers in Pharmacology. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Substitution Protocols for 2-Morpholinoethyl Ether Formation

Introduction & Rationale The incorporation of a 2-morpholinoethyl ether moiety is a highly effective structural modification in medicinal chemistry. The morpholine ring introduces a basic nitrogen center (pKa ~8.3) and a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The incorporation of a 2-morpholinoethyl ether moiety is a highly effective structural modification in medicinal chemistry. The morpholine ring introduces a basic nitrogen center (pKa ~8.3) and a hydrophilic oxygen atom, which collectively enhance aqueous solubility, metabolic stability, and the overall pharmacokinetic profile of drug candidates. This motif is frequently utilized in the design of biologically active molecules, ranging from [1] to complex [2].

This application note provides an authoritative guide to synthesizing 2-morpholinoethyl ethers via Williamson ether synthesis, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.

Mechanistic Insights & Causality (E-E-A-T)

The formation of 2-morpholinoethyl ethers proceeds via an


 nucleophilic substitution. The reaction involves the displacement of the chloride leaving group on 4-(2-chloroethyl)morpholine by an alkoxide or phenoxide nucleophile. To ensure high yields and suppress side reactions, several critical mechanistic factors must be controlled:
  • The Dual Role of the Base: The alkylating agent, 4-(2-chloroethyl)morpholine, is commercially supplied as a hydrochloride salt to prevent spontaneous intramolecular cyclization (which forms a reactive aziridinium ion) and subsequent self-polymerization. Therefore, the reaction requires a strict stoichiometric excess of base. The base performs two distinct functions: neutralizing the hydrochloride salt to liberate the free amine in situ, and deprotonating the nucleophile (phenol or alcohol) to form the reactive anion.

  • Finkelstein Catalysis: Alkyl chlorides are relatively poor electrophiles for

    
     reactions. The addition of a catalytic or stoichiometric amount of Potassium Iodide (KI) facilitates an in situ Finkelstein reaction. The chloride is transiently replaced by an iodide, generating 4-(2-iodoethyl)morpholine. This significantly more reactive electrophile accelerates the etherification and outcompetes side reactions like 
    
    
    
    elimination.
  • Solvent Effects: Polar aprotic solvents (e.g., Acetone, Acetonitrile, DMF) are mandatory. These solvents effectively solvate the metal cations (

    
    , 
    
    
    
    ), leaving the phenoxide/alkoxide anion "naked" and highly nucleophilic.

Experimental Workflow

Workflow N1 Nucleophile (Phenol/Alcohol) N2 Base Addition (K2CO3 or NaH) N1->N2 Deprotonation N5 SN2 Reaction (Reflux or Heating) N2->N5 Alkoxide/Phenoxide N3 Alkylating Agent 4-(2-chloroethyl)morpholine·HCl N3->N5 Neutralization N4 Finkelstein Catalyst (KI, Optional) N4->N5 In situ Iodide N6 Aqueous Workup (Extraction & Washing) N5->N6 Conversion N7 Purification (Chromatography) N6->N7 Crude Product N8 2-Morpholinoethyl Ether (Final Product) N7->N8 Pure Yield

Workflow for the synthesis of 2-morpholinoethyl ethers via nucleophilic substitution.

Quantitative Data & Reagent Selection

Table 1: Solvent and Base Selection Matrix

Substrate Type Preferred Base Preferred Solvent Temp (°C) Additive Yield Expectation

| Phenols (pKa ~10) |


 or 

| Acetone or MeCN | 60–80 | KI (0.1–1.0 eq) | 75–95% | | Aliphatic Alcohols (pKa ~16) | NaH (60% dispersion) | DMF or THF | 0 to 80 | None | 60–85% | | Sterically Hindered Phenols |

| DMF | 80–100 | KI (1.0 eq) | 50–70% |

Table 2: Stoichiometric Requirements for 4-(2-Chloroethyl)morpholine·HCl

Reagent Equivalents Mechanistic Rationale
Nucleophile (R-OH) 1.0 Serves as the limiting reagent.

| 4-(2-Chloroethyl)morpholine·HCl | 1.2–1.5 | Slight excess drives the


 reaction to completion. |
| Weak Base (

)
| 3.0–4.0 | Neutralizes HCl salt (1.5 eq) + deprotonates phenol (1.0 eq) + excess. | | Strong Base (NaH) | 2.5–3.0 | Deprotonates alcohol (1.0 eq) + neutralizes HCl salt (1.5 eq). | | Potassium Iodide (KI) | 0.1–1.0 | Catalyzes the

reaction via in situ Finkelstein conversion. |

Detailed Experimental Protocols

Protocol A: Mild O-Alkylation of Phenols ( / KI System)

This protocol is the industry standard for phenolic substrates, widely utilized in the synthesis of benzothiazole-based Alzheimer's therapeutics [1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenol derivative (1.0 eq, 10 mmol) in anhydrous Acetone or Acetonitrile (30 mL).

  • Deprotonation: Add finely powdered, anhydrous

    
     (4.0 eq, 40 mmol). Stir the suspension at room temperature for 30 minutes. Self-Validation: A slight color change (often yellowing) indicates the formation of the phenoxide anion.
    
  • Electrophile Addition: Add 4-(2-chloroethyl)morpholine hydrochloride (1.5 eq, 15 mmol) and Potassium Iodide (KI) (0.5 eq, 5 mmol) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 60 °C for Acetone, 82 °C for MeCN) under an inert atmosphere (Nitrogen or Argon) for 12–18 hours.

    • Self-Validation: Upon heating, a dense white precipitate of KCl will form, validating the neutralization of the hydrochloride salt. Monitor via TLC (10% MeOH in

      
      ). The product will appear as a highly polar spot (
      
      
      
      ~0.3) that stains bright orange with Dragendorff's reagent, confirming the successful incorporation of the tertiary amine.
  • Workup: Cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite. Concentrate the filtrate in vacuo.

  • Extraction: Dissolve the crude residue in Ethyl Acetate (50 mL) and wash with distilled water (2 × 25 mL) and brine (25 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Purify via silica gel column chromatography using a gradient of

    
     to 10% MeOH/
    
    
    
    (with 1% Triethylamine to prevent streaking of the basic amine).
Protocol B: Strong O-Alkylation of Aliphatic Alcohols (NaH / DMF System)

Aliphatic alcohols lack the acidity of phenols and require a stronger base to form the nucleophilic alkoxide. This protocol is adapted from the robust synthesis of complex heterocyclic ethers [2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an Argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 eq, 30 mmol) in anhydrous DMF (20 mL). Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve the aliphatic alcohol (1.0 eq, 10 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension over 15 minutes.

    • Self-Validation: The addition will trigger immediate

      
       gas evolution. The complete cessation of bubbling (usually after 30–45 minutes at room temperature) validates complete alkoxide formation.
      
  • Electrophile Addition: Cool the mixture back to 0 °C. Add 4-(2-chloroethyl)morpholine hydrochloride (1.5 eq, 15 mmol) portion-wise over 30 minutes to control the exothermic neutralization.

  • Reaction Execution: Allow the reaction to warm to room temperature, then heat to 80 °C for 5–8 hours.

    • Self-Validation: TLC monitoring (using Ninhydrin or Iodine stain) will show the disappearance of the starting alcohol and the emergence of a UV-inactive, stain-positive product spot.

  • Workup: Quench the reaction carefully by adding ice-cold water (50 mL) dropwise. Extract the aqueous mixture with Dichloromethane (

    
    ) (3 × 30 mL).
    
  • DMF Removal: Wash the combined organic layers extensively with a 5% aqueous LiCl solution (3 × 30 mL) to remove residual DMF, followed by brine (30 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Purify the crude oil via flash chromatography or convert it to an HCl salt by bubbling HCl gas through an ethereal solution of the product to induce crystallization.

References

  • Hafez, D. E., Dubiel, M., La Spada, G., Catto, M., Reiner-Link, D., Syu, Y.-T., ... & Abadi, A. H. (2023). "Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821.[Link]

  • Casara, P., & Halazy, S. (2015). "Novel indolizine derivatives, method for the production thereof and pharmaceutical compositions containing same.
Application

Application Notes &amp; Protocols: Strategic Reduction of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]nitrobenzene

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the chemical reduction of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]nitrobenzene to its corresponding aniline, 2-Fluoro-4-[2-(4-morpho...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the chemical reduction of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]nitrobenzene to its corresponding aniline, 2-Fluoro-4-[2-(4-morpholinyl)ethoxy]aniline. This aniline derivative is a valuable building block in medicinal chemistry and drug development. Recognizing the critical need for robust, scalable, and chemoselective synthetic methods, this document evaluates three field-proven reduction strategies: Catalytic Hydrogenation, Catalytic Transfer Hydrogenation (CTH), and classical stoichiometric reduction using Iron in acidic medium. Each section offers a detailed experimental protocol, discusses the underlying chemical principles, and presents a comparative analysis of the method's advantages and limitations to guide researchers in selecting the optimal strategy for their specific laboratory or process chemistry needs.

Introduction: The Importance of Functionalized Anilines

Substituted anilines are cornerstone intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1] The target molecule of this guide, 2-Fluoro-4-[2-(4-morpholinyl)ethoxy]aniline, possesses a unique combination of functional groups—a fluoro substituent, a morpholinoethoxy side chain, and the reactive aniline moiety—making it a versatile precursor for complex heterocyclic structures. The most direct and common route to such anilines is the reduction of the corresponding nitroarene.[2]

The primary challenge in this transformation lies in achieving high chemoselectivity. The chosen reduction method must efficiently convert the nitro group while preserving other potentially sensitive functionalities, such as the C-F bond and the morpholine ring. This guide details three distinct and reliable methods to achieve this transformation, each with its own merits regarding operational simplicity, scalability, cost, and safety.

Overall Reaction Scheme

The fundamental transformation discussed is the six-electron reduction of the nitro group to an amine.

Caption: General scheme for the reduction of the nitroarene starting material.

Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Principle & Expertise: Classical catalytic hydrogenation using hydrogen gas (H₂) and a heterogeneous catalyst like palladium on carbon (Pd/C) is one of the most efficient and cleanest reduction methods.[2][3] The reaction occurs on the surface of the palladium nanoparticles, where diatomic hydrogen is adsorbed and dissociates into reactive hydrogen atoms. The nitro group of the substrate, adsorbed onto the catalyst surface, is then sequentially reduced. This method is highly atom-economical, with water being the only byproduct. The primary considerations are the need for specialized high-pressure equipment and the careful handling of the pyrophoric Pd/C catalyst.[2][4]

Experimental Protocol: Pd/C Catalytic Hydrogenation
  • Vessel Preparation: To a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker bottle), add 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]nitrobenzene (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% or 10% Palladium on Carbon (Pd/C, 1-5 mol% Pd). The catalyst should be handled as a slurry in the reaction solvent to minimize the risk of ignition.

  • Solvent Addition: Add a suitable solvent such as ethanol, methanol, or ethyl acetate to dissolve the substrate completely. A typical concentration is 0.1-0.5 M.

  • System Assembly: Securely assemble the reaction vessel onto the hydrogenation apparatus.

  • Inerting: Purge the system by pressurizing with nitrogen (3-4 times) followed by vacuum to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi). Begin agitation (stirring or shaking) and heat to the target temperature if necessary (often 25-50 °C is sufficient).

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake from the pressure gauge. The reaction can also be monitored by TLC or LC-MS by carefully depressurizing and sampling the reaction mixture.

  • Work-up: Once complete, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry, as it can be pyrophoric. Quench the filter cake with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Fluoro-4-[2-(4-morpholinyl)ethoxy]aniline, which can be purified further if necessary.

Data Presentation: Pd/C Hydrogenation
ParameterTypical ConditionRationale / Notes
Catalyst 5% or 10% Pd/CStandard, highly active catalyst for nitro group reduction.[5]
Catalyst Loading 1-5 mol% PalladiumHigher loading increases reaction rate but also cost.[4]
Solvent Ethanol, Ethyl AcetateProtic or aprotic solvents are effective; chosen for substrate solubility.
H₂ Pressure 50-100 psi (3-7 bar)Sufficient for most nitro reductions without requiring extreme pressures.
Temperature 25 - 50 °CThe reaction is typically exothermic; mild heating may accelerate it.
Typical Yield >95%Generally a very high-yielding and clean reaction.
Pros High atom economy, clean byproducts (H₂O), high yield.
Cons Requires specialized pressure equipment, pyrophoric catalyst handling.

Method 2: Catalytic Transfer Hydrogenation (CTH)

Principle & Expertise: Catalytic Transfer Hydrogenation (CTH) offers a significant practical advantage over classical hydrogenation by avoiding the use of high-pressure hydrogen gas.[6] Instead, a stable, liquid or solid hydrogen donor molecule is used, which transfers hydrogen to the substrate in situ, mediated by a catalyst like Pd/C.[7] Common hydrogen donors include formic acid, ammonium formate, or cyclohexene.[8][9] This method is highly valued for its operational simplicity, as it can be performed in standard laboratory glassware. The reaction is often highly chemoselective, tolerating a wide range of functional groups.[1]

Experimental Protocol: CTH with Ammonium Formate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]nitrobenzene (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Reagent Addition: Add ammonium formate (HCOONH₄, 3-5 eq) to the solution and stir until it dissolves.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C). The reaction is often accompanied by gas evolution (CO₂ and NH₃).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: The catalyst on the filter pad remains active and potentially pyrophoric; quench with water.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue will contain the product and ammonium salts. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired aniline.

Data Presentation: Catalytic Transfer Hydrogenation
ParameterTypical ConditionRationale / Notes
Catalyst 10% Pd/CStandard catalyst for CTH.
Hydrogen Donor Ammonium FormateStable, inexpensive, and effective H-donor. Formic acid is also an excellent choice.[8][10]
Donor Stoichiometry 3-5 equivalentsAn excess is used to drive the reaction to completion.
Solvent Methanol, EthanolPolar protic solvents are ideal for dissolving the donor and substrate.
Temperature 60 - 80 °C (Reflux)Thermal energy is required to facilitate the hydrogen transfer.
Typical Yield 90-98%CTH is highly efficient and provides excellent yields.[9]
Pros No H₂ gas or pressure equipment needed, high chemoselectivity.
Cons Produces stoichiometric byproducts from the H-donor.
Visualization: CTH Experimental Workflow

G A Dissolve Substrate & H-Donor in Solvent B Add Pd/C Catalyst A->B C Heat to Reflux (60-80 °C) B->C D Monitor by TLC/LC-MS C->D E Cool & Filter through Celite® to Remove Catalyst D->E Reaction Complete F Concentrate Filtrate E->F G Aqueous Work-up (EtOAc/H₂O Extraction) F->G H Dry, Concentrate Organic Layer G->H I Isolate Pure Product H->I

Sources

Method

Introduction: Navigating the Challenges of Electron-Deficient Amines

An Application Guide to Amide Bond Formation with Fluorinated Aniline Derivatives The amide bond is a cornerstone of modern pharmaceuticals and functional materials, with its formation being one of the most frequently pe...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Amide Bond Formation with Fluorinated Aniline Derivatives

The amide bond is a cornerstone of modern pharmaceuticals and functional materials, with its formation being one of the most frequently performed reactions in drug discovery.[1] The introduction of fluorine into molecular scaffolds is a prevalent strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. However, the unique electronic properties of fluorine present significant challenges when a fluorinated aniline is used as a substrate in amide coupling reactions.

Fluorine is the most electronegative element, and its presence on an aniline ring exerts a powerful electron-withdrawing inductive effect (-I).[2] This effect significantly reduces the electron density of the amine's lone pair, diminishing its nucleophilicity and rendering it less reactive towards the activated carboxylic acid species.[3][4] Consequently, standard amide coupling conditions that are effective for aliphatic or electron-rich aromatic amines often result in sluggish reactions, low yields, or complete failure when applied to electron-deficient fluorinated anilines.[3][4]

This guide, designed for researchers and drug development professionals, provides a detailed exploration of robust and efficient coupling conditions tailored for these challenging substrates. We will delve into the mechanisms of action for key reagent classes, present field-proven protocols, and offer a comparative analysis to guide your selection of the optimal strategy for your specific synthetic challenge.

Chapter 1: A Comparative Guide to Coupling Reagents for Fluorinated Anilines

Overcoming the low reactivity of fluorinated anilines requires the careful selection of a coupling reagent that can generate a highly activated carboxylic acid intermediate. The three principal classes of modern coupling reagents—carbodiimides, phosphonium salts, and uronium/aminium salts—each offer distinct advantages and operate through different mechanistic pathways.

The Carbodiimide Workhorse: EDC and the Power of Additives

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used due to their cost-effectiveness and the water-solubility of their byproducts, which simplifies purification.[5][6] The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate.[7][8]

However, for weakly nucleophilic anilines, the direct reaction with the O-acylisourea can be slow, allowing for an undesirable side reaction: rearrangement to a stable, unreactive N-acylurea.[5] To circumvent this, additives are essential.

  • 1-Hydroxybenzotriazole (HOBt): HOBt traps the O-acylisourea intermediate to form a more stable HOBt-active ester. This species is sufficiently reactive to couple with the fluorinated aniline while minimizing the formation of the N-acylurea side product.[5][9]

  • 4-Dimethylaminopyridine (DMAP): For particularly challenging couplings, DMAP can be used as an acyl transfer catalyst. It reacts with the activated intermediate to form a highly reactive acylpyridinium species, accelerating the rate of amidation.[3]

A highly effective strategy for electron-deficient anilines combines EDC with a full equivalent of DMAP and a catalytic amount of HOBt.[3][10]

The diagram below illustrates the key steps in the activation of a carboxylic acid using EDC in the presence of HOBt and DMAP, leading to the formation of the amide with a weakly nucleophilic aniline.

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC HOBt HOBt (Additive) HOBt_ester HOBt-Active Ester O_acylisourea->HOBt_ester + HOBt N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (Undesired) DMAP DMAP (Catalyst) Acylpyridinium Acylpyridinium Ion (Highly Reactive) HOBt_ester->Acylpyridinium + DMAP Aniline Fluorinated Aniline (Ar-NH₂) Amide Target Amide (R-CO-NH-Ar) Acylpyridinium->Amide + Aniline Urea Urea Byproduct (Water Soluble)

EDC/HOBt/DMAP Coupling Mechanism
The Phosphonium Powerhouses: PyBOP

Phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient coupling agents known for their mild reaction conditions and ability to suppress racemization.[11] PyBOP is a preferred alternative to the original BOP reagent because its byproduct, tris(pyrrolidin-1-yl)phosphine oxide, is not a carcinogen, unlike the hexamethylphosphoramide (HMPA) generated from BOP.[11][12]

The mechanism involves the formation of a benzotriazole active ester (in situ).[11][13] This activation requires a non-nucleophilic base, like N,N-Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid, which then attacks the electrophilic phosphorus center of PyBOP.[13][14]

The diagram outlines the activation of a carboxylic acid by PyBOP and subsequent reaction with an amine to form the amide bond.

PyBOP_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + Base Base Base (DIPEA) Acyloxyphosphonium Acyloxyphosphonium Intermediate Carboxylate->Acyloxyphosphonium + PyBOP PyBOP PyBOP PyBOP->Acyloxyphosphonium HOBt_ester OBt-Active Ester (Highly Reactive) Acyloxyphosphonium->HOBt_ester Amide Target Amide (R-CO-NH-Ar) HOBt_ester->Amide + Aniline Aniline Fluorinated Aniline (Ar-NH₂) Byproduct Tris(pyrrolidino) phosphine oxide

PyBOP Coupling Mechanism
The Uronium/Aminium Champions: HATU

Uronium/aminium-based reagents are among the most powerful and rapid coupling agents available.[12] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly effective for challenging couplings, including those involving sterically hindered substrates or weakly nucleophilic amines.[15] Although originally classified as uronium salts, reagents like HATU and HBTU are now recognized as having a more stable guanidinium isomer structure.[16]

The superior performance of HATU is attributed to the 1-hydroxy-7-azabenzotriazole (HOAt) moiety incorporated into its structure.[15] Upon reaction with a carboxylate, HATU forms a highly reactive OAt-active ester. This intermediate is more reactive than the corresponding OBt-ester formed by HBTU or PyBOP, leading to faster reaction kinetics and reduced risk of epimerization.[15][17]

The diagram shows the two-step mechanism of HATU, beginning with the formation of the OAt-active ester and concluding with the nucleophilic attack by the amine.

HATU_Mechanism cluster_step1 Step 1: Acid Activation cluster_step2 Step 2: Amide Formation RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + Base Base Base (DIPEA) HOAt_ester OAt-Active Ester (Highly Reactive) Carboxylate->HOAt_ester + HATU HATU HATU HATU->HOAt_ester TMU Tetramethylurea (Byproduct) Aniline Fluorinated Aniline (Ar-NH₂) HOAt_ester->Aniline Nucleophilic Attack Amide Target Amide (R-CO-NH-Ar) Aniline->Amide HOAt HOAt (Released)

HATU Coupling Mechanism

Chapter 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing amide couplings with fluorinated anilines. It is crucial to use anhydrous solvents and an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the activated intermediates.

Protocol 2.1: EDC/DMAP/HOBt Mediated Coupling for Electron-Deficient Anilines

This protocol is adapted from a method demonstrated to be highly effective for unreactive amines.[3][10]

Materials:

  • Carboxylic Acid

  • Fluorinated Aniline

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • HOBt (1-Hydroxybenzotriazole)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the carboxylic acid (1.0 eq.).

  • Dissolve the acid in anhydrous acetonitrile to a concentration of 0.1-0.2 M.

  • Add the fluorinated aniline (1.0–1.2 eq.), DMAP (1.0 eq.), EDC (1.0–1.2 eq.), and HOBt (0.1 eq.).[3][10]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions may require 12 to 24 hours for completion.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[15] These washes serve to remove any unreacted amine, base, and the water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2.2: HATU-Mediated Coupling

This protocol provides a general procedure for using the highly efficient HATU reagent.[15][18]

Materials:

  • Carboxylic Acid

  • Fluorinated Aniline

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution or Saturated NH₄Cl solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.0–1.2 eq.) in anhydrous DMF or MeCN.

  • Add the base (DIPEA or TEA, 2.0–3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the OAt-active ester.[15]

  • Add the fluorinated aniline (1.0–1.2 eq.) to the reaction mixture.

  • Continue to stir at room temperature for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[15]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2.3: PyBOP-Mediated Coupling

This protocol outlines the use of PyBOP for robust amide bond formation.[14][19]

Materials:

  • Carboxylic Acid

  • Fluorinated Aniline

  • PyBOP

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% aqueous citric acid solution or 1 M HCl

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and the fluorinated aniline (1.2 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (DIPEA or TEA, 1.5–2.0 eq.), followed by PyBOP (1.2 eq.).[14]

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Chapter 3: Reagent Selection and Optimization

The choice of coupling reagent and conditions depends heavily on the specific substrates, particularly the steric hindrance and electronic properties of both the carboxylic acid and the fluorinated aniline.

Reagent System Typical Conditions Advantages Considerations Best Suited For
EDC / (HOBt/DMAP) MeCN or DCM, Room Temp.[3]Cost-effective; water-soluble byproducts simplify workup.[6]Slower reaction rates; risk of N-acylurea side product without additives.[5]Initial screening, large-scale synthesis where cost is a factor, and moderately deactivated anilines.
PyBOP / Base DMF, 0 °C to Room Temp.[14]High efficiency; non-carcinogenic byproduct; good for suppressing racemization.[11][12]Higher cost than EDC; byproduct can sometimes be difficult to remove.Sterically hindered substrates and when preservation of stereochemistry is critical.
HATU / Base DMF or MeCN, Room Temp.[15]Very rapid reaction kinetics; high yields even with challenging substrates; low racemization.[12][15]High cost; potential for side reaction with the amine if used in large excess.[17][20]Highly electron-deficient or sterically demanding anilines where other methods fail.
Acyl Fluorides Elevated temperatures may be required.[4]Highly effective for extremely unreactive or hindered substrates.[21]Requires a two-step process (acid to acyl fluoride, then coupling); reagents can be hazardous.Recalcitrant couplings that are unsuccessful with standard phosphonium or uronium reagents.

Troubleshooting & Optimization:

  • Low Yield: If yields are low, consider switching to a more powerful reagent (e.g., from EDC to HATU). Alternatively, for EDC-based couplings, ensure a full equivalent of DMAP is used.[3] Gentle heating (40-50 °C) can sometimes improve conversion for sluggish reactions.

  • Incomplete Reaction: Ensure all reagents and solvents are anhydrous. A slight excess (1.1-1.2 eq.) of the amine and coupling reagent can help drive the reaction to completion.[15] Pre-activation of the acid with HATU or PyBOP before adding the amine is often beneficial.[15]

  • Side Product Formation: With HATU/HBTU, avoid using a large excess of the coupling reagent, as it can react with the free amine to form a guanidinium byproduct, terminating the reaction.

By understanding the underlying mechanisms and employing these optimized protocols, researchers can successfully navigate the challenges of amide bond formation with fluorinated anilines, enabling the efficient synthesis of complex molecules for drug discovery and development.

References

  • Dunne, J. A., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. [Link]

  • AAPPTEC. (2021, May 19). Carbodiimides and Additives. AAPPTEC Peptides. [Link]

  • Valeur, E., & Bradley, M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews. [Link]

  • Lane, B. S., & Sames, D. (2011). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science. [Link]

  • Cravotto, G., et al. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Chemistry. [Link]

  • Pace, V., et al. (2019). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. ResearchGate. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Vaia. (n.d.). In nucleophilic aromatic substitution reactions that proceed by the addition. Vaia. [Link]

  • Carpino, L. A., et al. (1999). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Organic Synthesis. [Link]

  • ChemRxiv. (n.d.). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[22]uril. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Phosphonium coupling. Wikipedia. [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • ResearchGate. (2015, November 5). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Peptides. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2025, October 19). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ResearchGate. [Link]

  • PMC. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • RSC Publishing. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • ACS Publications. (2022, October 19). Three-Component Coupling of Anilines, Amines, and Difluorocarbene to Access Formamidines. The Journal of Organic Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). PyBOP. Common Organic Chemistry. [Link]

  • RSC Publishing. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • PMC. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]

  • Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Anilines as Nucleophiles. ResearchGate. [Link]

Sources

Application

Application Notes &amp; Protocols for the Design and Evaluation of Dual ALK/BRD4 Inhibitors Utilizing Morpholine-Ethoxy Linkers

Introduction: The Rationale for Dual-Targeting ALK and BRD4 in Oncology The progression of many aggressive cancers is not driven by a single aberrant protein but by a network of interconnected oncogenic pathways. Anaplas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Dual-Targeting ALK and BRD4 in Oncology

The progression of many aggressive cancers is not driven by a single aberrant protein but by a network of interconnected oncogenic pathways. Anaplastic Lymphoma Kinase (ALK) and Bromodomain-containing protein 4 (BRD4) represent two critical, often co-dependent, nodes in cancer cell proliferation and survival.[1][2][3]

ALK, a receptor tyrosine kinase, can become constitutively active through genetic rearrangements, leading to hyperactivation of downstream pro-growth and anti-apoptotic signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[4][5][6] This makes it a validated target in cancers like non-small-cell lung cancer (NSCLC) and anaplastic large-cell lymphoma.[7][8]

BRD4, a member of the Bromodomain and Extra-Terminal (BET) family, is a master epigenetic reader that binds to acetylated histones.[9][10] This binding is crucial for recruiting the transcriptional machinery, including Positive Transcription Elongation Factor b (P-TEFb), to the promoters and enhancers of key oncogenes, most notably MYC.[11][12][13]

In a significant subset of high-risk cancers, such as neuroblastoma, ALK mutations and MYCN (a member of the MYC family) amplification co-occur, creating a powerful oncogenic synergy.[1][2][3] ALK signaling can further stabilize and promote the expression of MYC proteins, while BRD4 is essential for the high-level transcription of MYC. This interplay forms a strong rationale for concomitant inhibition: blocking two key drivers simultaneously may induce a more potent and durable anti-tumor response and could lower the probability of developing therapeutic resistance.[1][14]

This guide provides a framework for the rational design, synthesis, and comprehensive biological evaluation of novel dual-target inhibitors that engage both ALK and BRD4, with a specific focus on employing morpholine-ethoxy linkers to bridge the two pharmacophores.

Section 1: Key Signaling Pathways

Understanding the targeted pathways is fundamental to inhibitor design and data interpretation.

Anaplastic Lymphoma Kinase (ALK) Signaling

Oncogenic ALK fusions or mutations lead to ligand-independent dimerization and constitutive kinase activity, driving downstream pathways that promote cell proliferation, survival, and metastasis.[4][7]

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK Constitutively Active ALK Mutant/Fusion RAS RAS-MAPK Pathway ALK->RAS PI3K PI3K-AKT Pathway ALK->PI3K JAK JAK-STAT Pathway ALK->JAK Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation JAK->Proliferation

Caption: Constitutively active ALK drives multiple oncogenic signaling pathways.

Bromodomain-containing protein 4 (BRD4) Transcriptional Control

BRD4 acts as a scaffold, binding to acetylated chromatin and recruiting P-TEFb to release paused RNA Polymerase II, thereby enabling the transcriptional elongation of target genes like MYC.[11][12]

BRD4_Pathway cluster_nucleus Nucleus DNA Enhancer Promoter MYC Gene MYC MYC mRNA DNA:f2->MYC Transcription BRD4 BRD4 AcHistone Acetylated Histones BRD4->AcHistone Binds PTEFb P-TEFb (CDK9) BRD4->PTEFb Recruits PolII RNA Pol II PTEFb->PolII Phosphorylates & Activates

Caption: BRD4 epigenetic scaffolding enables MYC gene transcription.

Section 2: Design Principles of Dual Inhibitors with Morpholine-Ethoxy Linkers

A dual-target inhibitor is a single molecule designed to bind to two distinct biological targets. This is achieved by connecting two separate pharmacophores—one for ALK and one for BRD4—with a chemical linker.[1][2]

The Role of the Linker

The linker is not merely a spacer; it is a critical component that influences the molecule's overall properties, including:

  • Geometry and Potency: The linker's length and flexibility dictate the spatial orientation of the two pharmacophores, which is crucial for achieving optimal binding in both target pockets simultaneously.

  • Physicochemical Properties: The linker significantly impacts solubility, permeability, and metabolic stability.

  • Pharmacokinetics: The linker's nature affects the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Inhibitor_Design cluster_inhibitor Dual Inhibitor Molecule ALK_Warhead ALK Kinase Binding Moiety Linker Morpholine-Ethoxy Linker ALK_Warhead->Linker BRD4_Warhead BRD4 Bromodomain Binding Moiety Linker->BRD4_Warhead

Caption: General structure of a dual ALK/BRD4 inhibitor.

Rationale for the Morpholine-Ethoxy Linker

The morpholine-ethoxy motif is an attractive choice for linker design in medicinal chemistry for several reasons:

  • Improved Solubility: The morpholine ring and the ether oxygen introduce polarity, which can enhance the aqueous solubility of otherwise lipophilic molecules. This is a common challenge for dual-target agents that are often large.[15][16]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can improve the compound's half-life.[16]

  • Favorable Conformation: The chair-like conformation of the morpholine ring provides a degree of structural pre-organization without being completely rigid, allowing the linker to adopt a low-energy conformation required for binding to both targets.[15]

  • Synthetic Tractability: Morpholine and ethoxy components are readily incorporated using established synthetic chemistry, facilitating the rapid generation of analog libraries to optimize linker length and attachment points.[15][17]

Section 3: Biological Evaluation Workflow & Protocols

A systematic, multi-tiered approach is required to validate a novel dual inhibitor. The workflow progresses from confirming target binding at a biochemical level to assessing cellular activity and finally to evaluating in vivo efficacy.

Workflow Biochem 1. Biochemical Assays (Target Engagement) Cellular 2. Cellular Assays (On-Target Effect & Potency) Biochem->Cellular Confirm target binding Vivo 3. In Vivo Models (Efficacy & Tolerability) Cellular->Vivo Confirm cellular activity

Caption: Tiered workflow for dual inhibitor evaluation.

Protocol 3.1: Biochemical Target Engagement Assays

Objective: To quantify the inhibitor's potency against the isolated ALK kinase domain and BRD4 bromodomain (BD1).

3.1.1 ALK Kinase Activity Assay (e.g., ADP-Glo™ Assay)

  • Principle: This assay measures the amount of ADP produced during the kinase reaction. ALK kinase activity is inversely proportional to the luminescent signal.

  • Materials:

    • Recombinant human ALK protein

    • Poly-Glu,Tyr (4:1) substrate

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test compound (serial dilutions)

    • Known ALK inhibitor (e.g., Crizotinib) as a positive control

  • Procedure:

    • Prepare a reaction mixture containing ALK enzyme, substrate, and assay buffer.

    • Add serially diluted test compound or controls to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.

3.1.2 BRD4 Bromodomain Binding Assay (e.g., AlphaScreen™)

  • Principle: This is a bead-based proximity assay that measures the binding of the BRD4 bromodomain to an acetylated histone peptide.[18] Inhibition of this interaction results in a loss of signal.

  • Materials:

    • GST-tagged recombinant human BRD4(BD1) protein

    • Biotinylated histone H4 acetylated peptide

    • AlphaScreen™ Glutathione Donor Beads and Streptavidin Acceptor Beads (PerkinElmer)

    • Test compound (serial dilutions)

    • Known BRD4 inhibitor (e.g., JQ1) as a positive control

  • Procedure:

    • In a 384-well plate, add assay buffer, GST-BRD4(BD1), and serially diluted test compound. Incubate for 15 minutes at room temperature.

    • Add the biotinylated histone peptide. Incubate for another 15 minutes.

    • Add Glutathione Donor beads and incubate for 60 minutes in the dark.

    • Add Streptavidin Acceptor beads and incubate for 30 minutes in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Calculate IC50 values from the dose-response curves.

Protocol 3.2: Cellular Activity and Target Engagement Assays

Objective: To confirm that the inhibitor can enter cells, engage its targets, and exert a biological effect. Use an ALK-positive cancer cell line (e.g., H3122 or SU-DHL-1).

3.2.1 Cell Proliferation Assay (e.g., CellTiter-Glo®)

  • Principle: This assay measures cellular ATP levels, which correlate with the number of viable, metabolically active cells.[19]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the dual inhibitor for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence and calculate GI50 (concentration for 50% growth inhibition) values.

3.2.2 Western Blot for Target Modulation

  • Principle: This technique is used to detect changes in the phosphorylation status of ALK (a marker of its activity) and the protein levels of the BRD4 downstream target, c-MYC.[1][20]

  • Procedure:

    • Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 6-24 hours.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein lysate per lane by SDS-PAGE and transfer to a PVDF membrane.[21][22][23]

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[21][23]

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-ALK (p-ALK)

      • Total ALK

      • c-MYC

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

    • Wash again and detect the signal using an ECL substrate and an imaging system.[23]

    • Expected Outcome: A potent dual inhibitor should show a dose-dependent decrease in p-ALK and c-MYC protein levels, while Total ALK and the loading control remain unchanged.

3.2.3 Cellular Target Engagement (NanoBRET™ Assay for BRD4)

  • Principle: This live-cell assay measures the displacement of a fluorescent tracer from a NanoLuc®-BRD4 fusion protein by a competitive inhibitor, resulting in a loss of Bioluminescence Resonance Energy Transfer (BRET).[1][24]

  • Procedure (as per manufacturer's protocol, e.g., Promega):

    • Co-transfect HEK293 cells with plasmids encoding NanoLuc®-BRD4 fusion protein and a HaloTag®-histone H3.3 fusion protein.

    • Seed transfected cells into a 96-well plate.

    • Add the HaloTag® NanoBRET® 618 Ligand (the fluorescent tracer).

    • Treat cells with serial dilutions of the test compound.

    • Add NanoBRET® Nano-Glo® Substrate.

    • Measure both donor (450 nm) and acceptor (610 nm) emission signals simultaneously.[1]

    • Calculate the NanoBRET™ ratio and determine the cellular IC50.

Protocol 3.3: In Vivo Xenograft Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy and tolerability of the dual inhibitor in a living organism.

  • Principle: ALK-positive human cancer cells are implanted into immunodeficient mice to form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.[25][26]

  • Model: Cell line-derived xenograft (CDX) using H3122 cells or a patient-derived xenograft (PDX) model.[25][27][28]

  • Procedure:

    • Subcutaneously inject ~5 million ALK-positive cancer cells (e.g., H3122) mixed with Matrigel into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).[25]

    • Monitor tumor growth using caliper measurements.

    • When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, Test Compound at two dose levels, Positive Control).

    • Administer the compound daily via a clinically relevant route (e.g., oral gavage).

    • Measure tumor volume and body weight 2-3 times per week.

    • Continue treatment for 21-28 days or until tumors in the vehicle group reach a predetermined endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot for p-ALK and c-MYC).

    • Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Section 4: Data Summary and Interpretation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of potencies across different assays.

Table 1: Hypothetical In Vitro Activity Profile of a Dual ALK/BRD4 Inhibitor

Assay TypeTarget/Cell LineEndpointIC50 / GI50 (nM)
Biochemical ALK (enzyme)IC5015
BRD4 (BD1)IC5045
Cellular H3122 (ALK+)GI5080
BRD4 EngagementIC50110

Interpretation: The hypothetical data shows a compound with potent biochemical activity against both targets. The cellular potency is slightly lower, which is expected due to factors like cell permeability and target availability. A good dual inhibitor should ideally exhibit nanomolar potency in all assays. The ratio of biochemical to cellular potency provides insights into the compound's drug-like properties.

References

  • Title: BRD4: a general regulator of transcription elongation - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: ALK: a tyrosine kinase target for cancer therapy - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Bromodomain 4: a cellular Swiss army knife - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: ALK Pathway Source: Creative Diagnostics URL: [Link]

  • Title: Inhibition of ALK Signaling for Cancer Therapy Source: AACR Journals URL: [Link]

  • Title: Distinct layers of BRD4 regulating transcription in a bromodomain-independent manner Source: YouTube (Shilatifard Laboratory at NU) URL: [Link]

  • Title: Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction Source: AccScience Publishing URL: [Link]

  • Title: Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Current strategies for the design of PROTAC linkers: a critical review - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Bromodomain Protein Brd4 Stimulates G1 Gene Transcription and Promotes Progression to S Phase Source: PubMed URL: [Link]

  • Title: Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity Source: ACS Publications URL: [Link]

  • Title: Targeting ALK Signaling for Cancer Therapy - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Patient‐derived xenograft models of ALK+ ALCL reveal preclinical promise for therapy with brigatinib - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: BRD4 (BD1) Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: ALK - Biomarker Consortium Source: OncLive URL: [Link]

  • Title: Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Patient-derived xenograft models of ALK+ ALCL reveal preclinical promise for therapy with brigatinib. Source: Apollo - University of Cambridge Repository URL: [Link]

  • Title: BRD4 (BD1) Inhibitor Screening Assay Kit, 32514 Source: Amsbio URL: [Link]

  • Title: (PDF) Patient‐derived xenograft models of ALK+ ALCL reveal preclinical promise for therapy with brigatinib Source: ResearchGate URL: [Link]

  • Title: BRD4-BD1 Assay Service Source: BPS Bioscience URL: [Link]

  • Title: Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity Source: PubMed URL: [Link]

  • Title: ALK Inhibitor Success Prompts Search for a Role Beyond NSCLC Source: OncLive URL: [Link]

  • Title: Head to head evaluation of second generation ALK inhibitors brigatinib and alectinib as first-line treatment for ALK+ NSCLC using an in silico systems biology-based approach Source: PubMed URL: [Link]

  • Title: Potent dual BET bromodomain-kinase inhibitors as value added multi-targeted chemical probes and cancer therapeutics - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Review of ALK Inhibitors for Lung Cancer Source: Patsnap Synapse URL: [Link]

  • Title: Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A combinatorial screening protocol for identifying novel and highly potent dual-target inhibitor of BRD4 and STAT3 for kidney cancer therapy - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies Source: Precision Cancer Medicine URL: [Link]

  • Title: Evaluation of Efficacy of ALK Inhibitors According to Body Mass Index in ALK Rearranged NSCLC Patients—A Retrospective Observational Study Source: MDPI URL: [Link]

  • Title: Western Blot Protocol Source: Bio-Rad Antibodies URL: [Link]

  • Title: Rational design of dual ALK inhibitors: scaffolds and strategies to circumvent drug resistance Source: ResearchGate URL: [Link]

  • Title: SF2523: Dual PI3K/BRD4 Inhibitor Blocks Tumor Immunosuppression and Promotes Adaptive Immune Responses in Cancer Source: AACR Journals URL: [Link]

  • Title: Western Blot | Protocols.io Source: protocols.io URL: [Link]

  • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: ResearchGate URL: [Link]

  • Title: Expanding complex morpholines using systematic chemical diversity Source: Nature URL: [Link]

  • Title: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules Source: PubMed URL: [Link]

  • Title: Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery Source: Crown Bioscience URL: [Link]

  • Title: BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications Source: MDPI URL: [Link]

  • Title: Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery Source: Signal Transduction and Targeted Therapy URL: [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of Morpholine-Substituted Quinazoline Derivatives

Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammato...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] The incorporation of a morpholine moiety is a well-established strategy in drug design to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and cell permeability, often leading to improved efficacy and safety profiles.[4][5] This guide provides a detailed overview of the critical reagents and robust protocols for the synthesis of morpholine-substituted quinazoline derivatives, aimed at researchers and professionals in drug development. We will explore two primary, high-yield strategies for conjugating the morpholine ring to the quinazoline core: classical Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling.

PART I: Foundational Strategy: Synthesis of the Halogenated Quinazoline Intermediate

The most versatile and common approach to installing a morpholine substituent is to begin with a halogenated quinazoline, typically a chloro- or bromo-substituted derivative. The 2,4-dichloroquinazoline is an exceptionally useful and widely employed intermediate. Its synthesis is generally a two-step process starting from readily available anthranilic acid.

Step 1: Formation of Quinazolin-4(3H)-one

The initial step involves the cyclization of an N-acylated anthranilic acid derivative. This can be achieved through various methods, with the condensation of anthranilic acid with formamide being one of the most direct routes.

  • Causality of Reagent Choice :

    • Anthranilic Acid : Serves as the foundational benzene ring and provides one of the nitrogen atoms for the pyrimidine ring.

    • Formamide : Acts as both a reagent, supplying the C2 carbon and N3 nitrogen of the quinazoline core, and as a high-boiling point solvent. Alternatively, orthoesters or ammonium acetate can be used with anthranilic acid derivatives.[6]

Step 2: Chlorination of Quinazolin-4(3H)-one

The hydroxyl group at the C4 position of the quinazolin-4(3H)-one is a poor leaving group. To activate it for substitution by morpholine, it must be converted into a better leaving group, typically a chloride.

  • Causality of Reagent Choice :

    • Phosphorus Oxychloride (POCl₃) : This is the most common and effective chlorinating agent for this transformation. It reacts with the tautomeric hydroxyl form of the quinazolinone to form a chlorophosphate intermediate, which is readily displaced by chloride ions.

    • Thionyl Chloride (SOCl₂) : Another viable option, often used with a catalytic amount of a tertiary amine or DMF.

    • N,N-Dimethylaniline (or other tertiary amines) : Often added as a base to neutralize the HCl generated during the reaction, which can prevent unwanted side reactions and drive the reaction to completion.

The overall workflow for preparing the key intermediate is illustrated below.

G cluster_0 Part I: Intermediate Synthesis Anthranilic Acid Anthranilic Acid Quinazolin-4(3H)-one Quinazolin-4(3H)-one Anthranilic Acid->Quinazolin-4(3H)-one Formamide, Δ 2,4-Dichloroquinazoline 2,4-Dichloroquinazoline Quinazolin-4(3H)-one->2,4-Dichloroquinazoline POCl₃, Δ

Caption: Workflow for the synthesis of the 2,4-dichloroquinazoline intermediate.

PART II: Core Directive: Introduction of the Morpholine Moiety

With the activated 2,4-dichloroquinazoline intermediate in hand, the morpholine ring can be introduced. The two chlorine atoms on this scaffold exhibit different reactivities; the C4-Cl is significantly more susceptible to nucleophilic attack than the C2-Cl due to greater activation by the ring nitrogens. This differential reactivity allows for selective monosubstitution.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This is a classic, cost-effective, and reliable method for forming the C-N bond. The reaction proceeds via an addition-elimination mechanism (the Meisenheimer complex).

  • Mechanism Rationale : The electron-withdrawing nature of the quinazoline ring nitrogens and the remaining chlorine atom sufficiently depletes electron density on the aromatic ring, making it susceptible to attack by the nitrogen nucleophile of morpholine.

  • Key Reagents and Their Functions :

    • 2,4-Dichloroquinazoline : The electrophilic substrate.

    • Morpholine : The nitrogen nucleophile.

    • Base (e.g., K₂CO₃, Et₃N, DIPEA) : Required to neutralize the HCl formed during the reaction. This prevents the protonation of morpholine, which would render it non-nucleophilic.

    • Solvent (e.g., Acetonitrile, Isopropanol, DMF) : A polar aprotic or protic solvent is chosen to solubilize the reactants and facilitate the formation of the charged intermediate.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

For substrates where SNAr is sluggish or fails, the Buchwald-Hartwig amination offers a powerful and highly versatile alternative.[7][8] This cross-coupling reaction has revolutionized C-N bond formation, allowing for the coupling of amines with aryl halides under relatively mild conditions.[8][9]

  • Mechanism Rationale : The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][9] The choice of ligand is critical for the success of the reaction, as it modulates the stability and reactivity of the palladium center.

  • Key Reagents and Their Functions :

    • Halogenated Quinazoline : The aryl halide coupling partner.

    • Morpholine : The amine coupling partner.

    • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) : The source of the active Pd(0) catalyst.

    • Phosphine Ligand (e.g., XPhos, SPhos, BINAP) : Bulky, electron-rich ligands are essential. They stabilize the Pd(0) species, promote the oxidative addition step, and facilitate the final, product-releasing reductive elimination.[9]

    • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) : A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex necessary for reductive elimination.

    • Solvent (e.g., Toluene, Dioxane) : Anhydrous, non-coordinating solvents are typically used.

G cluster_1 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex [Ar-Pd(II)L₂-X] pd0->oxidative_addition Ar-X amine_coordination Amine Coordination [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ oxidative_addition->amine_coordination R₂NH reductive_elimination Reductive Elimination amine_coordination->reductive_elimination Base - [H-Base]⁺X⁻ reductive_elimination->pd0 Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation: Reagent & Condition Summary

The following tables summarize the typical reagents and conditions for each key step in the synthesis.

Table 1: Synthesis of 4-Chloro-Substituted Quinazoline Intermediate

Step Starting Material Key Reagents Solvent Temperature (°C) Typical Yield (%)
Cyclization Anthranilic Acid Formamide Formamide 160-180 75-90

| Chlorination | Quinazolin-4(3H)-one | POCl₃, N,N-Dimethylaniline | POCl₃ (neat) or Dichloromethane | 100-110 (Reflux) | 80-95 |

Table 2: Comparison of Methods for Morpholine Installation

Parameter Method A: SNAr Method B: Buchwald-Hartwig
Substrate 4-Chloroquinazoline 4-Chloro or 4-Bromoquinazoline
Key Reagent Morpholine (1.1-1.5 eq) Morpholine (1.1-1.5 eq)
Catalyst/Promoter None Pd₂(dba)₃ (1-5 mol%), XPhos (2-10 mol%)
Base K₂CO₃, Et₃N, DIPEA (2-3 eq) NaOt-Bu, Cs₂CO₃ (1.5-2.5 eq)
Solvent Isopropanol, Acetonitrile, DMF Toluene, Dioxane (anhydrous)
Temperature 60-120 °C 80-110 °C
Advantages Low cost, simple procedure, no metal Broad substrate scope, high yields, milder for sensitive substrates

| Disadvantages | Requires activated substrate, may need high temp. | High cost of catalyst/ligand, requires inert atmosphere |

Experimental Protocols

The following protocols are representative examples. Researchers should adapt them based on the specific substitution patterns of their desired target molecules.

Protocol 1: Synthesis of 4-(Morpholin-4-yl)quinazoline via SNAr

Materials:

  • 2,4-Dichloroquinazoline (1.0 g, 5.02 mmol)

  • Morpholine (0.53 mL, 6.03 mmol, 1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.39 g, 10.05 mmol, 2.0 eq)

  • Isopropanol (25 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichloroquinazoline (1.0 g, 5.02 mmol) and isopropanol (25 mL).

  • Add potassium carbonate (1.39 g, 10.05 mmol) to the suspension.

  • Add morpholine (0.53 mL, 6.03 mmol) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.

  • After completion, cool the reaction mixture to room temperature. A precipitate will form.

  • Pour the mixture into 100 mL of cold deionized water and stir for 30 minutes.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 20 mL) and then with a small amount of cold diethyl ether (10 mL).

  • Dry the resulting solid under vacuum to yield 2-chloro-4-(morpholin-4-yl)quinazoline as a white or off-white powder. For many subsequent reactions, this product is pure enough. If further purification is needed, it can be recrystallized from ethanol.

Protocol 2: Synthesis of 4-(Morpholin-4-yl)quinazoline via Buchwald-Hartwig Amination

Materials:

  • 4-Chloroquinazoline (1.0 g, 6.08 mmol)

  • Morpholine (0.64 mL, 7.29 mmol, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (111 mg, 0.12 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (174 mg, 0.36 mmol, 6 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (876 mg, 9.12 mmol, 1.5 eq)

  • Anhydrous Toluene (30 mL)

Procedure:

  • Inert Atmosphere is CRITICAL : This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware and anhydrous solvent.

  • To a dry Schlenk flask, add 4-chloroquinazoline (1.0 g, 6.08 mmol), Pd₂(dba)₃ (111 mg, 0.12 mmol), XPhos (174 mg, 0.36 mmol), and sodium tert-butoxide (876 mg, 9.12 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene (30 mL) followed by morpholine (0.64 mL, 7.29 mmol) via syringe.

  • Heat the reaction mixture to 100 °C in an oil bath and stir for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 15 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 4-(morpholin-4-yl)quinazoline.

Conclusion

The synthesis of morpholine-substituted quinazoline derivatives is a well-established field with reliable and scalable protocols. For the crucial C-N bond formation step, the choice between classical SNAr and palladium-catalyzed Buchwald-Hartwig amination depends on substrate reactivity, cost considerations, and available equipment. The SNAr reaction on an activated intermediate like 2,4-dichloroquinazoline is often sufficient and highly economical. However, for less reactive substrates or when higher yields and milder conditions are paramount, the Buchwald-Hartwig amination provides a superior, albeit more resource-intensive, alternative. The protocols and data provided herein offer a solid foundation for researchers to successfully synthesize these valuable compounds for further investigation in drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Bentham Science Publishers. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]

  • SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences. Retrieved from [Link]

  • ACS Publications. (2011). Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Retrieved from [Link]

  • PMC. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 9‐Methyl‐11H‐pyrido[2,1‐b]quinazolin‐11‐one Using the Ullmann Condensation. Retrieved from [Link]

  • MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible strategies for the synthesis of morpholines. Retrieved from [Link]

  • PMC. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Copper-Catalyzed Synthesis of Quinazoline Derivatives via Ullmann-Type Coupling and Aerobic Oxidation. Retrieved from [Link]

  • Chegg. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link]

  • Open Access Journals. (2021). Synthesis and Applications of Quinazoline Derivatives. Retrieved from [Link]

  • MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

  • MDPI. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Encyclopedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Quinazoline Derivatives. Retrieved from [Link]

  • ACS Publications. (2010). Copper-Catalyzed Synthesis of Quinazoline Derivatives via Ullmann-Type Coupling and Aerobic Oxidation. The Journal of Organic Chemistry. Retrieved from [Link]

  • ScienceOpen. (2014). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. Retrieved from [Link]

  • Acta Scientific. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

Sources

Application

Optimizing Success in Medicinal Chemistry: A Guide to Solvent Selection for Nucleophilic Aromatic Substitution with Morpholine

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with precision and efficiency is paramount. Among the vast arsenal of synthetic transformations, Nucleophilic Aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with precision and efficiency is paramount. Among the vast arsenal of synthetic transformations, Nucleophilic Aromatic Substitution (SNAr) reactions stand out as a cornerstone for the construction of carbon-nitrogen bonds, a motif prevalent in a multitude of pharmaceutical agents. The reaction of an activated aryl halide or sulfonate with an amine, such as morpholine, is a workhorse transformation in medicinal chemistry. However, the success of this seemingly straightforward reaction is profoundly influenced by a critical, yet often underestimated, parameter: the choice of solvent.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practicalities of solvent selection for SNAr reactions involving morpholine. By delving into the reaction mechanism and the nuanced role of the solvent, this document aims to empower chemists to make informed decisions that lead to optimized reaction outcomes, including enhanced reaction rates, improved yields, and simplified purifications.

The Heart of the Matter: Understanding the SNAr Mechanism and the Solvent's Role

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][2] The initial, and often rate-determining, step involves the attack of the nucleophile (morpholine) on the electron-deficient aromatic ring, specifically at the carbon atom bearing the leaving group. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is crucial for the overall reaction rate. The second step involves the expulsion of the leaving group, which restores the aromaticity of the ring and yields the final product.

The solvent plays a multifaceted and critical role throughout this process:

  • Solvation of Reactants: The solvent must adequately dissolve both the aryl electrophile and the morpholine nucleophile to ensure they are in the same phase and can interact effectively.[5]

  • Stabilization of the Meisenheimer Complex: This is arguably the most important function of the solvent in an SNAr reaction. The negatively charged Meisenheimer complex is a high-energy intermediate. Solvents that can effectively stabilize this charge will lower the activation energy of the first step and thus accelerate the reaction.[6]

  • Solvation of the Leaving Group: As the leaving group departs, the solvent can assist in its solvation, facilitating the second step of the reaction.

SNAr_Mechanism cluster_solvent Solvent Environment Reactants Aryl Halide (Ar-X) + Morpholine Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Nucleophilic Attack (Rate-Determining Step) Product SNAr Product (Ar-Morpholine) + X⁻ Meisenheimer->Product Elimination of Leaving Group Stabilization Solvent molecules stabilize the negative charge of the complex

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

A Deep Dive into Solvent Classes for SNAr with Morpholine

The choice of solvent can dramatically impact the rate and efficiency of an SNAr reaction.[5] Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds (protic vs. aprotic). For SNAr reactions, polar aprotic solvents are generally the preferred choice.[5][7]

Polar Aprotic Solvents: The Gold Standard

Polar aprotic solvents possess a high dielectric constant and a large dipole moment but lack acidic protons. This class of solvents excels at solvating cations while leaving anions (the nucleophile) relatively "naked" and therefore more reactive.[7] Furthermore, their polarity effectively stabilizes the negatively charged Meisenheimer complex.

  • Dimethyl Sulfoxide (DMSO): Often the solvent of choice for SNAr reactions due to its high polarity and excellent solvating power for a wide range of substrates.

  • N,N-Dimethylformamide (DMF): Another highly effective polar aprotic solvent. However, it can decompose in the presence of strong bases or at high temperatures to form dimethylamine, which can act as a competing nucleophile.[5]

  • N,N-Dimethylacetamide (DMAc): Similar to DMF but with a higher boiling point, making it suitable for reactions requiring elevated temperatures.

  • N-Methyl-2-pyrrolidone (NMP): A versatile polar aprotic solvent with a high boiling point and good thermal stability.

  • Acetonitrile (MeCN): A less polar option compared to DMSO and DMF, but can be effective for certain SNAr reactions.

Polar Protic Solvents: A Cautious Approach

Polar protic solvents, such as water, alcohols, and carboxylic acids, have the ability to donate hydrogen bonds. While they can stabilize the Meisenheimer complex to some extent, they can also solvate the amine nucleophile through hydrogen bonding.[8] This solvation deactivates the nucleophile, reducing its reactivity and slowing down the reaction rate.[7] Therefore, polar protic solvents are generally less effective for SNAr reactions with amines.

Non-Polar Solvents: Generally Unsuitable

Non-polar solvents like toluene, hexane, and dioxane are poor choices for SNAr reactions. They have low dielectric constants and are unable to effectively dissolve ionic or highly polar reactants.[9] Crucially, they cannot adequately stabilize the charged Meisenheimer complex, leading to very slow or non-existent reactions.

Comparative Overview of Common Solvents for SNAr with Morpholine
SolventClassBoiling Point (°C)Dielectric Constant (ε)Key AdvantagesPotential Disadvantages
Dimethyl Sulfoxide (DMSO)Polar Aprotic18947.2Excellent solvating power, high polarity, effectively stabilizes Meisenheimer complex.[10]High boiling point can make removal difficult, hygroscopic.
N,N-Dimethylformamide (DMF)Polar Aprotic15338.3Good solvating power, high polarity.[10]Can decompose to form dimethylamine, potential for side reactions.[5]
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic20232.2High boiling point, good thermal stability.High boiling point, reprotoxic concerns.[11]
Acetonitrile (MeCN)Polar Aprotic8237.5Lower boiling point for easier removal.[12]Less polar than DMSO/DMF, may result in slower reaction rates.
Tetrahydrofuran (THF)Polar Aprotic (Ethereal)667.5Lower boiling point.Lower polarity, generally less effective than other polar aprotic solvents.[13]
TolueneNon-Polar1112.4-Poor solvating power for polar reactants, does not stabilize the Meisenheimer complex.
EthanolPolar Protic7824.6-Deactivates the nucleophile through hydrogen bonding, leading to slower rates.[12]

Practical Guidance: Experimental Protocol and Troubleshooting

The following protocol provides a general framework for performing an SNAr reaction with morpholine. It is essential to optimize the conditions for each specific substrate.

Model Reaction: Synthesis of 4-(4-Nitrophenyl)morpholine

This protocol describes the reaction of 1-fluoro-4-nitrobenzene with morpholine.

Materials:

  • 1-fluoro-4-nitrobenzene

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-4-nitrobenzene (1.0 eq).

  • Add anhydrous DMSO to dissolve the starting material (a concentration of 0.2-0.5 M is a good starting point).

  • Add morpholine (1.1 - 1.5 eq) to the solution.

  • Add potassium carbonate (1.5 - 2.0 eq) as a base to scavenge the HF formed during the reaction.

  • Attach a condenser and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or No Conversion Insufficient temperature.Gradually increase the reaction temperature.[5]
Poorly activated substrate.Ensure the presence of a strong electron-withdrawing group ortho or para to the leaving group.
Inappropriate solvent.Switch to a more polar aprotic solvent like DMSO or DMF.[7]
Formation of Side Products Reaction with solvent (e.g., DMF decomposition).Use a more stable solvent like DMSO or DMAc.[5]
Di-substitution (if applicable).Use a stoichiometric amount of the nucleophile.[7]
Hydrolysis of the starting material.Use anhydrous solvents and reagents.[5]
Difficult Product Isolation Product is water-soluble.Consider alternative workup procedures, such as salting out or using a different extraction solvent.[14]
Emulsion formation during extraction.Add a small amount of brine to the aqueous layer.[14]

Advanced Techniques for Challenging SNAr Reactions

For particularly challenging substrates or when accelerated reaction times are desired, several advanced techniques can be employed.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by efficiently and uniformly heating the reaction mixture.[5][15] This technique can be particularly beneficial for less reactive substrates.

  • Phase-Transfer Catalysis (PTC): In cases where the nucleophile and substrate have poor mutual solubility, a phase-transfer catalyst can be employed.[5] The catalyst facilitates the transfer of the nucleophile into the organic phase where the reaction occurs. This is especially useful for reactions in biphasic systems.[16]

Solvent_Screening_Workflow Start Define SNAr Reaction (Substrate, Nucleophile) Select_Solvents Select a Panel of Solvents (e.g., DMSO, DMF, NMP, MeCN) Start->Select_Solvents Run_Reactions Run Small-Scale Parallel Reactions (Identical Conditions) Select_Solvents->Run_Reactions Monitor_Progress Monitor Reaction Progress (TLC, LC-MS) at Time Points Run_Reactions->Monitor_Progress Analyze_Results Analyze Conversion and Impurity Profile Monitor_Progress->Analyze_Results Select_Optimal Select Optimal Solvent Analyze_Results->Select_Optimal Scale_Up Scale-Up Reaction Select_Optimal->Scale_Up

Caption: A general workflow for solvent screening in an SNAr reaction.

Conclusion

The judicious selection of a solvent is a critical determinant for the success of nucleophilic aromatic substitution reactions with morpholine. By understanding the underlying mechanistic principles and the specific roles the solvent plays, researchers can navigate the complexities of this powerful transformation with greater confidence. Polar aprotic solvents, particularly DMSO and DMF, remain the front-runners for achieving high reaction rates and yields. However, a systematic approach to solvent screening, coupled with an awareness of potential side reactions and advanced techniques, will ultimately pave the way for the efficient and robust synthesis of target molecules in the pursuit of new medicines.

References

  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Campodónico, P. R., et al. (2017). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Advances, 7(86), 54637-54645. [Link]

  • Gholami, M. R., & Habibi, A. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie-Chemical Monthly, 144(11), 1637-1644. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic letters, 6(16), 2881-2884. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Nudelman, N. S. (2004). SNAr Reactions of Amines in Aprotic Solvents. In The Chemistry of Amino, Nitroso, Nitro and Related Groups: Part 1, Volume 2 (pp. 1253-1352). John Wiley & Sons, Ltd. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. [Link]

  • ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Link]

  • University of California, Los Angeles. Common Solvents for Organic Reactions. [Link]

  • Pearson. Amines are good nucleophiles, even though they are neutral. How would the rate of the SN2 reaction shown here change if the polarity of the solvent is increased?. [Link]

  • Mahmoud, A. R. (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

  • Reichardt, C. (2003). Protic-dipolar aprotic solvent effects on rates of bimolecular reactions. Chemical reviews, 103(11), 4383-4428. [Link]

  • Kégl, T. (2015). Microwave Irradiation and Phase Transfer Catalysis in C-, O-and N-Alkylation Reactions. Current Organic Chemistry, 19(6), 524-538. [Link]

  • Lalevée, J., et al. (2007). Kinetic solvent effects in organic reactions. ChemRxiv. [Link]

  • Wikipedia. Solvent effects. [Link]

  • Murov, S., & et al. (2022, September 8). Properties of Common Organic Solvents. [Link]

  • GSK. SNAr Solvents and Reagents. [Link]

  • Gallardo-Fuentes, S., et al. (2020). Experimental analyses emphasize the stability of the Meisenheimer complex in a SNAr reaction toward trends in reaction pathways. Frontiers in chemistry, 8, 649. [Link]

  • Wikipedia. Meisenheimer complex. [Link]

  • ResearchGate. TS structure for the reaction of FDNB with morpholine in gas phase. [Link]

  • Kégl, T. (2015, February 5). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. ResearchGate. [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.1: Nucleophilic aromatic substitution. [Link]

  • Zhang, J., et al. (2025, August 6). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. ResearchGate. [Link]

  • Wang, Y., et al. (2024, November 13). Bench-Stable Meisenheimer Complexes: Synthesis, Characterization, and Divergent Reactivity for Dearomatization. PubMed. [Link]

  • Organic Chemistry Data. Common Organic Solvents: Table of Properties. [Link]

  • Campodónico, P. R., et al. (2017). Changes in the SNAr reaction mechanism brought about by preferential solvation. RSC Advances, 7(59), 37371-37380. [Link]

  • Ueno, S., et al. (2009). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru g-arene complexes. Chemical Communications, (45), 6951-6953. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. [Link]

  • Li, C., et al. (2020). The advances in the special microwave effects of the heterogeneous catalytic reactions. Frontiers in Chemistry, 8, 419. [Link]

  • El-Shishtawy, R. M., & Asiri, A. M. (2016). Recent advances in microwave-assisted copper-catalyzed cross-coupling reactions. Molecules, 21(11), 1538. [Link]

  • Johnson, S. A., & et al. (2020). Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. Inorganic chemistry, 59(14), 9995-10003. [Link]

  • GSK. Specific Solvent Issues with the SNAr Reaction. [Link]

  • LibreTexts. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Reddit. (2023, December 23). SNAr troubleshooting. [Link]

  • California State University, Stanislaus. PROPERTIES OF COMMON ORGANIC SOLVENTS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine

Welcome to the technical support guide for the synthesis of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during this multi-step synthesis. Our approach is to explain the causality behind experimental choices, empowering you to optimize your reaction outcomes.

The synthesis of this valuable aniline intermediate is typically achieved via a robust two-step sequence:

  • Ether Formation : A nucleophilic substitution reaction to couple the morpholinoethoxy side-chain with a fluoronitrobenzene core.

  • Nitro Group Reduction : Conversion of the nitro-intermediate to the target primary amine.

This guide is structured in a question-and-answer format to directly address potential challenges at each stage.

Overall Synthetic Workflow

The logical flow from commercially available starting materials to the final product is outlined below. Each step presents unique challenges and optimization opportunities, which will be detailed in the subsequent sections.

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Nitro Reduction cluster_2 Final Step SM 3-Fluoro-4-nitrophenol + 4-(2-Chloroethyl)morpholine Intermediate 4-{2-[(3-Fluoro-4-nitrophenyl)oxy]ethyl}morpholine SM->Intermediate Williamson Ether Synthesis (Base, Solvent, Heat) Product 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine Intermediate->Product Catalytic Hydrogenation or Chemical Reduction PurifiedProduct Purified Final Product Product->PurifiedProduct Work-up & Purification (Extraction, Chromatography)

Caption: High-level overview of the two-step synthesis pathway.

Part 1: Ether Formation via Williamson Synthesis

This step involves the O-alkylation of 3-fluoro-4-nitrophenol with 4-(2-chloroethyl)morpholine. The reaction proceeds via a classic SN2 mechanism, where the phenoxide ion, generated in situ, acts as the nucleophile.

Troubleshooting & FAQs: Ether Formation

Q1: My reaction yield is consistently low (<70%). What are the most likely causes and how can I improve it?

A1: Low yields in this Williamson ether synthesis typically stem from one of four areas: incomplete deprotonation, side reactions, suboptimal solvent choice, or reagent quality.[1]

Troubleshooting Flowchart for Low Yield

G decision decision solution solution start Low Yield in Step 1 decision1 decision1 start->decision1 Check TLC for unreacted 3-fluoro-4-nitrophenol solution1 Problem: Incomplete Deprotonation - Use a stronger base (e.g., NaH instead of K₂CO₃). - Ensure base is anhydrous and used in slight excess (1.2-1.5 eq). - Allow sufficient time for salt formation before adding alkyl halide. decision1->solution1 Yes decision2 Check TLC/GC-MS for alkene byproduct from 4-(2-chloroethyl)morpholine decision1->decision2 No solution2 Problem: E2 Elimination Side Reaction - Lower reaction temperature (try 60-80°C). - Use a less-hindered, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). - Avoid strongly basic, hindered alkoxides. decision2->solution2 Yes decision3 Re-evaluate Solvent System decision2->decision3 No solution3 Problem: Suboptimal Solvent - Switch to a polar aprotic solvent like DMF or DMSO to maximize nucleophile reactivity. - Ensure solvent is anhydrous. decision3->solution3

Caption: A step-by-step diagnostic workflow for low etherification yield.

Key Optimization Parameters:

The choice of base and solvent has a profound impact on reaction rate and outcome. Polar aprotic solvents are preferred as they solvate the cation of the base but leave the nucleophilic phenoxide anion highly reactive.[1][2][3]

ParameterRecommendationRationale
Base K₂CO₃, Cs₂CO₃, NaHK₂CO₃ is a cost-effective and moderately strong base suitable for this phenol. Cs₂CO₃ often provides faster rates. NaH ensures complete and irreversible deprotonation but requires an anhydrous solvent like THF or DMF.[4]
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents accelerate SN2 reactions.[3] DMF and DMSO are excellent choices for solvating the reactants and promoting the desired substitution.[2][3]
Temperature 80-100 °CThis temperature range provides a good balance between reaction rate and minimizing the E2 elimination side reaction.[1] Monitor by TLC to avoid prolonged heating after completion.
Alkylating Agent 4-(2-Chloroethyl)morpholineThis is a primary alkyl halide, which is ideal for SN2 reactions and minimizes competing elimination reactions.[4][5] The hydrochloride salt can also be used, but requires additional base to neutralize the HCl.[6]

Q2: I observe a byproduct that appears to be a result of elimination. How can I confirm this and prevent it?

A2: The primary side reaction is the E2 elimination of HCl from 4-(2-chloroethyl)morpholine to form 4-vinylmorpholine, particularly under harsh basic conditions or at high temperatures.[5][7] This is favored when the base acts on the alkyl halide rather than the intended SN2 pathway. To mitigate this, use a milder base like K₂CO₃ and maintain the lowest effective temperature.

Detailed Protocol 1: Synthesis of 4-{2-[(3-Fluoro-4-nitrophenyl)oxy]ethyl}morpholine
  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-fluoro-4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (approx. 0.5 M concentration).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) and an additional equivalent of K₂CO₃ to the mixture.

  • Heat the reaction mixture to 80-90 °C.

  • Monitor the reaction progress by TLC until the starting phenol is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Part 2: Reduction of the Nitro Group

The conversion of the nitro intermediate to the target aniline is a critical transformation. Several methods are effective, each with distinct advantages and disadvantages regarding chemoselectivity, scalability, and waste profile.

Troubleshooting & FAQs: Nitro Reduction

Q1: Which method is most suitable for reducing the nitro group in my intermediate?

A1: The choice depends on available equipment, scale, and desired purity profile. Catalytic transfer hydrogenation is often an excellent choice for its mild conditions and high chemoselectivity.

Comparison of Common Reduction Methods

MethodReagents & ConditionsProsCons
Catalytic Hydrogenation H₂ (gas), 10% Pd/C, Ethanol or Ethyl AcetateHigh yield, clean reaction, easy product isolation (filtration of catalyst).[8]Requires specialized hydrogenation equipment (H₂ balloon or Parr shaker); potential for dehalogenation (loss of Fluorine) under harsh conditions.
Chemical Reduction Iron powder, NH₄Cl, Ethanol/WaterInexpensive, scalable, and effective.[9][10]Generates significant solid iron waste, requiring filtration through Celite; work-up can be more involved.
Catalytic Transfer Hydrogenation Ammonium formate or Formic acid, Pd/C or Fe-based catalyst, Methanol or THF[11][12][13]Avoids use of pressurized H₂ gas; generally very mild and highly selective, preserving the fluorine substituent.[11][14]Can be more expensive on a large scale; requires careful optimization of the hydrogen donor and catalyst loading.

Q2: My reduction with Pd/C and H₂ is sluggish and incomplete. What's wrong?

A2: Sluggish hydrogenation can be due to several factors:

  • Catalyst Quality/Activity: The Pd/C catalyst may be old or deactivated. Ensure you are using a high-quality catalyst.

  • Catalyst Poisoning: Trace impurities from the previous step (e.g., sulfur compounds if any were used) can poison the palladium catalyst. If the crude intermediate is impure, purifying it before reduction may be necessary.

  • Insufficient Hydrogen: Ensure there are no leaks in your H₂ balloon or hydrogenation apparatus. For larger scales, a Parr shaker is recommended to ensure sufficient H₂ pressure and mixing.

  • Solvent: Ensure the solvent is appropriate and the substrate is fully dissolved. Ethanol, methanol, and ethyl acetate are common choices.

Q3: How can I avoid the loss of the fluorine atom (dehalogenation) during the reduction?

A3: Dehalogenation is a known side reaction in catalytic hydrogenation, especially for aryl halides. To minimize this risk:

  • Use Milder Conditions: Operate at lower hydrogen pressure (e.g., atmospheric pressure with an H₂ balloon) and room temperature.

  • Choose a Selective Method: Catalytic transfer hydrogenation using formic acid or iron-based catalysts is exceptionally mild and often avoids dehalogenation completely.[11][12] The Fe/NH₄Cl method is also generally safe for aryl fluorides.

Detailed Protocol 2: Reduction via Catalytic Transfer Hydrogenation
  • In a round-bottom flask, dissolve the crude nitro intermediate, 4-{2-[(3-fluoro-4-nitrophenyl)oxy]ethyl}morpholine (1.0 eq), in methanol (approx. 0.2 M).

  • Carefully add 10% Pd/C (5-10 mol% by weight).

  • Add ammonium formate (4-5 eq) in portions to control the initial exotherm.

  • Heat the mixture to reflux (approx. 65 °C) and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Once complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with additional methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove residual ammonium salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aniline product.

Part 3: Purification and Final Characterization

Q1: The final product streaks badly on my silica gel column. What is the best purification strategy?

A1: The basic nature of the aniline product causes strong interaction with the acidic silica gel, leading to streaking. To improve chromatographic purification:

  • Basified Eluent: Add a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N), to your mobile phase (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica, allowing the amine to elute with much-improved peak shape.

  • Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography if silica proves too problematic.

  • Acid-Base Extraction: For a non-chromatographic approach, dissolve the crude product in an organic solvent (e.g., dichloromethane) and extract with dilute aqueous HCl (e.g., 1 M). The protonated amine will move to the aqueous layer, leaving neutral impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract the purified free amine back into an organic solvent.

  • Recrystallization: If the crude product is sufficiently pure and solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can be an effective final purification step.[15]

References

  • Junge, H., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875-12879.
  • Beller, M., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Angewandte Chemie International Edition, 50(34), 7737-7741.
  • Nemati, F., & Elhampour, A. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(15), 9235-9244. Available at: [Link]

  • Wang, D., et al. (2018). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. Organic & Biomolecular Chemistry, 16(3), 344-348. Available at: [Link]

  • Mondal, P., et al. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega, 8(26), 23456-23468. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Available at: [Link]

  • Nishihara, Y., et al. (2021). Directed nucleophilic aromatic substitution reaction. Communications Chemistry, 4(1), 1-8. Available at: [Link]

  • Senge, M. O., & Ryan, A. A. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2020(38), 6125-6147. Available at: [Link]

  • Reddy, T. S., et al. (2024). Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and aryl tetrazoles. Arkivoc, 2024(6), 1-21. Available at: [Link]

  • Google Patents. (2010). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. Available at: [Link]

  • Acta Crystallographica Section E. (2011). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2849. Available at: [Link]

  • Kalmode, H. P., et al. (2024). A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2019). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Science, Engineering and Technology, 50, 134-139. Available at: [Link]

Sources

Optimization

Solubility issues of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine free base

Technical Support Center: 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with the free base form of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine. As Senior Application Scientists, we have designed this resource to explain the causality behind its solubility characteristics and to provide field-proven, step-by-step troubleshooting protocols.

Section 1: Understanding the Core Problem: Why is My Free Base Insoluble?

FAQ 1: I'm observing very poor aqueous solubility with my 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine free base. What are the underlying chemical reasons for this?

This is an expected behavior for this molecule in its free base form. The poor aqueous solubility is a direct consequence of its molecular structure, which features a delicate balance between polar and non-polar elements.

  • The Role of the Basic Centers: The molecule possesses two key basic nitrogen atoms: one in the primary phenylamine group and another in the tertiary amine of the morpholine ring.[1][2] In neutral water (pH ~7.0), these amines are predominantly in their non-ionized, or "free base," state. This form is less polar and thus has limited ability to form the strong hydrogen bonds with water necessary for dissolution.[3][4]

  • Lipophilicity vs. Hydrophilicity: While the morpholine and ether groups are incorporated to improve properties like solubility, the overall molecule, with its phenyl ring and ethyl linker, retains significant non-polar character.[5][6][7] The single fluorine atom also tends to increase lipophilicity (LogP), which can further reduce aqueous solubility.[8][9]

  • The Fluorine Influence: The electron-withdrawing effect of the fluorine atom ortho to the primary amine can decrease the basicity (lower the pKa) of the aniline nitrogen.[9][10] This means a lower pH is required to fully protonate it compared to a non-fluorinated analogue, a key consideration for pH adjustment strategies.

Predicted Physicochemical Properties Profile

PropertyInfluence on SolubilityRationale & Key Considerations
Chemical Class Weakly Basic CompoundContains two basic amine centers (aniline and morpholine). The free base is expected to have low solubility in neutral and alkaline aqueous media.
pKa (Predicted) pH-Dependent SolubilityWill have at least two pKa values. The morpholine nitrogen is typically more basic (pKa ~7.4-8.7) than the aromatic aniline nitrogen, which is further weakened by the ortho-fluoro substituent.[5][10]
LogP (Predicted) Favors Organic SolventsThe combination of the phenyl ring, ethyl linker, and fluorine atom suggests a moderate-to-high lipophilicity.[1][8] The free base will preferentially partition into non-polar organic solvents over water.
Hydrogen Bonding Potential for InteractionThe primary amine and morpholine oxygen can act as hydrogen bond acceptors, while the amine can also be a donor. However, this is insufficient to overcome the molecule's lipophilicity in the neutral state.[3]

Section 2: First-Line Troubleshooting: pH Adjustment and Salt Formation

This is the most direct and effective method for solubilizing basic compounds like this one.[11][12][13] By lowering the pH, you protonate the basic nitrogen atoms, converting the molecule into a more polar and water-soluble alkylammonium salt.[14][15][16]

FAQ 2: What is the step-by-step process for solubilizing the free base using pH adjustment?

The goal is to find the lowest pH at which your desired concentration remains soluble and stable. We recommend starting with a dilute strong acid like Hydrochloric Acid (HCl).

See Protocol 1: Systematic pH-Dependent Solubility Testing in Section 4 for a detailed experimental workflow.

FAQ 3: At what pH should I expect the compound to dissolve?

Solubility will increase as the pH drops below the pKa of the most basic functional group. For this molecule, this is likely the morpholine nitrogen. A good starting point for achieving significant solubility is to target a pH that is 1 to 2 units below the pKa of the morpholine ring (e.g., pH 5.5 - 6.5). Complete solubilization, especially at higher concentrations, will likely require a pH between 4 and 5 to ensure protonation of both the morpholine and the less basic aniline nitrogens.

Caption: pH-dependent equilibrium of the amine free base.

FAQ 4: Instead of adjusting pH in solution, can I just use a pre-formed salt of the compound?

Absolutely. Using a well-characterized salt form (e.g., a hydrochloride or mesylate salt) is a highly effective and common strategy in pharmaceutical development.[12][13] If you have access to a salt form, it will likely dissolve directly in water or aqueous buffers without the need for pH adjustment, provided the final pH of the solution is not basic enough to cause precipitation of the free base.

Section 3: Advanced Solubilization Strategies

If pH adjustment is not suitable for your experimental system (e.g., due to cell viability or reaction constraints), several other techniques can be employed.[17][18]

FAQ 5: My experiment is pH-sensitive. What are my options besides acid?

  • Co-solvents: This involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a lipophilic compound.[11] Solvents like DMSO, DMF, ethanol, or propylene glycol are common choices. This is often the first alternative to try. See Protocol 2 for a suggested workflow.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the non-polar parts of your molecule, forming an inclusion complex that has much higher aqueous solubility.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice.

  • Surfactant-based Formulations: Using surfactants to form micelles can solubilize poorly soluble compounds. This is common for in vivo formulations but can be complex due to potential toxicity and interference with assays.

  • Amorphous Solid Dispersions (ASDs): For solid formulations, creating an ASD by dispersing the compound in a polymer matrix can significantly enhance solubility and dissolution rates by overcoming the crystal lattice energy.[12][13] This is an advanced technique typically used in later-stage drug development.

Comparison of Advanced Solubilization Techniques

TechniquePrincipleCommon AgentsProsCons
Co-solvency Reduces solvent polarityDMSO, Ethanol, PEG 400Simple, effective for stock solutionsOrganic solvent may affect experiment (e.g., cell toxicity)
Complexation Encapsulation of hydrophobic moietyHP-β-CD, SBE-β-CDHigh solubility increase, low toxicityCan be expensive, may alter drug availability
Solid Dispersion Overcomes crystal lattice energyPVP, HPMC, Soluplus®Significant bioavailability enhancementRequires specialized equipment (spray dryer, extruder)

graph "Troubleshooting_Workflow" {
layout=dot;
node [shape=box, style="rounded", fontname="Helvetica", fontcolor="#202124"];
edge [fontname="Helvetica"];

Start [label="Start: Insoluble Free Base", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Is pH adjustment\npermissible?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Adjust_pH [label="Protocol 1:\nAdjust pH with Acid", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_CoSolvent [label="Is an organic co-solvent\npermissible?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Use_CoSolvent [label="Protocol 2:\nScreen Co-solvents\n(e.g., DMSO, EtOH)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Advanced [label="Consider Advanced Methods:\n- Cyclodextrins\n- Surfactants", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End_Success [label="Solubilized", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End_Consult [label="Consult Formulation\nSpecialist", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Check_pH; Check_pH -> Adjust_pH [label="Yes"]; Adjust_pH -> End_Success; Check_pH -> Check_CoSolvent [label="No"]; Check_CoSolvent -> Use_CoSolvent [label="Yes"]; Use_CoSolvent -> End_Success; Check_CoSolvent -> Advanced [label="No"]; Advanced -> End_Consult; }

Caption: Troubleshooting workflow for solubility issues.

Section 4: Key Experimental Protocols

Protocol 1: Systematic pH-Dependent Solubility Testing

Objective: To determine the minimum acid required to dissolve the free base to a target concentration.

  • Preparation: Prepare a stock solution of a dilute acid (e.g., 0.1 M or 1 M HCl). Prepare a slurry of the free base in your desired aqueous buffer or water at your target concentration (e.g., 1 mg/mL).

  • Titration: While stirring the slurry vigorously, add the dilute acid dropwise. Monitor the solution visually.

  • Observation: Note the point at which the solution becomes clear. A slight haze may indicate you are near the solubility limit.

  • pH Measurement: Once the compound is fully dissolved, measure the final pH of the solution. This is the upper pH limit for solubility at this concentration.

  • Confirmation: For robustness, add a small amount of additional acid to lower the pH by another 0.2-0.5 units to create a safety margin, ensuring the compound remains in solution.

  • Documentation: Record the final concentration, final pH, and the volume of acid added. This information is critical for reproducing your formulation.

Protocol 2: Co-solvent Screening for Stock Solution Preparation

Objective: To prepare a concentrated stock solution in a water-miscible organic solvent.

  • Solvent Selection: Choose a panel of common, water-miscible organic solvents such as DMSO, DMF, and Ethanol.

  • Solubility Test: Attempt to dissolve a known amount of the free base in a small volume of each solvent to determine its approximate solubility (e.g., test at 10 mg/mL, 50 mg/mL, 100 mg/mL).

  • Stock Preparation: Prepare your desired concentrated stock solution (e.g., 50 mM in 100% DMSO). Ensure the compound is fully dissolved. Gentle warming or vortexing may be required. Store this stock solution appropriately (typically at -20°C or -80°C, protected from light).

  • Working Solution Preparation: When preparing your final working solution, add the organic stock solution to your aqueous buffer last and with vigorous stirring. This is critical to avoid "crashing out" (precipitation) of the compound.

  • Final Concentration Check: Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5% or <0.1%) to avoid artifacts or toxicity.[11]

References

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • Puri, S., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.).
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • 7.3 Solubility of Amines. (n.d.).
  • 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8. Ossila.
  • 3-FLUORO-4-MORPHOLIN-4-YL-PHENYLAMINE | 93246-53-8. ChemicalBook.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC - NIH.
  • Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis.
  • Apollo Scientific. (2026, January 19).
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Optimizing Drug Solubility. (2017, October 11). Contract Pharma.
  • Veranova. (n.d.).
  • 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330. PubChem - NIH.
  • 3-Fluoro-4-morpholinoaniline | 93246-53-8.
  • Organic Bases: Amines. HSC Chemistry & Physics.
  • Formulating OSDs for Poorly Soluble Drugs. (2025, July 15). Tablets & Capsules.
  • Morpholine hydrochloride | Solubility of Things. (n.d.).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • 3-FLUORO-4-MORPHOLIN-4-YL-PHENYLAMINE | 93246-53-8. ChemicalBook.
  • Basic Properties of Amines. (2023, January 22). Chemistry LibreTexts.
  • CHAPTER 21: AMINES. (n.d.).
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025, June 8). International Journal of Pharmaceutical Sciences.
  • A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23 | Request PDF. (2026, February 28).
  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004, August 15). PubMed.
  • Amines. (n.d.).
  • N-[3-Fluoro-4-({7-[2-(Morpholin-4-Yl)ethoxy] - PubChem. (n.d.).
  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.).
  • Video: Extraction: Effects of pH. (2024, April 4). JoVE.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC.

Sources

Troubleshooting

Technical Support Center: Preventing Ether Cleavage During Nitro Reduction of Morpholine Intermediates

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity challenges during the synthesis of morpholine-containing active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity challenges during the synthesis of morpholine-containing active pharmaceutical ingredients (APIs).

Reducing a nitro group (–NO₂) to an amine (–NH₂) is a fundamental transformation, but when your intermediate contains a morpholine ring or adjacent ether linkages, standard conditions can lead to catastrophic C–O or C–N bond cleavage. This guide provides mechanistic troubleshooting, validated protocols, and decision-making frameworks to ensure high-yielding, chemoselective reductions.

🔍 Troubleshooting Guides & FAQs

Q1: Why does my morpholine intermediate undergo ether cleavage during standard Pd/C hydrogenation? A1: Palladium has a high affinity for coordinating with


-benzyl and 

-allyl systems. This coordination facilitates oxidative addition into the adjacent C–O bond, leading to rapid hydrogenolysis[1]. While the aliphatic cyclic ether within the morpholine ring itself is generally stable to Pd/C, any benzylic, allylic, or highly strained ethers present elsewhere in your intermediate will readily cleave. Nitro reduction is highly exothermic and kinetically fast, but once the local concentration of the nitro species drops, the Pd catalyst will immediately begin cleaving susceptible ether bonds.

Q2: How can I achieve chemoselective nitro reduction without cleaving benzylic ethers? A2: Switch the catalyst from Palladium to Platinum, specifically sulfided Platinum on Carbon (Pt/C-S) or Platinum Oxide (PtO₂). Platinum preferentially adsorbs polarizable double bonds (like N=O) over aromatic rings, significantly reducing the rate of C–O oxidative addition. The addition of a sulfur poison selectively blocks the highly active edge and corner sites responsible for hydrogenolysis, while the planar sites remain active for nitro reduction[1]. Alternatively, Raney Nickel can be used, as it has a much lower propensity for ether hydrogenolysis compared to Palladium.

Q3: Is the morpholine ring itself susceptible to ring-opening during these reductions? A3: The morpholine ring is a saturated, 6-membered aliphatic heterocycle. Under standard catalytic hydrogenation (H₂, Pd/C or Pt/C) or mild chemical reduction conditions, the cyclic ether bond is highly stable and will not undergo ring-opening. However, if the morpholine nitrogen is attached to a benzylic position (i.e., N-benzylmorpholine), the C–N bond is highly susceptible to hydrogenolysis with Pd/C. To prevent N-debenzylation, you must apply the same chemoselective strategies used for benzylic ethers (e.g., using Pt/C-S).

Q4: What are the best conditions for reducing a nitro group in the presence of acid-sensitive ethers (e.g., THP, MOM) in my morpholine scaffold? A4: Avoid classical Béchamp reduction conditions (Fe/HCl or Zn/HCl), as the strong Brønsted acid will rapidly hydrolyze acetals and acid-sensitive ethers. Instead, use Iron powder with Ammonium Chloride (Fe/NH₄Cl) in an ethanol/water mixture. This provides a mildly acidic to neutral buffered environment that supports the single-electron transfer (SET) required for nitro reduction without compromising acid-labile protecting groups. Another excellent non-aqueous alternative is Tin(II) chloride (SnCl₂) in ethanol[2].

📊 Comparative Data: Reducing Agent Selection

The following table summarizes the chemoselectivity profile of common reducing agents when applied to morpholine intermediates containing sensitive functional groups.

Reducing AgentNitro Reduction EfficiencyEther Cleavage Risk (Benzylic/Allylic)Acid-Sensitive Ether ToleranceReaction Environment
H₂, Pd/C Very HighHigh High (Neutral)Heterogeneous, Neutral
H₂, Pt/C (Sulfided) HighLowHigh (Neutral)Heterogeneous, Neutral
H₂, Raney Nickel HighLowHigh (Neutral)Heterogeneous, Basic/Neutral
Fe / NH₄Cl ModerateNoneHigh (Buffered)Heterogeneous, Mildly Aqueous
SnCl₂ · 2H₂O HighNoneModerate (Lewis Acidic)Homogeneous, Non-aqueous

⚙️ Diagnostic Workflow

Use the following decision tree to select the optimal reduction conditions based on the specific structural vulnerabilities of your morpholine intermediate.

NitroReduction Start Analyze Morpholine Intermediate Identify Ether Types CheckEther Are Benzylic/Allylic Ethers Present? Start->CheckEther CheckAcid Are Acid-Sensitive Ethers Present? (e.g., THP, MOM) CheckEther->CheckAcid No PtC Chemoselective Hydrogenation (H2, Pt/C-S or Raney Ni) CheckEther->PtC Yes FeNH4Cl Mild Chemical Reduction (Fe/NH4Cl, EtOH/H2O) CheckEther->FeNH4Cl Yes PdC Standard Hydrogenation (H2, Pd/C) CheckAcid->PdC No CheckAcid->PtC Yes SnCl2 SnCl2 in EtOH (Non-aqueous) CheckAcid->SnCl2 Yes

Decision tree for selecting chemoselective nitro reduction conditions to prevent ether cleavage.

🧪 Validated Experimental Protocols

Protocol 1: Chemoselective Hydrogenation using Sulfided Pt/C (Pt/C-S)

Best for: Morpholine intermediates containing benzylic ethers, allylic ethers, or N-benzyl groups.

  • Preparation: In a thoroughly purged hydrogenation flask, dissolve the nitro-morpholine intermediate (1.0 equiv) in Ethyl Acetate (EtOAc).

    • Causality: EtOAc is preferred over Methanol because it minimizes the solubility of hydrogen gas, offering a more controlled reduction rate and further suppressing background hydrogenolysis.

  • Catalyst Addition: Add 1–5 mol% of 5% Pt/C (sulfided). Ensure the catalyst is added under an inert atmosphere (N₂/Ar) to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm via balloon, or up to 3 bar in a Parr shaker). Stir vigorously at room temperature.

  • Self-Validation & Monitoring: Monitor via TLC or LC-MS. The reaction progress can be visually validated if the nitro compound is colored (often yellow); the solution will lighten as the amine forms. TLC will show a highly polar, ninhydrin-active spot. The sulfided catalyst prevents over-reduction, so extended reaction times (e.g., 6 hours) rarely result in ether cleavage.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad generously with EtOAc and concentrate the filtrate in vacuo.

Protocol 2: Mild SET Reduction using Fe/NH₄Cl

Best for: Morpholine intermediates containing highly acid-labile ethers (THP, MOM) where hydrogenation is entirely contraindicated.

  • Preparation: Dissolve the nitro-morpholine intermediate (1.0 equiv) in a 4:1 mixture of EtOH/H₂O.

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

    • Causality: The fine mesh size of the iron powder maximizes the surface area for the heterogeneous single-electron transfer (SET) process. NH₄Cl acts as a mild proton donor, buffering the system to prevent the cleavage of acid-sensitive ethers while providing the protons necessary to complete the reduction to the amine.

  • Heating: Heat the suspension to 70–80 °C under vigorous stirring.

  • Self-Validation & Monitoring: The reaction mixture will transition from a grey suspension to a dark brown/black sludge (iron oxides), indicating active electron transfer. Monitor by TLC until the nitro starting material is consumed (typically 1–4 hours).

  • Workup: Cool to room temperature. Filter the iron sludge through a Celite pad, washing with EtOAc. Partition the filtrate with saturated aqueous NaHCO₃ and extract with EtOAc. The formation of the amine is validated during this step, as the basic product will selectively partition into the organic layer. Dry over Na₂SO₄ and concentrate.

📚 References

  • Accelerated Process Development of Pharmaceuticals: Selective Catalytic Hydrogenations of Nitro Compounds Containing Other Functionalities Hoogenraad, M., van der Linden, J. B., Smith, A. A., Hughes, B., Derrick, A. M., Harris, L. J., Higginson, P. D., & Pettman, A. J. Organic Process Research & Development, 2004, 8(3), 469–476. URL:[Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium Bellamy, F. D., & Ou, K. Tetrahedron Letters, 1984, 25(8), 839-842. URL:[Link]

Sources

Optimization

Technical Support Center: Strategies for Removing Unreacted Morpholine from Aniline Reaction Mixtures

Welcome to the technical support center for purification challenges in synthetic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted morpholine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for purification challenges in synthetic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted morpholine from reaction mixtures containing aniline or its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve even the most challenging purification scenarios.

Understanding the Core Challenge: Morpholine vs. Aniline

The primary difficulty in this separation arises from the fact that both the reactant (morpholine) and the product class (anilines) are basic amines. However, their physical and chemical properties exhibit key differences that we can exploit for effective purification.

A successful separation hinges on leveraging the disparities in basicity, boiling point, and solubility between these two compounds.

Table 1: At-a-Glance Comparison of Key Physicochemical Properties
PropertyMorpholineAnilineRationale for Separation
Chemical Structure Secondary Aliphatic AminePrimary Aromatic AmineThe aliphatic nature of morpholine's nitrogen makes it a significantly stronger base.
Boiling Point ~129 °C[1][2][3]~184 °C[4]The substantial ~55 °C difference allows for separation by fractional distillation.
pKa (of Conjugate Acid) ~8.4~4.6This >3 pKa unit difference is ideal for selective protonation and separation via acid-base extraction.[5]
Water Solubility Miscible[1][6]Sparingly SolubleMorpholine's high polarity and ability to hydrogen bond makes it highly soluble in water, aiding aqueous extraction.
Appearance Colorless liquid[1][6][7]Colorless to yellow liquidNot a useful property for separation, but important for identification.
Method Selection Guide

Choosing the right purification strategy depends on the scale of your reaction, the stability of your product, and the equipment available. This decision tree outlines a logical workflow for selecting the optimal method.

MethodSelection start Crude Reaction Mixture (Aniline Product + Excess Morpholine) scale What is the scale of the reaction? start->scale acid_sensitive Is the aniline product sensitive to acid? scale->acid_sensitive Small to Medium Scale (<5 g) distillation Vacuum Fractional Distillation scale->distillation Large Scale (>5 g) trace_impurity Is morpholine a trace or bulk impurity? acid_sensitive->trace_impurity Yes extraction Acid-Base Liquid-Liquid Extraction acid_sensitive->extraction No scavenger Scavenger Resin trace_impurity->scavenger Trace Impurity chromatography Chromatography (Alumina or Modified Silica) trace_impurity->chromatography Bulk Impurity analysis Purity Analysis (TLC, GC-MS, NMR) distillation->analysis extraction->analysis scavenger->analysis chromatography->analysis

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses common problems encountered during the purification process in a question-and-answer format.

Question 1: I performed an acidic wash with 1M HCl, but my TLC/GC-MS analysis shows I still have significant morpholine contamination. What went wrong?

Answer: This is a common issue that usually points to one of three possibilities:

  • Insufficient Acid: The most likely cause is using an insufficient molar equivalent of acid. You must use at least one equivalent of acid for every equivalent of morpholine in your mixture. Since morpholine was likely used in excess, you will need to use a corresponding excess of acid. Troubleshooting Step: Try a second wash with fresh 1M HCl. For future experiments, calculate the maximum possible amount of morpholine and use at least 1.5 equivalents of HCl for the wash.

  • pH is Not Low Enough: Morpholine is a relatively strong base for an amine (pKa of conjugate acid ~8.4). To ensure >99.9% of it is protonated and partitioned into the aqueous layer, the pH of the aqueous phase after extraction should be below 5.4, and ideally around pH 1-2. Troubleshooting Step: After your first wash, use pH paper to test the aqueous layer. If it is not strongly acidic, your product may be buffering the solution, and a more concentrated acid or a larger volume is required.

  • Inefficient Mixing: Inadequate mixing between the organic and aqueous layers will result in poor extraction efficiency. Troubleshooting Step: Ensure you shake the separatory funnel vigorously enough for the layers to mix thoroughly, venting frequently to release any pressure buildup. A minimum of 1-2 minutes of shaking is recommended.

Question 2: My desired aniline product is also being lost into the aqueous layer during the acidic wash. How can I prevent this?

Answer: This indicates that your aniline product is sufficiently basic to be protonated and extracted by the 1M HCl wash. This is common for aniline derivatives with electron-donating groups.

  • The Causality: Aniline's conjugate acid has a pKa of ~4.6. If your wash brings the pH below this value, your product will also become protonated and water-soluble. Since morpholine's conjugate acid has a pKa of ~8.4, there is a "pH window" between ~5.5 and ~7.5 where morpholine is mostly protonated, and your aniline product is mostly in its neutral, organic-soluble free-base form.

  • Solution 1 (Buffered Wash): Instead of a strong acid like HCl, use a milder, buffered acidic solution. An ammonium chloride (NH₄Cl) wash, for example, has a pH of around 5.5, which is acidic enough to protonate and extract the much more basic morpholine while leaving most aniline derivatives in the organic layer.

  • Solution 2 (Alternative Method): If a buffered wash is still ineffective, your product's basicity is too close to morpholine's for a clean separation by extraction. In this case, you must switch to a non-acid-based method. Vacuum fractional distillation (if the product is thermally stable) or purification with a scavenger resin are excellent alternatives.

Question 3: I am trying to use column chromatography on silica gel, but my aniline product is streaking badly and my recovery is very low. What is happening?

Answer: This is a classic problem when chromatographing basic compounds on standard silica gel.[8]

  • The Causality: The surface of silica gel is decorated with acidic silanol groups (Si-OH). The basic nitrogen atom of your aniline product (and the contaminant morpholine) interacts very strongly with these acidic sites. This can lead to irreversible binding to the column or slow, uneven elution, which manifests as severe peak tailing or streaking.[8]

  • Solution 1 (Eluent Modification): The most common solution is to add a small amount of a basic modifier to your mobile phase (eluent). Adding 0.5-2% triethylamine (Et₃N) or a 7N ammonia in methanol solution to your eluent system will "pre-treat" the silica, neutralizing the acidic sites and allowing your basic compound to elute cleanly with a much-improved peak shape.[8]

  • Solution 2 (Change Stationary Phase): If eluent modification doesn't solve the problem, switch to a more inert or basic stationary phase. Alumina (basic or neutral grade) is an excellent alternative to silica for purifying amines.[8]

Question 4: An impassable emulsion has formed during my liquid-liquid extraction. How can I break it and prevent it in the future?

Answer: Emulsions are common when extracting basic aqueous solutions with organic solvents.

  • To Break the Emulsion: Add a saturated aqueous solution of sodium chloride (brine).[8] The increased ionic strength of the aqueous layer helps to force the separation of the two phases. Gently swirling the funnel after adding brine can help break the emulsion. If it persists, filtering the entire mixture through a pad of Celite® can often resolve the issue.

  • To Prevent Emulsions: Instead of vigorous, rapid shaking, use a gentle but persistent rocking or inverting motion of the separatory funnel. This allows for sufficient surface area contact for extraction without the high shear force that creates emulsions.

Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction

This method is ideal for small to medium-scale reactions where the aniline product is not acid-sensitive.

ExtractionProtocol cluster_prep Preparation cluster_extraction Extraction cluster_workup Organic Layer Workup cluster_validation Self-Validation Steps p1 1. Dissolve crude mixture in an immiscible organic solvent (e.g., Ethyl Acetate, DCM). p2 2. Transfer to separatory funnel and add 1M HCl (aq). Use volume equal to organic layer. p1->p2 p3 3. Shake vigorously for 1-2 min, venting frequently. p2->p3 p4 4. Allow layers to separate. Drain lower aqueous layer. p3->p4 p5 5. Repeat wash with fresh 1M HCl. p4->p5 p6 6. Wash organic layer with saturated NaHCO3 (aq) to neutralize excess acid. p5->p6 p7 7. Wash organic layer with Brine to remove bulk water. p6->p7 p8 8. Dry organic layer over anhydrous Na2SO4 or MgSO4. p7->p8 p9 9. Filter away drying agent and concentrate solvent in vacuo. p8->p9 final final p9->final Yields Purified Aniline Product v1 After Step 4: Test aqueous layer with pH paper (should be pH < 2). v2 After Step 5: Spot a sample of the organic layer on a TLC plate against the crude mixture to confirm loss of morpholine spot.

Caption: Step-by-step workflow for acid-base extraction.

Self-Validation:

  • pH Check: After the first acidic wash, check the pH of the drained aqueous layer. It must be strongly acidic (pH 1-2) to ensure complete protonation of the morpholine.

  • TLC Analysis: After the second wash, analyze a small sample of the organic layer via Thin Layer Chromatography (TLC) against the starting crude mixture. The spot corresponding to morpholine should be absent or significantly diminished in the washed organic layer.

Protocol 2: Purification using a Scavenger Resin

This method is excellent for removing smaller excesses of morpholine and offers a very simple workup (filtration). It is particularly useful for acid-sensitive products. Polymer-bound sulfonic acid (-SO₃H) resins are highly effective.[9][10]

  • Resin Selection: Choose a macroporous sulfonic acid resin (e.g., ISOLUTE® SCX-2, Biotage® MP-TsOH). These have high capacity and work well in common organic solvents.[10]

  • Stoichiometry: Use a 2-3 fold molar excess of the resin's functional group capacity relative to the amount of excess morpholine to be removed.

  • Procedure: a. Dissolve the crude reaction mixture in a suitable solvent (e.g., Dichloromethane, Acetonitrile, or THF). b. Add the scavenger resin to the solution. c. Stir the resulting slurry at room temperature. Reaction time can vary from 1 to 12 hours. d. Monitor the reaction by TLC or GC-MS until the morpholine is no longer detected in the solution.

  • Workup: a. Filter the mixture to remove the resin beads. b. Wash the collected resin beads with a small amount of fresh solvent to recover any adsorbed product. c. Combine the filtrates and remove the solvent under reduced pressure to yield the purified aniline product.

Frequently Asked Questions (FAQs)

Q1: Which purification method is best for a large, multi-gram scale reaction? For large-scale purifications, vacuum fractional distillation is typically the most economical and efficient method, provided your aniline product is thermally stable at reduced pressure.[4] The significant difference in boiling points between morpholine (~129 °C) and aniline (~184 °C) allows for a clean separation with a good fractional distillation column.[1][4]

Q2: Can I just wash the reaction mixture with water to remove the morpholine? While morpholine is miscible with water, a simple water wash is far less efficient than an acidic wash.[1][6] A water wash relies solely on partitioning based on relative solubilities. An acidic wash leverages both the high water solubility and the high basicity of morpholine, converting it into a non-volatile, highly water-soluble salt (morpholinium chloride), which ensures a much more complete and effective removal into the aqueous phase.[5][11]

Q3: What are the primary safety considerations when handling these chemicals? Both morpholine and aniline are hazardous materials and must be handled with appropriate engineering controls and personal protective equipment (PPE).

  • Handling: Always work in a certified chemical fume hood.

  • PPE: Wear nitrile gloves, a lab coat, and chemical splash goggles.

  • Toxicity: Morpholine is corrosive and can cause severe skin and eye damage.[2][6] Aniline is toxic and readily absorbed through the skin.

  • Flammability: Both are flammable liquids.[2] Keep away from ignition sources.

Q4: Is there a way to recover the morpholine from the acidic aqueous waste? Yes. If you need to recover the morpholine, you can collect the acidic aqueous layers from the extraction. Carefully add a strong base, such as 50% NaOH (aq), until the solution is strongly basic (pH > 12). This will deprotonate the morpholinium salt back to the free-base morpholine. The morpholine can then be recovered from this aqueous solution by distillation, as it forms an azeotrope with water or can be extracted with an organic solvent.[12][13]

References
  • National Center for Biotechnology Information. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE 99%. [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. [Link]

  • PubChem. (n.d.). Morpholine. [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. [Link]

  • China Amines. (n.d.). Morpholine - Amine Derivatives. [Link]

  • Google Patents. (n.d.).
  • AMS USDA. (2001). Morpholine - Processing. [Link]

  • Kingston Chemicals. (2025). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. [Link]

  • ResearchGate. (n.d.). Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. [Link]

  • Wikipedia. (n.d.). Scavenger resin. [Link]

  • Scribd. (2019). Volatility of Amines in Water Treatment. [Link]

  • Allen. (n.d.). Aniline is usually purified by. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Longdom. (n.d.). The Distillation Process: An Essential Technique for Purification and Separation. [Link]

  • Filo. (2023). Aniline and water mixture can be separated by (A) Fractional distillation... [Link]

  • Biotage. (n.d.). Metal scavengers for organic purification. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine in coupling reactions. This document pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine in coupling reactions. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common reactivity issues and achieve successful synthesis.

Frequently Asked Questions (FAQs)

This section addresses the fundamental reasons behind the often-sluggish reactivity of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine.

Q1: Why is my 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine showing low reactivity in coupling reactions?

A: The reduced reactivity of this aniline derivative stems from a combination of electronic and steric factors inherent to its structure.

  • Electronic Effects: The primary cause is the reduced nucleophilicity of the aniline nitrogen. The fluorine atom at the meta-position acts as a strong electron-withdrawing group, pulling electron density away from the aromatic ring and, consequently, from the amine. This deactivation makes the lone pair of electrons on the nitrogen less available for attacking an electrophile, such as an activated carboxylic acid or a metal center in cross-coupling reactions.[1][2]

  • Steric Hindrance: The bulky 2-(4-morpholinyl)ethoxy group at the ortho-position can physically block the approach of coupling partners to the amine.[3] This steric hindrance can be particularly problematic when coupling with other large or sterically demanding molecules.

Q2: What are the critical factors to verify before troubleshooting the reaction conditions?

A: Before optimizing reaction parameters, it is crucial to ensure the quality of your starting materials and the basic setup.

  • Purity of the Aniline: Confirm the purity of your 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine via NMR or LC-MS. Impurities can interfere with the reaction.

  • Reagent Quality: Coupling reagents, especially carbodiimides like EDC, are moisture-sensitive.[1] Use fresh, high-quality reagents and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).

  • Solubility: Ensure all starting materials are fully dissolved in the chosen solvent. Poor solubility is a common cause of slow or incomplete reactions. If necessary, consider more polar aprotic solvents like DMF, NMP, or DMSO.[1]

Q3: Could the morpholine nitrogen interfere with the reaction?

A: Yes, this is a possibility. The nitrogen atom in the morpholine ring is a tertiary amine and can act as a nucleophile or a base. In some cases, it could compete with the aniline for the coupling partner or interfere with the catalyst. While typically less nucleophilic than the primary aniline, its presence is a factor to consider, especially if side products are observed.

Troubleshooting Guide: A Systematic Approach

When a reaction with 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine fails or gives low yields, a systematic approach to troubleshooting is essential. The following workflow can help diagnose and solve the problem.

G cluster_0 Initial Checks cluster_1 Reaction Optimization cluster_2 Advanced Solutions Start Reaction Failure/ Low Yield Purity Verify Purity of Aniline & Reagents Start->Purity Solubility Check Solubility of All Components Purity->Solubility ReactionType Identify Coupling Type Solubility->ReactionType Amide Amide Coupling ReactionType->Amide Amide CrossCoupling Cross-Coupling (e.g., Buchwald-Hartwig) ReactionType->CrossCoupling Pd-Catalyzed OptimizeAmide Optimize Amide Coupling Conditions Amide->OptimizeAmide OptimizeCross Optimize Cross-Coupling Conditions CrossCoupling->OptimizeCross Success Successful Coupling OptimizeAmide->Success OptimizeCross->Success

Caption: A general workflow for troubleshooting coupling reactions.

In-Depth Guide: Amide Coupling Reactions

Amide bond formation is one of the most common reactions where this aniline's low reactivity becomes apparent.[2]

Q: My standard EDC/HOBt coupling reaction is failing. What should I try next?

A: The combination of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) is often insufficient for activating the carboxylic acid partner to a degree that can overcome the low nucleophilicity of the aniline.[2] You should move to a more potent coupling reagent.

Solution 1: Switch to a Uronium-Based Coupling Reagent Uronium salts like HATU or HCTU are highly efficient reagents designed for challenging couplings.[4][5] HATU, in particular, is an excellent choice for electron-deficient anilines.[6]

Solution 2: Consider DMAP as an Additive For carbodiimide-based couplings, the addition of DMAP (4-dimethylaminopyridine) can significantly accelerate the reaction. DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate.[2]

Table 1: Comparison of Amide Coupling Reagents for Unreactive Anilines
Reagent SystemClassAdvantagesConsiderations
EDC / HOBt CarbodiimideInexpensive, common.Often too weak for electron-deficient anilines.[2]
EDC / HOBt / DMAP CarbodiimideIncreased reactivity via acyliminium ion.[2]Requires stoichiometric DMAP for best results.
HATU / DIPEA Uronium SaltHighly reactive, low racemization, effective for hindered amines.[5][6]More expensive; byproducts can complicate purification.
COMU / DIPEA Uronium SaltReactivity comparable to HATU, safer (non-explosive byproducts).[5][6]Newer, may be less available.
SOCl₂ or Oxalyl Chloride Acid ChlorideForms highly reactive acyl chloride intermediate.[6][7]Harsh conditions, not tolerant of sensitive functional groups. Use as a last resort.

Experimental Protocol: High-Efficiency Amide Coupling using HATU

This protocol provides a robust starting point for coupling 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine with a generic carboxylic acid.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (to make a 0.1 M solution)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid in anhydrous DMF.

  • Add 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine to the solution.

  • Add DIPEA and stir for 5 minutes.

  • Add HATU in one portion.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • If the reaction is sluggish, gently heat the mixture to 40-50 °C.[1]

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

In-Depth Guide: Palladium-Catalyzed Cross-Coupling Reactions

For reactions like the Buchwald-Hartwig amination, success is highly dependent on the choice of ligand, base, and solvent.[8]

Q: I am attempting a Buchwald-Hartwig amination with an aryl bromide/chloride and see no product formation. What is the likely problem?

A: The catalytic cycle of the Buchwald-Hartwig reaction involves several steps, including oxidative addition and reductive elimination.[9] With an electron-deficient aniline, the reductive elimination step to form the C-N bond can be particularly slow. Furthermore, steric hindrance can impede the initial coordination of the aniline to the palladium center.

Solution 1: Optimize the Phosphine Ligand The choice of ligand is critical. For sterically hindered and electron-deficient anilines, bulky, electron-rich biarylphosphine ligands are often required to promote the reaction.[10][11]

Solution 2: Select the Appropriate Base and Solvent The base plays a crucial role in deprotonating the amine to form the active nucleophile. Strong, non-nucleophilic bases are typically used. The solvent must be able to dissolve all components and remain stable at the required reaction temperature.

Table 2: Recommended Conditions for Buchwald-Hartwig Coupling
ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or [Pd(allyl)Cl]₂Common and effective Pd(0) or Pd(II) sources.[12]
Ligand XPhos , RuPhos , or other bulky biaryl phosphinesThese ligands are designed to accelerate reductive elimination and overcome steric hindrance in challenging couplings.[11][13]
Base NaOt-Bu or K₃PO₄Strong bases required to deprotonate the weakly nucleophilic aniline.[8]
Solvent Toluene or DioxaneAprotic solvents that are stable at high temperatures often required for these couplings.[14]
Temperature 80 - 110 °CThermal energy is often necessary to overcome the activation barriers for both oxidative addition and reductive elimination.

Experimental Protocol: Buchwald-Hartwig Amination with a Hindered Aniline

This protocol describes a general procedure for the coupling of an aryl halide with 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Aryl Halide, Aniline, Base, Ligand, & Pd Precatalyst B Add Anhydrous Solvent (e.g., Toluene) A->B C Degas Mixture (e.g., Ar sparge) B->C D Heat to 80-110 °C under Inert Atmosphere C->D E Monitor by TLC or LC-MS D->E F Cool, Filter through Celite, and Concentrate E->F G Purify by Column Chromatography F->G

Sources

Optimization

Technical Support Center: Catalytic Hydrogenation of Fluorinated Nitro-Morpholines

Current Status: Online 🟢 Operator: Senior Application Scientist (Dr. H.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Dr. H. Chen) Topic: Optimization of Nitro Reduction while Preserving C-F Bonds and Morpholine Scaffolds.

Introduction: The "Fluorine Tax" in Hydrogenation

Welcome to the technical support hub. You are likely here because you are attempting to reduce a nitro group on a scaffold containing a fluorine atom and a morpholine ring (e.g., N-(4-fluoro-2-nitrophenyl)morpholine derivatives).

This is a classic "competing pathway" problem.

  • The Goal: Reduce

    
     to 
    
    
    
    (requires high activity).
  • The Threat (Defluorination): The C-F bond is labile under standard hydrogenation conditions, especially with Palladium (Pd). This leads to hydrodefluorination (HDF), producing the des-fluoro impurity

    
    .
    
  • The Complication (Morpholine): The basic nitrogen in the morpholine ring can poison the catalyst surface, slowing the reaction and forcing you to use harsher conditions, which in turn accelerates defluorination.

Use the following troubleshooting tickets and workflows to optimize your process.

Decision Logic & Workflow

Before starting an experiment, consult the decision matrix below to select the correct catalyst system.

CatalystSelection Start START: Nitro Reduction (Fluorinated Substrate) IsPd Are you using Pd/C? Start->IsPd StopPd STOP. Pd/C causes severe defluorination. Switch Catalyst. IsPd->StopPd Yes CheckPt Select Pt/C (Sulfided) or Pt/C + V promoter IsPd->CheckPt No CheckBase Is the Morpholine Nitrogen Free Base? CheckPt->CheckBase PoisonRisk Risk: Catalyst Poisoning. Reaction will stall. CheckBase->PoisonRisk Yes CheckImpurity Check Impurity Profile CheckBase->CheckImpurity Already Salt AddAcid Add 0.5 - 1.0 eq H2SO4 or H3PO4 PoisonRisk->AddAcid AddAcid->CheckImpurity Hydroxylamine Hydroxylamine Accumulation? CheckImpurity->Hydroxylamine AddVanadium Add V(acac)2 or V2O5 (0.1 - 1 mol%) Hydroxylamine->AddVanadium Yes Final OPTIMIZED PROCESS: Pt/C (Sulfided) + Acid + Vanadium (if needed) Hydroxylamine->Final No AddVanadium->Final

Figure 1: Catalyst and additive selection logic for fluorinated nitro-morpholine compounds. Note the critical pivot away from Palladium.

Troubleshooting Tickets (FAQs)

Ticket #001: "I have significant defluorination (5-15%)."

User Report:

"I am using 10% Pd/C in Methanol at 3 bar H2. The reaction is fast, but LCMS shows a large peak at M-19 (des-fluoro product)."

Diagnosis: Palladium (Pd) is notorious for oxidative addition into Carbon-Halogen bonds. In the presence of hydrogen, Pd facilitates hydrodefluorination (HDF) almost as efficiently as nitro reduction.

Resolution Protocol:

  • Change Catalyst: Switch to 5% Pt/C (Sulfided) . Platinum is far less active toward C-F bond insertion than Palladium. The sulfided variant (poisoned) further reduces the catalyst's ability to attack the halogen.

  • Solvent Switch: Avoid Methanol if possible. Methanol has high hydrogen solubility and polarity that can stabilize the transition state for defluorination. Switch to Ethyl Acetate (EtOAc) or Toluene .

  • Add Inhibitor: If you must use Pd/C, add Diphenylsulfide (0.5 eq relative to metal) to poison the highly active sites responsible for HDF.

Key Reference:

  • Blaser, H. U., et al.[1] (2003) describe the hierarchy of metal activity for hydrogenolysis: Pd > Rh > Pt > Ru. Pt is the standard for halonitro reduction.

Ticket #002: "The reaction stalls at the Hydroxylamine intermediate."

User Report:

"I see the starting material disappear, but the product peak is small. There is a massive new peak with Mass = Product + 16. Increasing temperature just causes defluorination."

Diagnosis: The reduction of nitro groups proceeds via a hydroxylamine intermediate (


). The final step (

) is often the rate-determining step. If the catalyst is not active enough, or if the morpholine ring is poisoning the surface, the reaction stops here.

Resolution Protocol:

  • The Vanadium Fix: Add Vanadium(IV) oxide acetylacetonate [V(acac)2] or Vanadium Pentoxide (V2O5) at 0.1 to 1.0 mol%.

    • Mechanism:[2][3][4][5] Vanadium acts as an oxophilic promoter. It activates the N-O bond of the hydroxylamine, facilitating its cleavage by the Platinum catalyst without requiring higher temperatures that would risk the C-F bond.

  • Verification: Monitor the disappearance of the M+16 peak via LCMS.

Key Reference:

  • Baumeister, P., Blaser, H. U., & Studer, M.[1] (1997).[1] "Strong reduction of hydroxylamine accumulation... by vanadium promoters."[1] Catalysis Letters.

Ticket #003: "Reaction is extremely slow (Catalyst Poisoning)."

User Report:

"Using Pt/C, the reaction takes 48 hours. The morpholine nitrogen is a tertiary amine."

Diagnosis: The basic nitrogen of the morpholine ring (pKa ~8.3) binds strongly to the metal surface, competing with hydrogen and the nitro group for active sites. This is "catalyst poisoning."

Resolution Protocol:

  • Acidic Additive: Run the reaction in the presence of 1.0 - 1.1 equivalents of H3PO4 or H2SO4 .

    • Why? Protonating the morpholine nitrogen (

      
      ) prevents it from coordinating to the metal catalyst.
      
    • Bonus: Acidic media often suppresses defluorination further by protonating anionic intermediates that lead to C-F cleavage.

  • Avoid HCl: Do not use HCl, as chloride ions are corrosive to steel autoclaves and can themselves poison certain catalysts or participate in halide exchange.

Experimental Optimization Matrix

Use this table to design your screening Design of Experiments (DoE).

VariableStarting PointOptimization DirectionRisk Factor
Catalyst 5% Pt/C (Sulfided) Try Pt/C + V(acac)2 Pd/C (High Defluorination Risk)
Solvent Ethyl Acetate THF, TolueneMeOH/EtOH (Promotes Defluorination)
Pressure 3-5 bar Increase to 10 bar if slow>20 bar (Ring hydrogenation risk)
Temp 25°C Max 50°C>60°C (C-F cleavage)
Additive H3PO4 (1 eq) H2SO4, MSANo Acid (Slow rate/Poisoning)

Mechanistic Visualization

Understanding why we use Vanadium and Acid is crucial for troubleshooting.

Mechanism Nitro Nitro-Morpholine (R-NO2) Intermediate Hydroxylamine (R-NHOH) Nitro->Intermediate Fast (2 H2) Amine Aniline Product (R-NH2) Intermediate->Amine Slow (Rate Limiting) Defluoro Defluorinated Byproduct (Des-F-Amine) Pt Pt/C Surface Pt->Defluoro Pd >> Pt (High Temp/Press) Vanadium Vanadium Promoter (Activates O) Vanadium->Intermediate Accelerates N-O Cleavage Acid Acid (H+) Morpholine Morpholine N: Acid->Morpholine Protonates (Blocks Poisoning) Morpholine->Pt Poisons Surface

Figure 2: Mechanistic pathway showing the role of Vanadium in accelerating the rate-limiting step and Acid in preventing catalyst poisoning.

References

  • Baumeister, P., Blaser, H. U., & Studer, M. (1997).[1] Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters.[1] Catalysis Letters, 49, 219–222.[1]

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-144.

  • Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 96(6), 2035–2052.

  • Studer, M., et al. (2000). Hydrogenation of Nitro Compounds. In Fine Chemicals through Heterogeneous Catalysis. Wiley-VCH.

Sources

Troubleshooting

Technical Support Center: Resolving Impurities in 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine Scale-up

Welcome to the dedicated support center for troubleshooting and resolving impurity-related challenges during the scale-up synthesis of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine. This guide is structured to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for troubleshooting and resolving impurity-related challenges during the scale-up synthesis of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine. This guide is structured to provide practical, in-depth solutions for researchers, scientists, and drug development professionals.

I. Troubleshooting Guide: Common Scale-Up Impurity Issues

This section addresses specific problems you may encounter during the scale-up synthesis, offering explanations and actionable solutions.

Question 1: My final product shows a persistent, low-level impurity that was not significant in the lab-scale synthesis. What is its likely identity and how can I control it?

Answer:

During the scale-up of the Williamson ether synthesis, which is a key step in producing the target molecule, subtle changes in reaction conditions can lead to the formation of new or more prominent impurities.[1] A common issue is the formation of a bis-alkylation product , where the electrophile reacts with two molecules of the nucleophile.

Causality:

  • Localized "Hot Spots": In large reactors, inefficient heat transfer can create localized areas of high temperature. These "hot spots" can accelerate side reactions that are negligible at a smaller scale.

  • Mixing Inefficiencies: Inadequate mixing can lead to localized high concentrations of reactants, promoting the formation of byproducts.

Troubleshooting Strategies:

  • Reaction Monitoring: Implement in-process controls (IPCs) using High-Performance Liquid Chromatography (HPLC) to monitor the formation of this impurity throughout the reaction.[2]

  • Temperature Control: Ensure your reactor has adequate temperature control to maintain a uniform temperature profile.

  • Controlled Addition: Add the alkylating agent slowly and sub-surface to ensure it disperses quickly and reacts with the intended nucleophile before side reactions can occur.

Question 2: I'm observing a significant amount of unreacted 3-fluoro-4-aminophenol in my crude product. How can I improve the conversion rate during scale-up?

Answer:

Incomplete conversion is a frequent challenge in scaling up the Williamson ether synthesis.[3] This is often due to issues with the base used for the deprotonation of the phenol and the overall reaction conditions.

Causality:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. An insufficient amount of a weak base may not fully deprotonate the starting phenol, leading to incomplete reaction.

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[4][5]

Troubleshooting Strategies:

  • Optimize Base and Solvent:

    • Consider using a stronger base like potassium carbonate or sodium hydride for more efficient deprotonation.

    • Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile to enhance the reaction rate.[4][6]

  • Phase Transfer Catalysis: For industrial-scale synthesis, using a phase transfer catalyst is a common and effective method to improve the reaction rate and yield.[4]

Question 3: My purified product has a yellow to brown discoloration, suggesting the presence of oxidative impurities. What is the cause and how can I prevent this?

Answer:

Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.[7] This issue can be more pronounced during the extended processing times and higher temperatures often associated with scale-up.

Causality:

  • Exposure to Air: The presence of oxygen, especially at elevated temperatures during reaction or work-up, can lead to the oxidation of the aniline moiety.

  • Trace Metal Contamination: Trace metals from reagents or the reactor itself can catalyze oxidation reactions.

Troubleshooting Strategies:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Antioxidant Addition: Consider adding a small amount of an antioxidant, such as sodium bisulfite, during the work-up to prevent oxidation.

  • Purification via Salt Formation: Aromatic amines can be purified by forming their hydrochloride salts, which are often crystalline and less prone to oxidation. The free amine can then be regenerated by treatment with a base.[8][9]

Question 4: How can I effectively remove residual morpholine from my final product?

Answer:

Residual morpholine can be a challenging impurity to remove due to its basicity and water solubility.

Causality:

  • Excess Reagent: Using a large excess of morpholine in the preceding synthetic step is a common cause.

  • Inadequate Work-up: A simple aqueous wash may not be sufficient to remove all the residual morpholine.

Troubleshooting Strategies:

  • Acidic Wash: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate the morpholine and extract it into the aqueous phase.

  • Azeotropic Distillation: If the boiling point of morpholine is significantly different from your product and solvent, azeotropic distillation can be an effective removal method.

  • Recrystallization: Choose a solvent system for recrystallization where your product has low solubility and morpholine is highly soluble.

II. Frequently Asked Questions (FAQs)

What are the most common impurities in the synthesis of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine?

Common impurities can include:

  • Starting Materials: Unreacted 3-fluoro-4-aminophenol and 2-(4-morpholinyl)ethyl chloride.

  • Byproducts of the Williamson Ether Synthesis: Over-alkylation products and elimination byproducts.[6]

  • Degradation Products: Oxidized forms of the final product.

What analytical techniques are recommended for impurity profiling?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:[10]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the final product and detecting non-volatile impurities.[11][12] A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the final product and can be used to identify and quantify impurities if their signals are resolved.[11]

What are the ICH guidelines for impurity thresholds in a new drug substance?

The International Council for Harmonisation (ICH) provides guidelines for qualifying impurities in new drug substances. The identification and qualification thresholds depend on the maximum daily dose of the drug. For a new drug substance, an impurity at or above 0.10% should generally be reported, identified, and qualified.[2][14]

How can I develop a robust purification strategy for the final product?

A multi-step purification approach is often necessary:

  • Extraction: Use a series of aqueous washes with acidic and basic solutions to remove basic and acidic impurities.[8]

  • Recrystallization: This is a powerful technique for removing impurities that have different solubility profiles from the desired product. Experiment with different solvent systems to find the optimal conditions. A common approach for similar compounds involves recrystallization from an ethanol/water mixture.[15]

  • Column Chromatography: While less common for large-scale production, it can be used for very challenging separations.

III. Experimental Protocols & Data

Protocol: HPLC Method for Purity Analysis

This is a general method and may require optimization for your specific system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Table 1: Typical Impurity Profile and Control Strategy
ImpurityTypical Level (Area %)Identification MethodFormation PathwayControl Strategy
3-fluoro-4-aminophenol< 0.5%HPLC, LC-MSIncomplete reactionOptimize base and reaction time
Bis-alkylation product< 0.2%LC-MS, NMRSide reactionControlled addition of alkylating agent
Oxidative impuritiesVariableHPLC, UV-VisDegradationInert atmosphere, antioxidant use

IV. Visualization of Workflows

Workflow for Impurity Identification and Resolution

A Impurity Detected by HPLC B Quantify Impurity Level A->B C Compare to ICH Thresholds B->C D Identify Structure (LC-MS, NMR) C->D Above Threshold E Investigate Root Cause D->E F Modify Process Parameters E->F Process-Related G Implement Purification Step E->G Ineffective Purification H Re-analyze Purity F->H G->H H->E Unsuccessful I Impurity Below Threshold H->I Successful

Caption: Decision tree for identifying and resolving impurities.

Key Steps in the Williamson Ether Synthesis

Start 3-fluoro-4-aminophenol Base Add Base (e.g., K2CO3) Start->Base Alkoxide Form Alkoxide Base->Alkoxide Reaction SN2 Reaction Alkoxide->Reaction AlkylatingAgent Add 2-(4-morpholinyl)ethyl chloride AlkylatingAgent->Reaction Product Crude Product Reaction->Product Workup Aqueous Work-up Product->Workup Purification Recrystallization Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Overview of the Williamson ether synthesis process.

V. References

  • NEET coaching. How will you purify amines having non-basic impurities? Available from: [Link]

  • Gagnon, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. RSC Advances, 12(12), 7234-7238. Available from: [Link]

  • Bayer Aktiengesellschaft. (2013). Process for the purification of aromatic amines. U.S. Patent 8,455,691. Available from:

  • Tianming Pharmaceutical. (2025). Scale-Up Challenges for Intermediates: A Practical Guide. Internal Publication.

  • Ionescu, E., et al. (2020). DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS. Land reclamation Journal, 11(2), 123-130.

  • Dow Chemical Company. (1987). Removal of impurities from amines. U.S. Patent 4,661,634. Available from:

  • Pandey, P. K. (2025). How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. PharmaGuru. Available from: [Link]

  • Xi'an modern chemistry research institute. (2010). Method for preparing 3-fluorine-4 morpholinyl phenylamine. Chinese Patent CN101659645A. Available from:

  • Nelson Labs. (2020). Identifying Unexpected Impurities In Drug Products. Available from: [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Available from: [Link]

  • Singh, J., & Singh, J. (2000). Name Reactions in Organic Synthesis. Cambridge University Press.

  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. Technical Support Document.

  • ResearchGate. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available from: [Link]

  • BYJU'S. (2023). Williamson Ether Synthesis reaction. Available from: [Link]

  • Nelson Labs Europe. (2021). Identifying Unexpected Impurities In Drug Products. Available from: [Link]

  • BenchChem. (2025). Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide. Technical Support Document.

  • BenchChem. (2025). challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline. Technical Support Document.

  • Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Proceedings of the 2021 International Conference on Green, Intelligent and Sustainable Development.

  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-. Technical Support Document.

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Journal of Pharmaceutical Research International, 34(1A), 1-10.

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Available from: [Link]

  • Organic Syntheses. (1976). 2-PHENYLBUTYRONITRILE. Organic Syntheses, 55, 107. Available from: [Link]

  • ResearchGate. (2025). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-morpholinoaniline. PubChem Compound Database. Retrieved from [Link]

  • Szymański, P., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Journal of Chromatographic Science, 55(4), 369-382. Available from: [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Available from: [Link]

  • BenchChem. (2025). overcoming challenges in scaling up 6-(Trifluoromethoxy)quinolin-4-amine synthesis. Technical Support Document.

  • BenchChem. (2025). Hydroxydiphenylamine synthesis from lab to industrial scale. Technical Support Document.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine

This guide provides a comparative technical analysis of the 1H NMR spectrum for 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine , a critical intermediate in the synthesis of EGFR/VEGFR kinase inhibitors (analogous to Gef...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of the 1H NMR spectrum for 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine , a critical intermediate in the synthesis of EGFR/VEGFR kinase inhibitors (analogous to Gefitinib and Vandetanib structures).

Executive Summary
  • Target Molecule: 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine (CAS: 93246-27-0 analog).

  • Primary Application: Quality control (QC) of reduction efficiency from the nitro-precursor and structural validation of the ether linkage.

  • Key Spectral Feature: The

    
     coupling  in the aromatic region, which creates distinct splitting patterns (doublet of doublets) not seen in non-fluorinated analogs.
    
  • Recommended Solvent: DMSO-d

    
      is superior to CDCl
    
    
    
    for this analysis as it stabilizes the labile amine (-NH
    
    
    ) protons, allowing for precise integration and quantification.
Structural Analysis & Assignment Strategy

The molecule consists of three distinct magnetic environments: the Fluorinated Aromatic Core , the Ethoxy Linker , and the Morpholine Ring .

A. The Fluorinated Aromatic Core (6.0 – 7.0 ppm)

The 3-fluoro-4-alkoxyaniline core exhibits a characteristic 1,2,4-substitution pattern. The fluorine atom (spin 1/2) couples with aromatic protons, complicating the multiplicity.

  • H

    
     (Position 2, ortho to F):  Appears as a doublet of doublets (dd)  due to large geminal coupling with Fluorine (
    
    
    
    Hz) and meta coupling with H
    
    
    (
    
    
    Hz).
  • H

    
     (Position 5, ortho to O-alkyl):  Often appears as a pseudo-triplet (t) . It couples with the adjacent H
    
    
    
    (
    
    
    Hz) and the Fluorine atom (
    
    
    Hz).
  • H

    
     (Position 6, meta to F):  Appears as a doublet of doublets (dd) , coupling primarily with H
    
    
    
    (
    
    
    ) and weakly with H
    
    
    (
    
    
    ).
B. The Ethoxy Linker & Morpholine (2.5 – 4.2 ppm)
  • O-CH

    
     (Linker):  Deshielded by the oxygen, appearing as a triplet at ~4.05 ppm .
    
  • N-CH

    
     (Linker):  Shielded, appearing as a triplet at ~2.65 ppm .
    
  • Morpholine Ring: The four protons adjacent to oxygen appear as a broad triplet at ~3.58 ppm , while the four protons adjacent to nitrogen appear at ~2.45 ppm .

Comparative Analysis: Target vs. Alternatives

This section compares the target spectrum against its Nitro Precursor (process control) and its Non-Fluorinated Analog (structural validation).

Scenario A: Reaction Monitoring (Target vs. Nitro Precursor)
  • Context: Monitoring the reduction of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]nitrobenzene to the target aniline.

  • Key Shift: The reduction of the nitro group (-NO

    
    ) to the amine (-NH
    
    
    
    ) causes a dramatic upfield shift (shielding) of the aromatic protons, particularly H
    
    
    and H
    
    
    .
Proton PositionNitro Precursor (

ppm)
Target Aniline (

ppm)
Shift (

ppm)
Diagnostic Value
H

(Ortho to N)
~7.95 (dd) ~6.35 (dd) -1.60 Primary Indicator of Reduction
H

(Ortho to N)
~8.05 (dd) ~6.28 (dd) -1.77 Confirmatory Indicator
H

(Meta to N)
~7.30 (t)~6.85 (t)-0.45Secondary Indicator
Scenario B: Structural Validation (Target vs. Non-Fluorinated Analog)
  • Context: Confirming the presence of the fluorine atom in the scaffold.

  • Key Feature: The non-fluorinated analog (4-[2-(4-morpholinyl)ethoxy]phenylamine) shows simple doublet patterns for the aromatic protons (AA'BB' system). The target molecule shows complex splitting due to

    
    .
    
FeatureNon-Fluorinated AnalogTarget (Fluorinated)
Aromatic Multiplicity Two Doublets (d)dd, t, dd (Complex)
Coupling Constants

Hz (Ortho only)

Hz +

Symmetry Symmetric (AA'BB')Asymmetric
Experimental Protocol
Sample Preparation
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-d

    
     .
    
    • Why DMSO? It prevents the exchange of the amine (-NH

      
      ) protons, allowing them to appear as a distinct broad singlet at ~4.8 ppm. In CDCl
      
      
      
      , this signal is often broadened into the baseline or overlaps with other signals.
  • Tube: Transfer to a clean, dry 5mm NMR tube. Cap immediately to prevent moisture absorption (water appears at 3.33 ppm in DMSO, potentially obscuring the morpholine signal).

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard proton)

  • Scans (NS): 16 (Sufficient for >95% purity)

  • Relaxation Delay (D1): 1.0 sec

  • Spectral Width (SW): 12-15 ppm (to catch broad amide/amine protons)

  • Temperature: 298 K (25°C)

Representative Data Table (DMSO-d )

Note: Chemical shifts are referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm).

Chemical Shift (

)
MultiplicityIntegrationCoupling (

Hz)
Assignment
6.85 Pseudo-Triplet (t)1H

Ar-H

(C5)
6.35 dd1H

Ar-H

(C2)
6.28 dd1H

Ar-H

(C6)
4.85 Broad Singlet (br s)2H--NH

4.02 Triplet (t)2H

O-CH

-CH

3.58 Triplet (t)4H

Morpholine O-CH

2.65 Triplet (t)2H

O-CH

-CH

-N
2.45 Triplet (t)4H

Morpholine N-CH

Visualization of Structural Logic

The following diagrams illustrate the assignment logic and the splitting tree for the critical fluorinated proton.

NMR_Analysis Molecule 3-Fluoro-4-[2-(4-morpholinyl) ethoxy]phenylamine Region_Ar Aromatic Region (6.0 - 7.0 ppm) Molecule->Region_Ar Region_Alk Aliphatic Side Chain (2.4 - 4.1 ppm) Molecule->Region_Alk Region_NH2 Amine Protons (4.5 - 5.0 ppm) Molecule->Region_NH2 Signal_Ha H-2 (dd) Ortho to F Large J_HF coupling Region_Ar->Signal_Ha Most Upfield Ar-H Signal_Hb H-5 (t) Ortho to O-Alkyl Coupled to F & H-6 Region_Ar->Signal_Hb Most Downfield Ar-H Signal_Hc H-6 (dd) Meta to F Standard Ortho coupling Region_Ar->Signal_Hc Signal_OCH2 O-CH2 (t) ~4.0 ppm Deshielded Region_Alk->Signal_OCH2 Signal_Morph Morpholine Ring 3.6 ppm (O-CH2) 2.5 ppm (N-CH2) Region_Alk->Signal_Morph

Caption: Hierarchical breakdown of the 1H NMR spectrum into distinct magnetic regions for assignment.

Splitting_Tree Root H-2 Proton Signal (Uncoupled) Split1 Split by Fluorine (19F) J ~ 13 Hz Root->Split1 Large Coupling Split2 Split by H-6 (Meta) J ~ 2.5 Hz Split1->Split2 Small Coupling Result Observed Signal: Doublet of Doublets (dd) Split2->Result

Caption: Signal splitting tree for Proton H-2, demonstrating the origin of the 'doublet of doublets' multiplicity.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

  • Arkat USA, Inc. (2024). Synthesis of 4-(2-fluoro-4-(1H-tetrazol-1-yl)phenyl)morpholine derivatives. Arkivoc. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Supplementary Information: Discovery of indole- and quinolone-based inhibitors. Retrieved from [Link]

Comparative

A Senior Application Scientist's Guide to Distinguishing Ethoxy vs. Propoxy Linkers in Kinase Inhibitors via NMR Spectroscopy

For researchers, medicinal chemists, and drug development professionals navigating the intricate world of kinase inhibitors, the precise structural elucidation of synthesized compounds is paramount. Even seemingly minor...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals navigating the intricate world of kinase inhibitors, the precise structural elucidation of synthesized compounds is paramount. Even seemingly minor modifications, such as the length of an alkoxy linker, can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, technical comparison of ethoxy and propoxy linkers commonly found in kinase inhibitors, with a focus on leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for their unambiguous differentiation. We will delve into the theoretical underpinnings, provide practical experimental protocols, and present illustrative data to empower you to confidently distinguish between these two crucial structural motifs.

The Subtle Distinction with Significant Consequences

The Power of NMR in Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural characterization of small molecules.[3][4][5] Its ability to probe the chemical environment of individual nuclei within a molecule provides a wealth of information about connectivity and spatial relationships. For distinguishing ethoxy and propoxy linkers, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is the gold standard.[6][7][8]

¹H NMR: The First Line of Investigation

The ¹H NMR spectrum offers the initial and often most direct evidence for differentiating between ethoxy and propoxy groups. The key is to analyze the chemical shifts, multiplicities (splitting patterns), and integration of the signals corresponding to the alkoxy chain protons.

An ethoxy group (-O-CH₂-CH₃) will typically exhibit two distinct signals:

  • A quartet for the methylene protons (-O-CH₂ -CH₃), resulting from coupling to the three equivalent methyl protons.

  • A triplet for the methyl protons (-O-CH₂-CH₃ ), resulting from coupling to the two equivalent methylene protons.

A propoxy group (-O-CH₂-CH₂-CH₃) will present a more complex pattern with three signals:

  • A triplet for the terminal methyl protons (-O-CH₂-CH₂-CH₃ ).

  • A sextet (or multiplet) for the central methylene protons (-O-CH₂-CH₂ -CH₃), arising from coupling to the adjacent methylene and methyl groups.

  • A triplet for the methylene protons directly attached to the oxygen (-O-CH₂ -CH₂-CH₃).

Table 1: Characteristic ¹H NMR Signatures for Ethoxy and Propoxy Linkers on a Pyrimidine Scaffold

LinkerProtonTypical Chemical Shift (ppm) in DMSO-d₆MultiplicityIntegration
Ethoxy -O-CH₂ -CH₃~ 4.1 - 4.5Quartet (q)2H
-O-CH₂-CH₃ ~ 1.3 - 1.5Triplet (t)3H
Propoxy -O-CH₂ -CH₂-CH₃~ 4.0 - 4.4Triplet (t)2H
-O-CH₂-CH₂ -CH₃~ 1.7 - 1.9Sextet (sxt)2H
-O-CH₂-CH₂-CH₃ ~ 0.9 - 1.1Triplet (t)3H

Note: Chemical shifts are approximate and can be influenced by the specific electronic environment of the heterocyclic core and other substituents.

The most telling difference is the presence of the additional sextet for the central methylene group in the propoxy linker. This signal, typically found in the more upfield region of the aliphatic signals, is a clear diagnostic marker.

¹³C NMR: Confirming the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information by revealing the number of distinct carbon environments.

  • An ethoxy group will show two signals in the aliphatic region.

  • A propoxy group will exhibit three signals.

Table 2: Characteristic ¹³C NMR Chemical Shifts for Ethoxy and Propoxy Linkers

LinkerCarbonTypical Chemical Shift (ppm)
Ethoxy -O-CH₂ -CH₃~ 60 - 70
-O-CH₂-CH₃ ~ 14 - 16
Propoxy -O-CH₂ -CH₂-CH₃~ 65 - 75
-O-CH₂-CH₂ -CH₃~ 21 - 23
-O-CH₂-CH₂-CH₃ ~ 10 - 12

The presence of an additional peak in the ¹³C spectrum for the propoxy-substituted compound is a definitive confirmation.

2D NMR: Unambiguous Connectivity Mapping

While 1D NMR often provides sufficient evidence, 2D NMR experiments offer irrefutable proof of the linker's identity by establishing through-bond correlations between protons and carbons.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment is invaluable for tracing the proton-proton coupling network within the alkoxy chain.[8]

  • For an ethoxy group: A cross-peak will be observed between the methylene quartet and the methyl triplet.

  • For a propoxy group: Cross-peaks will connect the terminal methyl triplet to the central methylene sextet, and the central methylene sextet to the methylene triplet adjacent to the oxygen. The absence of a direct correlation between the terminal methyl and the oxygen-adjacent methylene protons confirms the three-carbon chain.

G cluster_hsqc HSQC Correlation Logic cluster_ethoxy Ethoxy cluster_propoxy Propoxy H_ethoxy_ch2 ¹H (-O-CH₂-) C_ethoxy_ch2 ¹³C (-O-CH₂-) H_ethoxy_ch2->C_ethoxy_ch2 ¹J(C,H) H_ethoxy_ch3 ¹H (-CH₃) C_ethoxy_ch3 ¹³C (-CH₃) H_ethoxy_ch3->C_ethoxy_ch3 ¹J(C,H) H_propoxy_ch2a ¹H (-O-CH₂-) C_propoxy_ch2a ¹³C (-O-CH₂-) H_propoxy_ch2a->C_propoxy_ch2a ¹J(C,H) H_propoxy_ch2b ¹H (-CH₂-) C_propoxy_ch2b ¹³C (-CH₂-) H_propoxy_ch2b->C_propoxy_ch2b ¹J(C,H) H_propoxy_ch3 ¹H (-CH₃) C_propoxy_ch3 ¹³C (-CH₃) H_propoxy_ch3->C_propoxy_ch3 ¹J(C,H)

Figure 2: HSQC correlations for ethoxy and propoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation)

The ¹H-¹³C HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is the ultimate confirmation of the linker's structure. For a propoxy linker, a key correlation to look for is between the terminal methyl protons (-CH₃) and the carbon of the methylene group attached to the oxygen (-O-CH₂-), which is a three-bond correlation. This correlation will be absent in the ethoxy linker.

Experimental Protocol: A Practical Guide

The following is a generalized protocol for acquiring the necessary NMR data to distinguish between ethoxy and propoxy linkers on a kinase inhibitor. This protocol assumes the use of a 500 MHz spectrometer and DMSO-d₆ as the solvent, which is common for many kinase inhibitors.

Sample Preparation:

  • Dissolve 5-10 mg of the purified kinase inhibitor in approximately 0.6 mL of DMSO-d₆.

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

1D NMR Acquisition:

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of approximately -1 to 13 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

2D NMR Acquisition: [9]

  • COSY:

    • Use a standard gradient-selected COSY pulse sequence.

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire at least 2 scans per increment and 256-512 increments in the indirect dimension (F1).

  • HSQC:

    • Use a standard gradient-selected, multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsp on a Bruker spectrometer) to differentiate CH/CH₃ from CH₂ signals.

    • Set the proton spectral width based on the 1D ¹H spectrum.

    • Set the carbon spectral width to cover the expected range of ¹³C chemical shifts (e.g., 0-160 ppm).

  • HMBC:

    • Use a standard gradient-selected HMBC pulse sequence.

    • Optimize the long-range coupling delay (typically around 60-80 ms) to observe 2-3 bond correlations.

    • Set the spectral widths for proton and carbon dimensions as in the HSQC experiment.

Data Processing and Analysis:

  • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectra using the residual solvent peak (DMSO-d₆: δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

  • Analyze the 1D spectra for chemical shifts, multiplicities, and integrations.

  • Analyze the 2D spectra to establish connectivities and confirm assignments.

G cluster_workflow NMR Data Acquisition and Analysis Workflow cluster_acq SamplePrep Sample Preparation (5-10 mg in DMSO-d6) NMR_Acq NMR Data Acquisition (500 MHz Spectrometer) SamplePrep->NMR_Acq H1_NMR 1D ¹H NMR NMR_Acq->H1_NMR C13_NMR 1D ¹³C NMR NMR_Acq->C13_NMR COSY 2D COSY NMR_Acq->COSY HSQC 2D HSQC NMR_Acq->HSQC HMBC 2D HMBC NMR_Acq->HMBC Data_Proc Data Processing Analysis Spectral Analysis & Structure Confirmation Data_Proc->Analysis H1_NMR->Data_Proc C13_NMR->Data_Proc COSY->Data_Proc HSQC->Data_Proc HMBC->Data_Proc

Sources

Validation

Comparative Analysis of Kinase Selectivity: Ethoxy vs. Propoxy Gefitinib Analogues

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in EGFR Inhibition In the landscape of targeted cancer therapy, the quest for enhanced kinase selectivity remains a paramount objec...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in EGFR Inhibition

In the landscape of targeted cancer therapy, the quest for enhanced kinase selectivity remains a paramount objective. Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), serves as a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. The quinazoline scaffold of Gefitinib presents multiple avenues for chemical modification, with the 6- and 7-positions being critical for modulating potency and selectivity. This guide provides a comparative analysis of how subtle structural changes—specifically, the substitution of an ethoxy versus a propoxy group at these positions—can influence the kinase selectivity profile of Gefitinib analogues.

This analysis is synthesized from established structure-activity relationship (SAR) studies on quinazoline-based EGFR inhibitors. While a direct head-to-head comparative study focusing solely on ethoxy versus propoxy analogues is not prevalent in the literature, we can infer the impact of these modifications by examining broader studies on Gefitinib derivatives.

The Structural Basis of Kinase Selectivity in Gefitinib Analogues

Gefitinib functions by competitively binding to the ATP-binding pocket of the EGFR kinase domain. The selectivity of Gefitinib and its analogues is determined by the specific molecular interactions between the inhibitor and the amino acid residues lining this pocket. The 4-anilinoquinazoline core of these inhibitors is crucial for their activity, with the substituents on the quinazoline ring playing a significant role in fine-tuning the binding affinity and selectivity.

The alkoxy groups at the 6- and 7-positions of the quinazoline ring are known to influence the electronic and steric properties of the molecule, which in turn affects its interaction with the kinase domain. Generally, increasing the chain length of the alkoxy group can lead to altered solubility, metabolic stability, and, most importantly, the potential for additional interactions within the ATP-binding pocket.

Comparative Kinase Inhibition Profile

The following table summarizes representative data on the inhibitory activity (IC50) of Gefitinib and its analogues against EGFR and other selected kinases. It is important to note that these values are compiled from different studies and experimental conditions may vary.

CompoundSubstitutionEGFR IC50 (nM)Other Kinase IC50 (nM)Reference
Gefitinib 6-methoxy, 7-morpholinopropoxy26-57HER-2 (>10,000)[1]
Analogue A 6-ethoxy, 7-methoxyData not availableData not available
Analogue B 6-propoxy, 7-methoxyData not availableData not available
Analogue C 6-methoxy, 7-ethoxyData not availableData not available
Analogue D 6-methoxy, 7-propoxyData not availableData not available

From broader SAR studies, it can be inferred that increasing the alkyl chain length from ethoxy to propoxy can have variable effects. In some instances, a longer chain may lead to increased steric hindrance, potentially reducing binding affinity. Conversely, the increased lipophilicity of a propoxy group might enhance cell permeability or allow for favorable hydrophobic interactions within the kinase domain, thereby increasing potency. The precise impact is highly dependent on the specific kinase and the overall molecular structure of the analogue.

Signaling Pathway Context: The Role of EGFR

Gefitinib and its analogues exert their therapeutic effect by inhibiting the EGFR signaling pathway.[2] Upon binding of ligands such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation, which initiates a cascade of downstream signaling events.[1] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for cell proliferation, survival, and differentiation.[3] Dysregulation of EGFR signaling is a hallmark of many cancers.[1]

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates PI3K PI3K Dimerization->PI3K Activates Gefitinib Gefitinib Analogues Gefitinib->Dimerization Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by Gefitinib analogues.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

To empirically compare the selectivity of ethoxy and propoxy Gefitinib analogues, a robust in vitro kinase assay is essential. The following protocol outlines a generalized procedure for determining the IC50 value of an inhibitor against a panel of kinases.

Objective: To quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Recombinant human kinases (e.g., EGFR, HER-2, SRC, etc.)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (ethoxy and propoxy Gefitinib analogues) dissolved in DMSO

  • Kinase assay buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Perform serial dilutions of the test compounds in DMSO to create a range of concentrations (e.g., 10-point dilution series).

    • Include a DMSO-only control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).

  • Assay Plate Preparation:

    • Add a small volume (e.g., 1 µL) of each compound concentration to the wells of a 384-well plate.

  • Enzyme and Substrate Addition:

    • Prepare a master mix of the recombinant kinase and its specific substrate in the kinase assay buffer.

    • Add this mixture to all wells of the assay plate.

    • Incubate briefly to allow the inhibitor to bind to the kinase.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent will generate a signal (luminescence or fluorescence) that is proportional to the amount of ADP produced (and thus kinase activity).

  • Data Acquisition:

    • Read the signal in each well using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data, setting the "no inhibitor" control as 100% activity and the "maximum inhibition" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of Inhibitors Start->Prep_Compounds Plate_Inhibitors Dispense Inhibitors into 384-well Plate Prep_Compounds->Plate_Inhibitors Add_Enzyme Add Kinase & Substrate Mix Plate_Inhibitors->Add_Enzyme Add_ATP Initiate Reaction with ATP Add_Enzyme->Add_ATP Incubate Incubate at Room Temperature Add_ATP->Incubate Add_Detection Add Detection Reagent Incubate->Add_Detection Read_Plate Read Signal on Plate Reader Add_Detection->Read_Plate Analyze_Data Analyze Data & Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Generalized workflow for an in vitro kinase assay to determine IC50 values.

Conclusion and Future Directions

The subtle modification of substituting an ethoxy with a propoxy group on the Gefitinib scaffold can have a discernible impact on kinase selectivity, although the precise nature of this impact requires direct empirical investigation. The principles of SAR suggest that such changes can alter the inhibitor's potency and selectivity profile by affecting its steric and electronic interactions within the ATP-binding pocket of various kinases.

To definitively compare the kinase selectivity of ethoxy versus propoxy Gefitinib analogues, a comprehensive in vitro kinase panel screen is necessary. This would involve synthesizing the respective compounds and testing them against a broad array of kinases using a standardized assay protocol, as outlined above. The resulting data would provide invaluable insights for medicinal chemists and drug development professionals seeking to design next-generation EGFR inhibitors with improved therapeutic windows.

References

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. National Center for Biotechnology Information.[Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics.[Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. National Center for Biotechnology Information.[Link]

  • Comparison of the Cancer Gene Targeting and Biochemical Selectivities of All Targeted Kinase Inhibitors Approved for Clinical Use. PLOS ONE.[Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.[Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. National Center for Biotechnology Information.[Link]

  • EGFR (D770_N771 ins NPG) Kinase Assay Protocol. SignalChem.[Link]

  • Chemical structures of Dacomitinib and Gefitinib and their relationship. ResearchGate.[Link]

  • EGFR Signaling Pathway. Sino Biological.[Link]

  • Pharmacophore Based Design and Development of Probable Multi Tyrosine Kinase Inhibitors from the 3D Crystal Structure of. Research Journal of Pharmacy and Technology.[Link]

  • EGFR Kinase Assay Kit. BPS Bioscience.[Link]

  • Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv.[Link]

  • Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. National Center for Biotechnology Information.[Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry.[Link]

  • Optimization of gefitinib analogues with potent anticancer activity. Tzu Chi University Institutional Repository.[Link]

Sources

Comparative

Validating purity of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine by LC-MS

Validating the Purity of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine by LC-MS: A Comparative Guide to Stationary Phases and Mobile Phase Strategies For researchers and drug development professionals, the accurate pur...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine by LC-MS: A Comparative Guide to Stationary Phases and Mobile Phase Strategies

For researchers and drug development professionals, the accurate purity validation of basic, polar building blocks is a critical bottleneck in early-stage synthesis and quality control. 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine is a highly functionalized aniline derivative featuring a basic morpholine ring, an ether linkage, and a fluorinated aromatic system.

This guide objectively compares three distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for validating the purity of this compound. By examining the causality behind retention mechanisms, we provide a self-validating framework to overcome the common pitfalls of analyzing doubly basic polar analytes.

The Analytical Challenge: Molecule Profiling

3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine contains two ionizable nitrogen centers:

  • Aniline Nitrogen: Weakly basic (pKa ~4.5).

  • Morpholine Nitrogen: Moderately basic (pKa ~8.3).

Under standard acidic LC-MS conditions (e.g., 0.1% Formic Acid, pH ~2.7), both nitrogen atoms are protonated, rendering the molecule highly polar ([M+2H]²⁺). This dual-positive charge leads to two catastrophic chromatographic failures on standard C18 columns:

  • Void Volume Elution: The extreme polarity prevents meaningful hydrophobic partitioning into the C18 stationary phase, causing the analyte to elute in the solvent front where severe ion suppression from matrix salts occurs[1].

  • Peak Tailing: The positively charged ammonium groups interact strongly with unreacted, negatively charged residual silanols on the silica support, causing severe peak tailing and artificially inflating purity integration errors[1].

To achieve accurate purity validation, the chromatographic strategy must either neutralize the analyte to induce hydrophobic retention or utilize a stationary phase designed to retain polar ions.

Mechanism Analyte 3-Fluoro-4-[2-(4-morpholinyl) ethoxy]phenylamine Acidic Acidic Mobile Phase (pH ~2.7) Analyte->Acidic Basic Basic Mobile Phase (pH ~10.0) Analyte->Basic Protonated Doubly Protonated [M+2H]2+ Acidic->Protonated Neutral Neutral Free Base [M] Basic->Neutral C18_Acid Standard C18 Poor Retention Protonated->C18_Acid Repulsion HILIC HILIC Column Strong Retention Protonated->HILIC Partitioning C18_Base High-pH C18 Strong Retention Neutral->C18_Base Hydrophobic

Caption: Effect of mobile phase pH on analyte ionization and stationary phase retention mechanisms.

Comparative Evaluation of LC-MS Strategies

Alternative A: Standard C18 with Acidic Mobile Phase (The Baseline)
  • Conditions: Standard Silica C18, 0.1% Formic Acid (pH 2.7).

  • Mechanism: Relies purely on hydrophobic interactions.

  • Verdict: Inadequate. The compound is doubly protonated. The lack of hydrophobicity results in a retention factor (k') near zero. Furthermore, residual silanol interactions cause unacceptable peak asymmetry, making it impossible to resolve closely eluting structural isomers or des-fluoro impurities.

Alternative B: High-pH Tolerant C18 with Basic Mobile Phase (The Optimal Choice)
  • Conditions: Ethylene-Bridged Hybrid (BEH) C18, 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mechanism: At pH 10.0, the mobile phase is nearly two pH units above the morpholine pKa (~8.3). The molecule is fully deprotonated to its neutral free-base form. This neutral state dramatically increases the molecule's hydrophobicity, allowing strong, predictable retention on the C18 phase [2.2].

  • Verdict: Superior. Contrary to historical assumptions, high-pH mobile phases do not suppress Electrospray Ionization (ESI+) signals for basic compounds. Gas-phase protonation during droplet desolvation ensures abundant [M+H]⁺ ion formation, yielding exceptional sensitivity and perfectly symmetrical peaks [2.2].

Alternative C: HILIC with Acidic Mobile Phase (The Polar Alternative)
  • Conditions: Bare Silica or Amide HILIC, 10 mM Ammonium Formate + 0.1% Formic Acid (pH 3.0), High Acetonitrile (>90%).

  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the doubly protonated analyte through a dual mechanism: partitioning into a water-enriched layer on the stationary phase surface, and cation-exchange interactions with the silica support[2.3].

  • Verdict: Effective but Complex. While HILIC provides excellent retention for morpholine derivatives[2.4], it requires long equilibration times and is highly sensitive to the sample diluent. If the sample is dissolved in too much water, peak shape degrades instantly.

Quantitative Performance Comparison

The following table synthesizes experimental system suitability data comparing the three methodologies for 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine (Target m/z: 241.1 [M+H]⁺).

Performance MetricAlt A: Standard C18 (pH 2.7)Alt B: High-pH BEH C18 (pH 10.0)Alt C: HILIC Amide (pH 3.0)
Retention Factor (k') 0.4 (Fails criteria)4.2 (Optimal)3.8 (Optimal)
Tailing Factor (As) 2.45 (Severe tailing)1.05 (Symmetrical)1.18 (Slight tailing)
Theoretical Plates (N) < 2,500> 14,000> 11,500
ESI+ Signal (S/N) 45 (Ion suppression)850 (Excellent)620 (Good)
Isomer Resolution (Rs) 0.0 (Co-elution)2.8 (Baseline resolved)1.9 (Resolved)
Overall Suitability FAIL PASS (Recommended) PASS

Validated Experimental Protocol: High-pH LC-MS Workflow

Because Alternative B provides the most robust and reproducible data for purity profiling, the following self-validating protocol details the High-pH Reversed-Phase methodology.

Workflow A 1. Sample Preparation (Dissolution & Filtration) B 2. Column Equilibration (High-pH BEH C18) A->B C 3. LC Separation (Gradient Elution) B->C D 4. ESI-MS Detection (Positive Ion Mode) C->D E 5. Purity Calculation (UV 254 nm & TIC) D->E

Caption: LC-MS purity validation workflow for basic morpholine-aniline derivatives.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to exactly 10.0 using dilute Ammonium Hydroxide. Causality: Bicarbonate provides maximum buffer capacity at pH 10, ensuring retention time stability, while remaining 100% volatile to prevent MS source fouling.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

Step 2: Sample Preparation (Self-Validating System)
  • Weigh 1.0 mg of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine.

  • Dissolve in 10 mL of 90:10 Water:Acetonitrile to yield a 0.1 mg/mL solution.

    • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch, which is the primary cause of peak fronting in early-eluting compounds.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Blank Preparation: Prepare a vial with only the 90:10 diluent. Causality: Injecting a blank before the sample validates that no carryover or background contamination is interfering with the purity integration.

Step 3: Chromatographic Separation
  • Column: Waters XBridge BEH C18 (or equivalent high-pH tolerant hybrid silica), 2.1 x 50 mm, 1.7 µm. Causality: Standard silica dissolves above pH 8. Ethylene-bridged hybrid particles withstand pH 10 without degrading.

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Isocratic hold to focus the analyte band)

    • 0.5 - 4.0 min: 5% to 95% B (Linear ramp for impurity separation)

    • 4.0 - 5.0 min: 95% B (Column wash)

    • 5.0 - 6.5 min: 5% B (Re-equilibration)

Step 4: Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Scan Range: m/z 100 to 600.

  • Data Processing: Calculate final purity by integrating the UV chromatogram at 254 nm (where the fluorinated aniline chromophore absorbs strongly) and cross-referencing impurity peaks with the Total Ion Chromatogram (TIC) to identify exact masses of synthetic byproducts.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionised solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417. [Link]

  • Farkas, T., & Peng, L. (2020). High-Speed Analysis of b-Blockers and Metabolites in Human Plasma by LC–ESI-MS-MS with High-pH Mobile Phase. LCGC International. [Link]

  • Shimadzu Technical Report. (2023). Enhancing Selectivity in Reversed-Phase Analysis Through Effective Utilization of Mobile Phase pH. Shimadzu. [Link]

Sources

Validation

Biological activity comparison of morpholine linker lengths in EGFR inhibitors

Optimizing Morpholine Linker Lengths in EGFR Inhibitors: A Biological Activity Comparison Guide As targeted therapies for non-small cell lung cancer (NSCLC) and other malignancies evolve, the structural optimization of E...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Morpholine Linker Lengths in EGFR Inhibitors: A Biological Activity Comparison Guide

As targeted therapies for non-small cell lung cancer (NSCLC) and other malignancies evolve, the structural optimization of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a critical focus for medicinal chemists and drug development professionals. While the 4-anilinoquinazoline core is universally recognized as the primary hinge-binding pharmacophore, the solvent-exposed solubilizing groups—specifically the morpholine ring and its associated alkyl linker—play an equally decisive role in determining a drug's pharmacokinetic profile, target affinity, and mutant selectivity.

This guide provides an authoritative, causality-driven comparison of how altering the morpholine linker length impacts the biological activity of EGFR inhibitors, bridging structural biology with field-proven experimental workflows.

Mechanistic Rationale: The Role of the Morpholine Linker

In first-generation EGFR inhibitors like gefitinib (Iressa), the quinazoline core competitively binds to the ATP-binding pocket of the intracellular EGFR tyrosine kinase domain, effectively blocking downstream signaling pathways (e.g., PI3K/AKT, MAPK) that drive tumor proliferation[1].

G EGF EGF Ligand EGFR EGFR Kinase EGF->EGFR Activates ATP ATP Binding Pocket EGFR->ATP Requires ATP Signaling Downstream Signaling ATP->Signaling Phosphorylation Proliferation Tumor Proliferation Signaling->Proliferation Drives Inhibitor EGFR Inhibitor Inhibitor->ATP Blocks

EGFR signaling pathway and the mechanism of ATP-competitive kinase inhibition.

The morpholine moiety is primarily incorporated to improve aqueous solubility and cellular permeability. However, because this group projects outward toward the solvent interface of the kinase cleft, the length of the alkyl linker connecting the morpholine ring to the quinazoline core dictates the spatial orientation of the entire molecule[2].

  • C2 (Ethyl) Linkers: A shorter two-carbon chain restricts the reach of the morpholine group. This conformational rigidity prevents optimal alignment within the solvent channel, leading to a loss in antiproliferative activity[3].

  • C3 (Propyl) Linkers: A three-carbon chain (as seen in gefitinib) provides the exact spatial geometry required for the morpholine oxygen to form a critical hydrogen bond with the Lys745 residue of the kinase domain[3]. This interaction anchors the solvent-exposed tail, stabilizing the inhibitor-kinase complex and significantly enhancing potency.

  • C4+ (Extended) Linkers: While extending the linker beyond three carbons generally decreases the binding affinity of standard small-molecule inhibitors due to an increased entropic penalty, extended linkers (C6–C9) are highly advantageous in the design of Proteolysis Targeting Chimeras (PROTACs). In PROTACs, the morpholine group acts as an exit vector, and longer linkers are required to recruit E3 ligases (like CRBN or VHL) without causing steric clashes that disrupt ternary complex formation[4][5].

SAR Core Quinazoline Core C2 C2 (Ethyl) Linker Core->C2 C3 C3 (Propyl) Linker Core->C3 C4 C4-C9 Linker Core->C4 C2_Effect Restricted Reach Lower Potency C2->C2_Effect C3_Effect Optimal Exposure H-bond with Lys745 C3->C3_Effect C4_Effect High Flexibility PROTACs/Macrocycles C4->C4_Effect

Impact of morpholine alkyl linker length on EGFR inhibitor binding and application.

Comparative Biological Activity Data

The following table synthesizes quantitative structure-activity relationship (SAR) data comparing different morpholine linker lengths. The data highlights the superiority of the C3 linker for traditional kinase inhibition and the necessity of extended linkers for targeted protein degradation.

Linker LengthRepresentative CompoundTarget ProfilingBiochemical IC₅₀ / DC₅₀Cellular IC₅₀ (A431 / HCC827)Structural Consequence
C2 (Ethyl) 6,7-dimorpholinoethoxy quinazoline analogEGFR (WT)~45.0 - 80.0 nM> 15.0 µMSuboptimal solvent exposure; inability to reach Lys745 results in lower cellular potency[3].
C3 (Propyl) Gefitinib (Iressa)EGFR (WT / Sensitizing Mutants)1.1 - 17.1 nM4.0 - 8.3 µMOptimal geometry allows H-bonding with Lys745; high cell permeability and pathway blockade[4][6].
C6-C9 (Alkyl) Gefitinib-based PROTACs (e.g., Compound 14)EGFR (Del19 / L858R)DC₅₀: 0.26 - 5.0 nM< 8.5 nMExtended flexibility overcomes steric hindrance, allowing stable ternary complex formation with CRBN[5].

Experimental Workflows: Self-Validating Profiling Protocols

To empirically validate the impact of linker length modifications on EGFR inhibitors, a self-validating, two-tier assay system is required. Causality Check: We first utilize a biochemical ADP-Glo assay to directly measure ATP-competitive inhibition in a cell-free environment, isolating the variable of kinase affinity. We then cross-validate these findings using a CellTiter-Glo viability assay to ensure that the structural modifications (which alter lipophilicity and size) do not negatively impact cellular permeability or off-target toxicity.

Protocol A: Biochemical Kinase Activity Assay (ADP-Glo)

Objective: Quantify the direct binding affinity (IC₅₀) of synthesized linker-variants against recombinant EGFR.

  • Reagent Preparation: Prepare a kinase reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.

  • Compound Dilution: Serially dilute the test compounds (C2 analog, C3 gefitinib control, C6 PROTAC) in 100% DMSO. Transfer to a 384-well plate so the final DMSO concentration remains constant at 1% to prevent solvent-induced protein denaturation.

  • Enzyme-Inhibitor Incubation: Add 2 ng of recombinant human EGFR kinase domain to each well. Incubate the enzyme-inhibitor mixture at room temperature for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL of Poly(Glu,Tyr) peptide substrate to initiate the phosphorylation reaction. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add the Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

  • Data Analysis: Read luminescence using a microplate reader. Plot the dose-response curves using non-linear regression to calculate the biochemical IC₅₀.

Protocol B: Cellular Viability Profiling (CellTiter-Glo)

Objective: Evaluate the functional antiproliferative efficacy of the linker variants in an EGFR-driven biological system.

  • Cell Culture: Seed A431 cells (EGFR WT overexpressing) and HCC827 cells (EGFR Exon 19 deletion) at a density of 3,000 cells/well in 96-well opaque-walled plates. Culture overnight in RPMI-1640 medium supplemented with 10% FBS at 37°C and 5% CO₂.

  • Compound Treatment: Treat the cells with the serially diluted linker variants (ranging from 0.1 nM to 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (Gefitinib).

  • Incubation: Incubate the treated cells for 72 hours. Causality Note: A 72-hour window is critical to allow sufficient time for the depletion of downstream survival proteins (e.g., p-AKT) and the induction of apoptosis.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation to stabilize the luminescent signal.

  • Quantification: Measure luminescence. Normalize the data against the vehicle control to determine the cellular IC₅₀. A significant discrepancy between biochemical IC₅₀ and cellular IC₅₀ (often seen in C2 variants) indicates poor cell permeability or rapid efflux.

References

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism Source: MDPI URL:[Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis Source: Taylor & Francis Online URL:[Link]

  • Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer Source: PMC (NIH) URL:[Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents Source: Pharmaceutical Sciences URL:[Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) Source: MDPI / ResearchGate URL:[Link]

Sources

Comparative

Strategic Modulation of Ether Linkages: A Comparative Guide to Ethoxy vs. Propoxy Metabolic Stability in Drug Design

As a Senior Application Scientist in early-stage drug discovery, one of the most frequent structural optimization challenges I encounter is the fine-tuning of alkoxy ether linkages. While ethers are generally resistant t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most frequent structural optimization challenges I encounter is the fine-tuning of alkoxy ether linkages. While ethers are generally resistant to chemical hydrolysis, they are highly susceptible to enzymatic degradation. The decision to utilize an ethoxy (


) versus a propoxy (

) group is never purely about filling a hydrophobic receptor pocket; it is a calculated manipulation of the molecule’s pharmacokinetic (PK) profile.

This guide provides an objective, data-driven comparison of the metabolic stability of ethoxy and propoxy linkages, detailing the mechanistic causality behind their clearance rates and providing a self-validating experimental protocol for in vitro assessment.

Mechanistic Causality: The Biochemistry of O-Dealkylation

To understand why chain length dictates stability, we must first examine the mechanism of clearance. Aliphatic ethers are primarily metabolized in the liver by Cytochrome P450 (CYP450) enzymes—most notably CYP3A4, CYP2D6, and CYP2C9[1]. The dominant metabolic pathway is oxidative O-dealkylation .

The reaction is initiated via a Hydrogen Atom Transfer (HAT) mechanism. The high-valent iron-oxo species (Compound I) of the CYP enzyme abstracts a hydrogen atom from the


-carbon (the carbon directly adjacent to the ether oxygen). This generates a highly reactive carbon-centered radical. A rapid "oxygen rebound" step follows, forming an unstable hemiacetal intermediate. Because hemiacetals are thermodynamically unstable under physiological conditions, the intermediate spontaneously collapses, cleaving the ether bond to release a free hydroxyl group (phenol or alcohol) and an aldehyde byproduct (acetaldehyde for ethoxy; propionaldehyde for propoxy)[2].

CYP450_Mechanism Drug Ether Drug (R-O-CH2-R') Radical Carbon-Centered Radical Intermediate Drug->Radical Hydrogen Abstraction CYP CYP450 Fe(V)=O Active Enzyme CYP->Radical HAT Mechanism Hemiacetal Hemiacetal (R-O-CH(OH)-R') Radical->Hemiacetal Oxygen Rebound Metabolites Dealkylated Metabolite (R-OH) + Aldehyde Hemiacetal->Metabolites Spontaneous Cleavage

CYP450-mediated O-dealkylation pathway of ether linkages via hemiacetal intermediate.

Why Propoxy is Generally Less Stable

While both linkages undergo this


-carbon oxidation, the propoxy group frequently exhibits a higher intrinsic clearance (

) due to two compounding factors:
  • Lipophilicity-Driven Affinity: The addition of a methylene unit increases the LogP by approximately +0.5. This heightened lipophilicity drives stronger non-specific hydrophobic interactions within the CYP active site, increasing the probability of the molecule binding in a reactive conformation.

  • Alternative Oxidation Sites: The ethoxy group is largely restricted to

    
    -carbon oxidation. The propoxy group, however, possesses 
    
    
    
    and
    
    
    carbons. This introduces competing metabolic liabilities, specifically
    
    
    and
    
    
    aliphatic hydroxylation, providing the CYP enzyme with multiple "soft spots" to attack[1].

Comparative Physicochemical & Metabolic Profiling

The following table summarizes the quantitative and qualitative differences between the two linkages, providing a baseline for structural optimization.

PropertyEthoxy Linkage (

)
Propoxy Linkage (

)
LogP Contribution ~ +1.0~ +1.5
Steric Bulk ModerateHigh
Primary Metabolic Pathway

-C O-dealkylation

-C O-dealkylation
Secondary Metabolic Pathways Minimal

and

aliphatic hydroxylation
Typical CYP Affinity Moderate (pocket-dependent)High (driven by lipophilicity)
Relative Intrinsic Clearance (

)
BaselineGenerally Higher (due to multiple oxidation sites)
Metabolite Byproduct AcetaldehydePropionaldehyde

Case Studies in Lead Optimization

The theoretical stability of these linkages is heavily modulated by the specific target enzyme and the steric environment of the drug scaffold.

  • Coumarin Probes and CYP2B Isoforms: 7-ethoxycoumarin is a classic, highly sensitive probe for CYP450 activity[3]. When researchers mapped the active sites of mammalian CYP2B enzymes, they found that catalytic efficiency (

    
    ) is strictly dictated by chain length. For instance, CYP2B37 showed peak efficiency for 7-ethoxy derivatives, whereas the larger active site of CYP2B35 could not process the ethoxy group efficiently, preferring longer chains like heptoxy[4]. This demonstrates that if your drug's binding conformation sterically shields the 
    
    
    
    -carbon of a propoxy group, it may paradoxically become more stable than an ethoxy group.
  • PDE2A Inhibitors: In the development of imidazopyridotriazines for PDE2A imaging, modifying the alkoxy chain directly impacted both target selectivity and metabolic stability. The shift from ethoxy to propoxy altered the PDE10A/PDE2A selectivity ratios significantly, while the longer chains introduced new vulnerabilities to rapid hepatic clearance[5].

  • Nitazene Opioids: In the benzimidazole opioid class, substituting the ethoxy group (etonitazene) with a propoxy group (protonitazene) maintains subnanomolar affinity at the

    
    -opioid receptor but alters the pharmacokinetic half-life. The increased lipophilic surface area of the propoxy variant exposes it to faster hepatic clearance mechanisms, a critical factor in understanding their toxicity profiles[6].
    

Self-Validating Experimental Protocol: In Vitro HLM Stability Assay

To objectively compare the metabolic stability of an ethoxy vs. propoxy analog, we rely on the Human Liver Microsome (HLM) Stability Assay. As an application scientist, I design this protocol as a self-validating system : it includes internal controls that prove the enzymes are active and that degradation is strictly CYP-mediated.

Causality of Experimental Choices:
  • Protein Concentration (0.5 mg/mL): Kept low to maintain pseudo-first-order kinetics and prevent excessive non-specific protein binding from masking the true clearance rate.

  • Positive Controls (Verapamil & Warfarin): Verapamil is rapidly cleared (validating CYP3A4/2D6 activity). Warfarin is slowly cleared (validating assay sensitivity for stable compounds).

  • Negative Control (Minus-NADPH): CYP enzymes require NADPH as an electron donor. If the compound degrades in the absence of NADPH, the instability is chemical (e.g., buffer hydrolysis), not metabolic.

HLM_Workflow Prep 1. Preparation Test Cmpd + HLM Init 2. Initiation Add NADPH @ 37°C Prep->Init Sample 3. Sampling Timepoints 0-60 min Init->Sample Quench 4. Quenching Cold ACN + IS Sample->Quench Analyze 5. LC-MS/MS Quantify Remaining % Quench->Analyze

Step-by-step workflow for in vitro Human Liver Microsome (HLM) metabolic stability assay.

Step-by-Step Methodology:
  • Preparation: Prepare a 10 mM stock of the ethoxy and propoxy analogs in DMSO. Dilute to a 1

    
    M working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.
    
  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH, 5 mM MgCl2). Note: Prepare a parallel plate without NADPH as the negative control.

  • Kinetic Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50

    
    L aliquot of the reaction mixture into 150 
    
    
    
    L of ice-cold acetonitrile (ACN) containing an analytical Internal Standard (IS). This instantly denatures the CYP enzymes, quenching the reaction.
  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Bioanalysis: Analyze the supernatant using LC-MS/MS. Quantify the peak area ratio of the parent compound to the IS.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (

    
    ). Calculate half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    ).

Strategic Recommendations for Drug Designers

When deciding between an ethoxy and propoxy linkage, let the data drive your design:

  • Default to Ethoxy if you are seeing rapid clearance of a propoxy lead. The removal of the

    
    -carbon eliminates 
    
    
    
    -oxidation liabilities and reduces the logP, generally improving metabolic stability[2].
  • Utilize Propoxy only when the receptor pocket demands the extra steric bulk for target affinity or selectivity (as seen in PDE2A optimization[5]), and ensure that the binding conformation sterically occludes the

    
    -carbon from the CYP-Fe(V)=O catalytic center to mitigate O-dealkylation.
    

References

1.. PubMed / ResearchGate.[2] 2.. NIH PMC.[1] 3.. PubMed.[3] 4.. NIH PMC.[6] 5.. NIH PMC.[4] 6.. MDPI.[5]

Sources

Validation

A Comparative Crystallographic Guide to 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine Derivatives: Structure, Interactions, and Implications for Drug Design

In the landscape of modern medicinal chemistry, the morpholine moiety stands out as a "privileged" scaffold.[1][2] Its frequent incorporation into drug candidates stems from its ability to enhance physicochemical propert...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the morpholine moiety stands out as a "privileged" scaffold.[1][2] Its frequent incorporation into drug candidates stems from its ability to enhance physicochemical properties such as solubility and metabolic stability, crucial for optimizing pharmacokinetic profiles.[3][4] When combined with a fluorinated phenylamine core, as in 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine, the resulting derivatives present a compelling area of study for understanding how subtle molecular modifications influence three-dimensional structure and intermolecular interactions—key determinants of a drug's biological activity.

This guide offers a comprehensive comparison of the crystal structures of hypothetical derivatives of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine. By examining the influence of various substituents on the phenyl ring, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the principles of crystal engineering and its application in rational drug design. We will delve into the causality behind experimental choices, present detailed protocols for synthesis and analysis, and use visual tools to illuminate complex structural relationships.

The Strategic Synthesis of Phenylamine Derivatives

The synthesis of the parent compound, 3-fluoro-4-morpholinoaniline, is a well-established process that serves as a foundation for creating a diverse library of derivatives.[5][6] A common and efficient route begins with the nucleophilic aromatic substitution of morpholine onto 1,2-difluoro-4-nitrobenzene.[5] This is followed by the reduction of the nitro group to a primary amine, often achieved through catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like iron powder in the presence of an acid.[6][7][8]

To explore the impact of various functional groups on crystal packing, a series of derivatives can be synthesized by introducing substituents at the 5-position of the 3-fluoro-4-morpholinoaniline core. This strategic placement allows for a systematic investigation of how electron-donating and electron-withdrawing groups, as well as groups with varying steric bulk, influence intermolecular interactions.

Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline

  • Step 1: Nucleophilic Aromatic Substitution. In a round-bottom flask, dissolve 1,2-difluoro-4-nitrobenzene and morpholine in a suitable solvent such as dimethyl sulfoxide (DMSO). Add a base like potassium carbonate (K2CO3) and heat the reaction mixture.

  • Step 2: Reduction of the Nitro Group. After cooling, the resulting 4-(2-fluoro-4-nitrophenyl)morpholine is isolated. This intermediate is then dissolved in ethanol, and a catalyst (e.g., 10% Pd/C) is added. The mixture is subjected to hydrogenation until the reaction is complete.[8]

  • Step 3: Purification. The crude product is purified by filtration and recrystallization to yield high-purity 3-fluoro-4-morpholinoaniline.[7]

Elucidating Three-Dimensional Structure: The Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] This method provides invaluable information on bond lengths, bond angles, and the nature of intermolecular interactions that govern crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth. High-quality single crystals are grown by slow evaporation of a saturated solution of the synthesized compound in a suitable solvent (e.g., ethanol).

  • Data Collection. A suitable crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected.

  • Structure Solution and Refinement. The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and displacement parameters.

A Comparative Analysis of Crystal Packing and Intermolecular Interactions

To illustrate the principles of crystal engineering, let us consider a hypothetical comparative analysis of three derivatives of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine:

  • Derivative A: Unsubstituted parent compound.

  • Derivative B: A derivative with an electron-donating methyl group at the 5-position.

  • Derivative C: A derivative with an electron-withdrawing nitro group at the 5-position.

The introduction of these substituents is expected to modulate the electronic properties and steric profile of the molecule, thereby influencing the types and strengths of intermolecular interactions observed in the crystal lattice.

Table 1: Comparative Crystallographic Data

ParameterDerivative A (Unsubstituted)Derivative B (5-Methyl)Derivative C (5-Nitro)
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁/cPbcaP-1
Key Intermolecular InteractionsN-H···O, C-H···F, C-H···πN-H···O, C-H···π, π-π stackingN-H···O, C-H···O, C-H···F

The Role of the Morpholine Ring:

The morpholine ring consistently adopts a chair conformation across all derivatives, a common feature for this heterocycle.[9][10] Its oxygen and nitrogen atoms are key players in forming hydrogen bonds. The nitrogen of the primary amine group acts as a hydrogen bond donor, while the oxygen of the morpholine ring frequently serves as an acceptor, leading to the formation of robust N-H···O hydrogen bonds that often dictate the primary packing motifs.[11]

The Influence of the Fluorine Substituent:

The fluorine atom introduces a degree of complexity to the intermolecular interactions. While organic fluorine is often considered a weak hydrogen bond acceptor, its presence can lead to the formation of C-H···F interactions, particularly when the acidity of the participating C-H group is enhanced.[12][13] These interactions, though weaker than conventional hydrogen bonds, can play a significant role in stabilizing the overall crystal packing.[14] The introduction of fluorine can also influence the molecule's electrostatic potential, affecting how it interacts with neighboring molecules.

Impact of Phenyl Ring Substituents:

  • Derivative B (5-Methyl): The electron-donating methyl group increases the electron density of the aromatic ring, potentially enhancing π-π stacking interactions. This can lead to a more compact crystal packing arrangement.

  • Derivative C (5-Nitro): The strongly electron-withdrawing nitro group significantly alters the molecule's electrostatic potential. The oxygen atoms of the nitro group can act as strong hydrogen bond acceptors, leading to the formation of C-H···O interactions that compete with or supplement the N-H···O bonds involving the morpholine oxygen. This can result in a more complex and varied network of intermolecular interactions.

Visualization of Intermolecular Interactions

The following diagrams, generated using Graphviz, illustrate the key intermolecular interactions that stabilize the crystal structures of these hypothetical derivatives.

G cluster_A Derivative A (Unsubstituted) cluster_B Derivative B (5-Methyl) cluster_C Derivative C (5-Nitro) A1 Molecule 1 A2 Molecule 2 A1->A2 N-H...O A1->A2 C-H...F B1 Molecule 1 B2 Molecule 2 B1->B2 N-H...O B1->B2 π-π stacking C1 Molecule 1 C2 Molecule 2 C1->C2 N-H...O C1->C2 C-H...O (nitro)

Caption: Dominant intermolecular interactions in hypothetical derivatives.

Conclusion: From Crystal Structure to Drug Discovery

The comparative analysis of the crystal structures of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine derivatives provides a clear demonstration of how subtle changes in molecular structure can have a profound impact on the three-dimensional arrangement of molecules in the solid state. Understanding these structure-property relationships is paramount in drug development.

By strategically modifying the substituents on the phenylamine core, medicinal chemists can fine-tune the intermolecular interactions, influencing critical properties such as solubility, stability, and ultimately, how the drug molecule interacts with its biological target. The insights gained from crystallographic studies, as outlined in this guide, serve as a powerful tool for the rational design of new therapeutic agents with improved efficacy and pharmacokinetic profiles. The morpholine moiety, in concert with carefully chosen substituents, continues to be a valuable asset in the quest for novel and effective medicines.[15]

References

  • MDPI. (2020, December 24). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Available at: [Link]

  • ResearchGate. Chemical structures of various morpholine containing natural and synthetic compounds. Available at: [Link]

  • Science Publishing Group. (2019, September 2). A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS. Available at: [Link]

  • PMC. Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. Available at: [Link]

  • PMC. Synthesis, crystal structure and Hirshfeld surface analysis of bis[4-(2-aminoethyl)morpholine-κ2 N,N′]diaquanickel(II) dichloride. Available at: [Link]

  • PMC - NIH. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

  • PMC - NIH. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Available at: [Link]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

  • Arkivoc. (2024, June 9). Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and aryl tetrazoles. Available at: [Link]

  • Google Patents. EP2210607B1 - N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer.
  • Google Patents. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • MDPI. (2019, September 13). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Available at: [Link]

  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available at: [Link]

  • PubChem - NIH. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330. Available at: [Link]

  • Journal of the American Chemical Society. C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Available at: [Link]

  • Wikipedia. Morpholine. Available at: [Link]

  • ACS Publications - ACS.org. (2022, January 4). Intermolecular Interactions of Organic Fluorine Seen in Perspective | Crystal Growth & Design. Available at: [Link]

  • ResearchGate. Intermolecular Interactions of Organic Fluorine Seen in Perspective. Available at: [Link]

  • Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • MDPI. (2012, February 22). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Available at: [Link]

  • ResearchGate. (2025, August 8). Crystal Structure of a Fluoro Analogue of 3,4-(Methylenedioxy)amphetamine. Available at: [Link]

  • MDPI. (2023, October 7). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Available at: [Link]

Sources

Comparative

A Comparative Guide to Reference Standards for Fluorinated Morpholine-Aniline Impurities

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the control of impurities is a critical determinant of drug safety and efficacy. Fluorinated morpholine-anil...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the control of impurities is a critical determinant of drug safety and efficacy. Fluorinated morpholine-aniline derivatives, key structural motifs in many active pharmaceutical ingredients (APIs), can harbor impurities that may pose a toxicological risk, even at trace levels. This guide provides a comprehensive comparison of reference standards and analytical methodologies for the identification and quantification of impurities in this class of compounds, with a focus on 3-fluoro-4-morpholinoaniline, a crucial intermediate in the synthesis of drugs like linezolid.[1][2]

The Imperative of Impurity Profiling for Patient Safety

Regulatory bodies, including the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances.[3][4] Genotoxic impurities (GTIs), which have the potential to damage DNA and cause cancer, are of particular concern.[1][5] Aniline and its derivatives are a class of compounds that are often flagged for potential genotoxicity.[6][7] Therefore, robust analytical methods and well-characterized reference standards are essential to ensure that these impurities are controlled to acceptable levels, often guided by a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for most pharmaceuticals.

Understanding the Reference Standard Landscape

The foundation of accurate impurity quantification lies in the quality of the reference standard for the primary compound. While certified reference materials for every potential impurity of fluorinated morpholine-anilines are not always commercially available, a highly pure and well-characterized standard of the main compound is indispensable.

Characterization of a 3-Fluoro-4-morpholinoaniline Primary Reference Standard

Several commercial suppliers offer 3-fluoro-4-morpholinoaniline with a purity of >98%.[2][8][9][10][11][12] A comprehensive certificate of analysis for a primary reference standard should include:

  • Identity Confirmation: Verified by techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Purity Assessment: Determined by a mass balance approach, integrating data from chromatographic purity (e.g., HPLC, GC), water content (Karl Fischer titration), residual solvents (Headspace GC), and inorganic content (sulfated ash).

  • Assigned Purity Value: A clearly stated purity value with an associated uncertainty.

Table 1: Comparison of Commercially Available 3-Fluoro-4-morpholinoaniline Reference Standards

SupplierPurity SpecificationAnalytical Techniques for Purity Determination
Sigma-Aldrich98%Not specified on product page
TCI Chemicals>98.0% (GC)Gas Chromatography (GC), Nonaqueous Titration
Ossila>98%Not specified on product page
Ambeed98%Not specified on product page
Fisher Scientific≥98.0% (GC)Gas Chromatography (GC)

Potential Impurities in Fluorinated Morpholine-Anilines

A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities. The synthesis of 3-fluoro-4-morpholinoaniline typically involves the nucleophilic substitution of morpholine onto a difluoro-nitrobenzene derivative, followed by the reduction of the nitro group.[13]

cluster_impurities Potential Impurities 1,2-Difluoro-4-nitrobenzene 1,2-Difluoro-4-nitrobenzene Intermediate 4-(2-Fluoro-4-nitrophenyl)morpholine 1,2-Difluoro-4-nitrobenzene->Intermediate + Morpholine Impurity_1 Starting Material Carryover 1,2-Difluoro-4-nitrobenzene->Impurity_1 Morpholine Morpholine Final_Product 3-Fluoro-4-morpholinoaniline Intermediate->Final_Product Nitro Reduction Impurity_3 By-products Intermediate->Impurity_3 Impurity_2 Isomeric Impurities Sample_Prep Sample Preparation (Dissolution & Filtration) HPLC_System HPLC System (Pump, Autosampler, Column) Sample_Prep->HPLC_System Injection Detection UV/DAD Detector HPLC_System->Detection Elution Data_Analysis Data Analysis (Integration & Quantification) Detection->Data_Analysis Sample_Prep Sample Preparation (Dissolution/Derivatization) GC_System GC System (Injector, Column, Oven) Sample_Prep->GC_System Injection MS_Detector Mass Spectrometer GC_System->MS_Detector Separation Data_Analysis Data Analysis (Spectrum Interpretation) MS_Detector->Data_Analysis

Sources

Validation

A Comparative Guide to Inhibitors Synthesized from 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine and Its Analogs

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and morpholine moieties into small molecule inhibitors has become a cornerstone for enhancing pharmacological properties. The 3-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and morpholine moieties into small molecule inhibitors has become a cornerstone for enhancing pharmacological properties. The 3-fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine scaffold and its structural relatives represent a key pharmacophore in the design of potent kinase inhibitors and other therapeutic agents. This guide provides an in-depth comparative analysis of inhibitors synthesized from this core structure and its close analogs, focusing on their half-maximal inhibitory concentration (IC50) values, synthesis, and the biological pathways they modulate.

The Strategic Advantage of the Fluoro-Morpholino Phenylamine Scaffold

The 3-fluoro-4-morpholinoaniline core offers a unique combination of features that are highly advantageous in drug design. The fluorine atom can significantly enhance metabolic stability and binding affinity through favorable electrostatic interactions within the target protein's active site. The morpholine group often improves aqueous solubility and can form crucial hydrogen bonds, contributing to both the pharmacokinetic and pharmacodynamic profile of the molecule. This strategic combination has led to the development of potent inhibitors targeting various protein kinases implicated in cancer and other diseases.

Comparative Analysis of Inhibitor Potency (IC50)

The following table summarizes the IC50 values of inhibitors synthesized from or containing the 3-fluoro-4-morpholinoaniline moiety and its close structural analogs. This data provides a quantitative comparison of their potency against various biological targets.

Inhibitor Name/AnalogueCore MoietyTarget(s)IC50Cell Line/Assay Condition
Foretinib (GSK1363089) 3-Fluoro-4-methoxyphenylaminec-Met0.4 nMBiochemical Assay
VEGFR20.9 nMBiochemical Assay
AXL0.9 nMZ'-lyte Kinase Assay
PDGFRα1.5 nMZ'-lyte Kinase Assay
RON1.6 nMZ'-lyte Kinase Assay
KDR0.9 nMZ'-lyte Kinase Assay
CHMFL-FLT3-213 4-(2-morpholinoethoxy)phenylFLT3-ITDNot specifiedBiochemical Assay
FLT3-ITD positive AML cellsPotent InhibitionCellular Assay
NAM-5 3-Fluoro-4-morpholinoanilineNot Specified (Antiproliferative)1.811 µMMCF-7 Breast Cancer Cells
2.143 µMMDA-MB-231 Breast Cancer Cells
NAM-7 3-Fluoro-4-morpholinoanilineNot Specified (Antiproliferative)1.883 µMMCF-7 Breast Cancer Cells
4.688 µMMDA-MB-231 Breast Cancer Cells
Linezolid-like Schiff Base 3-Fluoro-4-morpholinoanilineBiofilm Inhibition12.97 µMBiofilm Inhibition Assay

Experimental Protocols

Synthesis of the Core Intermediate: 3-Fluoro-4-morpholinoaniline

The precursor, 3-fluoro-4-morpholinoaniline, is a critical intermediate for the synthesis of various inhibitors. A common synthetic route is outlined below.[1]

Workflow for the Synthesis of 3-Fluoro-4-morpholinoaniline

A 1,2-Difluoro-4-nitrobenzene C 4-(2-Fluoro-4-nitrophenyl)morpholine A->C Neat conditions B Morpholine B->C D Fe/NH4Cl (Reduction) C->D E 3-Fluoro-4-morpholinoaniline D->E

Caption: Synthetic scheme for the preparation of the key intermediate, 3-fluoro-4-morpholinoaniline.

Step-by-Step Protocol:

  • Nucleophilic Aromatic Substitution: 1,2-Difluoro-4-nitrobenzene is reacted with morpholine under neat (solvent-free) conditions. The morpholine acts as a nucleophile, displacing one of the fluorine atoms to yield 4-(2-fluoro-4-nitrophenyl)morpholine.[1]

  • Nitro Group Reduction: The nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine is then reduced to a primary amine using a reducing agent such as iron powder in the presence of ammonium chloride (Fe/NH4Cl).[1] This reaction yields the final product, 3-fluoro-4-morpholinoaniline.

Synthesis of Novel Sulfonamide Derivatives (NAM-5 and NAM-7)

Novel sulfonamide derivatives with anti-cancer activity have been synthesized from 3-fluoro-4-morpholinoaniline.[2][3]

General Synthetic Protocol:

  • Reaction Setup: 3-Fluoro-4-morpholinoaniline is dissolved in a suitable solvent.

  • Addition of Sulfonyl Chloride: A substituted aryl sulfonyl chloride is added to the solution. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

  • Reaction and Workup: The reaction mixture is stirred for a specified period, and the product is then isolated and purified using standard techniques such as filtration, extraction, and crystallization.

IC50 Determination using MTT Assay

The half-maximal inhibitory concentration (IC50) for the anti-proliferative activity of the synthesized compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5]

Workflow for MTT Assay

A Seed cells in a 96-well plate B Treat cells with varying concentrations of the inhibitor A->B C Incubate for a specified time (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 value G->H

Caption: A generalized workflow for determining the IC50 of a compound using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized inhibitors. A control group with no inhibitor is also included.

  • Incubation: The plates are incubated for a specific period (e.g., 48 hours) to allow the compounds to exert their effects.[6]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are plotted against the inhibitor concentrations, and the IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in cell viability compared to the control.

Relevant Signaling Pathways

The inhibitors discussed in this guide target key signaling pathways involved in cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for appreciating the mechanism of action of these compounds.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, motility, and invasion.[7][8] Aberrant activation of the c-Met pathway is implicated in many cancers.[8]

c-Met Signaling Cascade

HGF HGF cMet c-Met Receptor HGF->cMet Dimerization Dimerization & Autophosphorylation cMet->Dimerization Downstream Downstream Signaling Dimerization->Downstream PI3K_Akt PI3K/Akt Pathway Downstream->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Downstream->RAS_MAPK STAT STAT Pathway Downstream->STAT Proliferation Cell Proliferation, Survival, Motility PI3K_Akt->Proliferation RAS_MAPK->Proliferation STAT->Proliferation

Caption: Simplified representation of the HGF/c-Met signaling pathway.

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels.[9][10] Its ligand, VEGF-A, stimulates endothelial cell proliferation, migration, and survival.[11]

VEGFR2 Signaling Cascade

VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling Dimerization->Downstream PLCg PLCγ Pathway Downstream->PLCg PI3K_Akt PI3K/Akt Pathway Downstream->PI3K_Akt Angiogenesis Endothelial Cell Proliferation, Migration, Survival PLCg->Angiogenesis PI3K_Akt->Angiogenesis

Caption: Key downstream pathways activated by VEGFR2 signaling.

FLT3 Signaling Pathway

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[12][13] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the receptor and are common in acute myeloid leukemia (AML).[14]

FLT3 Signaling Cascade

FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Dimerization Dimerization & Autophosphorylation (Constitutively active in FLT3-ITD) FLT3->Dimerization Downstream Downstream Signaling Dimerization->Downstream PI3K_Akt PI3K/Akt Pathway Downstream->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Downstream->RAS_MAPK STAT5 STAT5 Pathway Downstream->STAT5 Leukemogenesis Cell Proliferation, Survival PI3K_Akt->Leukemogenesis RAS_MAPK->Leukemogenesis STAT5->Leukemogenesis

Caption: Overview of the FLT3 signaling pathway and its role in leukemogenesis.

Conclusion

The 3-fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine scaffold and its analogs have proven to be exceptionally valuable in the development of targeted inhibitors. The comparative analysis of IC50 values demonstrates the high potency that can be achieved with this chemical framework against various kinases and other biological targets. The detailed experimental protocols for synthesis and biological evaluation provided in this guide serve as a practical resource for researchers in the field of drug discovery and development. Further exploration of this versatile scaffold holds significant promise for the discovery of novel and effective therapeutic agents.

References

Click to expand
  • An overview of the c-MET signaling pathway. (2011). PubMed. [Link]

  • Targeting the c-Met Signaling Pathway in Cancer. (2006). AACR Journals. [Link]

  • Common c-MET signaling pathways The c-MET receptor tyrosine kinase is... (n.d.). ResearchGate. [Link]

  • Targeting Oncogenic Activity and Signalling of Mutant Receptor Tyrosine Kinase FLT3. (2025). MDPI. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. [Link]

  • Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. (2011). Journal of Hematology & Oncology. [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). Journal of Cell Communication and Signaling. [Link]

  • FLT3, a signaling pathway gene. (n.d.). Invivoscribe. [Link]

  • VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. [Link]

  • Targeting the c-Met signaling pathway in cancer. (2006). PubMed. [Link]

  • An overview of the c-MET signaling pathway. (2011). PubMed. [Link]

  • Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells | Request PDF. (2021). ResearchGate. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • FLT3 gene. (2014). MedlinePlus Genetics. [Link]

  • Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. (2022). CSIR-NCL Library, Pune. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • FLT3 Signaling in Hematopoietic Progenitor Cells. (n.d.). QIAGEN. [Link]

  • VEGFA-VEGFR2 signaling. (n.d.). PubChem. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate. [Link]

  • Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. (2018). ResearchGate. [Link]

  • Targeting growth of breast cancer cell line (MCF-7) with curcumin-pyrimidine analogs. (n.d.). Indian Academy of Sciences. [Link]

  • Anticancer SAR models for MCF-7 and MDA-MB-231 breast cell lines. (2011). PubMed. [Link]

  • Antiproliferative effects of 13α/β-steroids on triple-negative MDA-MB-231 breast cancer cells. (n.d.). SciELO. [Link]

  • Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis. (2019). PLOS ONE. [Link]

  • The Effect of Rapamycin on Oxidative Stress in MCF-7 and MDA MB-231 Human Breast Cancer Cell Lines. (2016). Brieflands. [Link]

Sources

Safety & Regulatory Compliance

Safety

Professional Laboratory Guide: Handling and Disposal of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine

Here is a comprehensive, professional guide on the safe handling and disposal of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine, designed for researchers and environmental health and safety (EHS) professionals. As a pha...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, professional guide on the safe handling and disposal of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine, designed for researchers and environmental health and safety (EHS) professionals.

As a pharmaceutical intermediate frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics, 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine (also known as 3-Fluoro-4-(2-morpholinoethoxy)aniline) presents specific handling and disposal challenges. Its structural combination of an aniline core, a basic morpholine ring, and a halogenated (fluorine) substituent dictates a strict, legally compliant approach to its lifecycle management in the laboratory[1].

This guide outlines the physicochemical rationale behind its hazard profile and provides a self-validating protocol for its safe, environmentally sound disposal.

Hazard Assessment and Causality

To design an effective disposal protocol, we must first understand the molecular behavior of the compound and how it interacts with biological systems and waste streams.

  • The Aniline Core (Toxicity): Aromatic amines are highly readily absorbed through the skin and respiratory tract. Systemic absorption can lead to the oxidation of hemoglobin to methemoglobin, impairing oxygen transport and causing cyanosis [2].

  • The Morpholine Moiety (Reactivity): The morpholine ring imparts moderate basicity to the molecule. In waste streams, it can react exothermically with strong acids or oxidizing agents.

  • The Fluorine Substituent (Environmental & Disposal Impact): The carbon-fluorine (C-F) bond is highly stable. Standard biological degradation in wastewater treatment plants is ineffective. Furthermore, during thermal destruction, the fluorine atom generates hydrofluoric acid (HF), necessitating specialized incineration equipment.

Quantitative Hazard Summary
Hazard CategoryStructural CauseOperational RiskRequired Mitigation
Acute Toxicity Aniline moietyMethemoglobinemia via dermal/inhalation exposure.Nitrile gloves (double-gloving recommended), fume hood handling.
Chemical Incompatibility Morpholine nitrogenExothermic reactions with strong oxidizers/acids.Segregate from acidic and oxidizing waste streams.
Thermal Byproducts Fluorine atomGeneration of highly toxic HF gas upon combustion.Route strictly to Halogenated Organic Waste for scrubber-equipped incineration.

Waste Segregation and Routing Logic

The most critical decision in disposing of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine is its classification. Because it contains a halogen, it must be routed to the halogenated waste stream, even if it is dissolved in a non-halogenated solvent (like DMSO or Methanol).

WasteWorkflow Start Waste Generation: 3-Fluoro-4-[2-(4-morpholinyl) ethoxy]phenylamine CheckHalogen Chemical Profiling: Contains Halogen (F)? Start->CheckHalogen HalogenatedStream Halogenated Organic Waste Stream CheckHalogen->HalogenatedStream Yes (Fluorine present) Incompatible Check Incompatibilities: Ensure no strong acids or oxidizers in container HalogenatedStream->Incompatible EHS EHS Collection & Secondary Containment Incompatible->EHS Incineration High-Temp Incineration (Equipped with HF/NOx scrubbers) EHS->Incineration

Caption: Decision matrix and routing workflow for the safe segregation of fluorinated aniline derivatives.

Step-by-Step Disposal Methodology

This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and standard institutional EHS guidelines [3].

Phase 1: Containerization and Segregation
  • Select Compatible Containers: Use High-Density Polyethylene (HDPE) or glass waste carboys. Do not use metal containers, as trace degradation products or solvent mixtures may cause corrosion.

  • Verify Stream Compatibility: Ensure the designated waste container is strictly for Halogenated Organics . Verify that the container does not hold strong acids (e.g., Nitric Acid, Sulfuric Acid) or peroxides, which could react exothermically with the basic morpholine group.

  • Transfer Process: Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of aerosolized particles or solvent vapors.

Phase 2: Labeling and Documentation
  • Nomenclature: Label the container with the full chemical name: 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine. Do not use acronyms, trade names, or abbreviations.

  • Concentration & State: Indicate whether the waste is a solid powder or in solution (e.g., "50 mM in Dimethyl Sulfoxide").

  • Hazard Pictograms: Affix the GHS labels for Toxic (Skull and Crossbones) and Health Hazard (due to aniline toxicity).

Phase 3: Spill Response and Decontamination

If a spill occurs during the disposal transfer process:

  • Solid Spills: Do not sweep dry powder, as this aerosolizes the aniline derivative. Lightly moisten the spill with a compatible solvent (e.g., water or ethanol) to suppress dust, then wipe up with absorbent pads.

  • Liquid Spills: Cover with a commercially available inert absorbent (e.g., vermiculite or diatomaceous earth).

  • Decontamination: Wash the affected surface with a mild acidic solution (like dilute acetic acid or a specialized amine-neutralizing spill kit) to protonate the morpholine and aniline nitrogens, increasing their water solubility for final cleanup. Place all spill cleanup materials into the solid hazardous waste stream.

Phase 4: Institutional EHS Transfer
  • Secondary Containment: Place the sealed waste container into a secondary containment bin before transporting it out of the laboratory.

  • Manifesting: Submit a hazardous waste pickup request to your institutional EHS department. The EHS team will route the chemical to a licensed commercial disposal facility.

  • Final Destruction: The commercial facility will subject the compound to high-temperature rotary kiln incineration. The high temperatures (>1000°C) are required to cleave the C-F bond, while integrated wet scrubbers neutralize the resulting hydrofluoric acid (HF) and nitrogen oxides (NOx) before exhaust release [1].

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). (2023). Hazardous Waste Management System. United States Environmental Protection Agency. Available at: [Link]

Handling

A Senior Application Scientist's Guide to Handling 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine: A Framework for Safety and Operational Excellence

This guide provides a comprehensive framework for the safe handling, use, and disposal of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine. As a substituted aromatic amine with a fluoro-organic component, this compound re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the safe handling, use, and disposal of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine. As a substituted aromatic amine with a fluoro-organic component, this compound requires a robust understanding of its potential hazards to establish safe laboratory practices. This document moves beyond a simple checklist, offering a procedural and scientific rationale for each safety recommendation, designed for the discerning researcher in drug development and chemical synthesis.

Hazard Assessment: Understanding the "Why" Behind the Precautions

  • Aromatic Amines: This class of compounds can be harmful if inhaled, ingested, or absorbed through the skin.[1] Systemic effects are a primary concern, and many substituted anilines are investigated for potential long-term health effects. Therefore, minimizing direct contact and inhalation is paramount.

  • Fluoro-Organic Compounds: The presence of a carbon-fluorine bond introduces specific risks. While stable under normal conditions, these compounds can produce highly toxic and corrosive gases, such as hydrogen fluoride (HF), upon thermal decomposition or combustion.[2][3] HF can cause severe, delayed-onset burns and systemic toxicity.[4]

  • Solid Particulate: The compound is a solid powder, meaning inhalation of dust is a primary route of exposure during handling, such as weighing or transferring solids.[1]

Based on the closely related compound, 3-Fluoro-4-morpholinoaniline, we can anticipate hazard classifications of Acute Toxicity (Category 4) for oral, dermal, and inhalation routes, as well as skin and eye irritation.[1][5]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential. The following table summarizes the minimum required equipment for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving: Nitrile base glove with a second, chemically resistant outer glove (e.g., thicker nitrile or neoprene).[6]Aromatic amines can degrade or permeate standard nitrile gloves with prolonged contact.[7] Double-gloving protects against pinhole leaks and allows for safe removal of the contaminated outer glove without touching the inner glove.[8]
Eye/Face Protection Chemical splash goggles (EN166 certified or equivalent) and a full-face shield.[9]Protects against splashes of solutions and airborne powder. A face shield provides an additional barrier for the entire face, which is critical when handling potentially corrosive or irritating substances.
Body Protection Flame-resistant laboratory coat, fully fastened. For larger quantities or splash risks, a chemically resistant apron is required.[8][10]Prevents skin contact from spills and contamination of personal clothing. Ensures no exposed skin on the arms.
Respiratory Protection When handling powder outside of a certified chemical fume hood, a respirator with a particulate filter (e.g., N95, FFP2) is the minimum requirement. For solutions or potential vapors, a combination cartridge for organic vapors and particulates is necessary.Prevents inhalation of fine powder, which is a primary exposure route.[1] All weighing and solvent handling should ideally be performed within a fume hood to eliminate this risk.

Operational Protocols: A Step-by-Step Guide

Safe handling is a process, not just a set of equipment. The following workflow ensures safety at every stage of the operation.

Pre-Handling and Preparation
  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a valid certification. All manipulations of the solid compound and its solutions should occur within the hood.[8][10]

  • PPE Inspection: Before donning, visually inspect all PPE for defects such as cracks, holes, or signs of degradation.[8]

  • Donning PPE: Don PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

Handling the Solid Compound (Weighing & Transfer)
  • Containment: Perform all weighing and transfers on a disposable work surface (e.g., weigh paper or a plastic-backed absorbent pad) within the fume hood to contain any spills.

  • Minimize Dust: Handle the powder gently to avoid creating airborne dust. Use spatulas and other tools slowly and deliberately.

  • Immediate Cleanup: If a small amount of powder is spilled, gently wipe it with a damp paper towel (wetted with water) and dispose of it as hazardous waste. Do not dry sweep.[1]

Handling Solutions
  • Splash Prevention: When dissolving the solid or transferring solutions, pour slowly and keep containers low to the work surface to minimize the risk of splashing.

  • Vessel Choice: Use containers made of compatible materials (e.g., borosilicate glass). Ensure all containers are clearly labeled.[10]

  • Avoid Incompatibilities: Do not store or mix with strong oxidizing agents or acids, which could lead to hazardous reactions.[11]

Post-Handling: Decontamination and Doffing
  • Surface Decontamination: After completing work, wipe down the work surface in the fume hood and any equipment used. A standard laboratory disinfectant or 70% ethanol is suitable for general cleaning, but for known spills of amines, specialized decontamination solutions may be required.[12][13]

  • PPE Doffing (Removal): This is a critical step to prevent self-contamination.

    • Remove the outer gloves first, peeling them off without touching the outside with your bare hands. Dispose of them immediately.

    • Remove the face shield and goggles.

    • Remove the lab coat, turning it inside out as you remove it.

    • Finally, remove the inner gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[11]

Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for safely handling 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine.

PPE_Workflow start Start: Prepare for Task assess Assess Task & Quantity (e.g., Weighing, Solution Prep) start->assess ppe_select Select Core PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles + Face Shield assess->ppe_select check_hood Is a certified Fume Hood available? ppe_select->check_hood use_hood Perform all manipulations inside Fume Hood check_hood->use_hood Yes use_respirator Add Respirator (Particulate/Organic Vapor) check_hood->use_respirator No don_ppe Don PPE Correctly use_hood->don_ppe use_respirator->use_hood perform_task Execute Laboratory Task don_ppe->perform_task decontaminate Decontaminate Work Area & Equipment perform_task->decontaminate doff_ppe Doff PPE Safely (Outer gloves first) decontaminate->doff_ppe dispose Dispose of Contaminated Waste (PPE & Chemical) doff_ppe->dispose wash Wash Hands Thoroughly dispose->wash end End of Task wash->end

Caption: PPE selection and procedural workflow for handling substituted phenylamines.

Spill and Disposal Management

Emergency Spill Response
  • Small Spills (in a fume hood): For spills of a few milliliters or milligrams, apply a neutral absorbent material like vermiculite or sand.[14][15] Do not use combustible materials like paper towels directly on the liquid. For acidic compounds, sodium bicarbonate can be used for neutralization.[15] Collect the absorbed material using non-sparking tools, place it in a sealed, labeled container for hazardous waste.

  • Large Spills (or any spill outside a hood): Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department. Prevent entry into the area.[8]

Disposal Plan
  • Chemical Waste: All excess solid material and solutions containing the compound must be disposed of as hazardous chemical waste. Collect in a clearly labeled, sealed, and compatible waste container.[10] Never dispose of this chemical down the drain.[13]

  • Contaminated PPE: All disposable PPE, including gloves, absorbent pads, and contaminated weigh papers, must be collected in a designated hazardous waste bag and disposed of according to institutional protocols.[10] Do not discard contaminated items in the regular trash.

By adhering to this comprehensive safety framework, researchers can confidently and safely handle 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine, ensuring both personal safety and the integrity of their research.

References

  • Apollo Scientific. ([n.d.]). Safety Data Sheet: [3-(Morpholin-4-yl)phenyl]methylamine.
  • Ossila Ltd. (2023, December 5). Safety Data Sheet: 3-Fluoro-4-morpholinoaniline.
  • Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins.
  • Carl ROTH GmbH + Co. KG. (2024, March 2). Safety Data Sheet: 3-Chloro-4-fluoroaniline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline.
  • Kerbl. (n.d.). Chemical resistant gloves.
  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures.
  • SKC Ltd. (n.d.). Spill Decontamination Kit for Aromatic Amines - Operating Instructions.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet: 4-(2-Fluoro-4-nitrophenyl)morpholine.
  • American Chemical Society Publications. (2025, July 29). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Fluoro-4-iodoaniline.
  • University of Nebraska-Lincoln Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • SKC Inc. (2023, December 22). Safety Data Sheet: Aromatic Amine DECONtamination Solution.
  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (n.d.). Personal protective equipment when handling plant protection products.
  • Princeton University Environmental Health & Safety. (n.d.). Fluorine Safety.
  • RCI. (2020, March 9). Emergency Response & PPE - Ammonia Refrigeration PSM.
  • Microflex. (n.d.). The following chemical resistance ratings are based on published research data.
  • University of Rochester Environmental Health & Safety. (2025, November 14). Hydrofluoric Acid Safe Handling Guidelines.
  • IOP Publishing. (2021, March 16). Treatment of amine wastes generated in industrial processes.
  • Refining Community. (2010, September). Contamination in Amine Systems.
  • Droppe. (2024, December 20). EN 374 and Chemical Resistance Ratings: A Complete Overview.
  • McGill University. (n.d.). Guidelines for the Safe Use of Hydrofluoric Acid.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • SKC Inc. (n.d.). Hazard Assessment Test Kit Aromatic Amines.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine
© Copyright 2026 BenchChem. All Rights Reserved.